molecular formula C30H50O2 B1666924 Lup-20(29)-ene-3beta,28-diol CAS No. 473-98-3

Lup-20(29)-ene-3beta,28-diol

Cat. No.: B1666924
CAS No.: 473-98-3
M. Wt: 442.7 g/mol
InChI Key: FVWJYYTZTCVBKE-UHFFFAOYSA-N
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Description

Betulin is a naturally abundant pentacyclic triterpene of the lupane type, first identified in the 18th century and predominantly isolated from the bark of birch trees (Betula species), where it can constitute up to 30% of the dry weight of the outer bark . This compound is characterized by hydroxyl groups at positions C-3 and C-28, which serve as key sites for chemical modification to create derivatives with enhanced bioactivity and solubility . In research, Betulin has demonstrated significant and multi-faceted pharmacological potential, making it a valuable compound for investigating new therapeutic strategies. Its most prominent area of investigation is in oncology, where it has shown selective cytotoxicity against a wide range of cancer cell lines—including melanoma, glioma, lung, breast, colon, prostate, and pancreatic carcinomas—while often sparing normal cells . The anti-cancer mechanism is primarily attributed to the direct induction of the mitochondrial pathway of apoptosis (programmed cell death) in tumor cells . Beyond its direct anti-proliferative effects, Betulin can also sensitize cancer cells to the effects of conventional chemotherapy and radiation, suggesting potential for combination therapies . The research value of Betulin extends beyond oncology. It exhibits potent multitarget anti-inflammatory activity by modulating key signaling pathways such as NF-κB and MAPK, leading to the reduced expression of pro-inflammatory cytokines like IL-6 and TNF-α . This mechanism underpins its investigated utility in models of inflammatory and metabolic diseases. Furthermore, Betulin has shown promising hepatoprotective (liver-protecting) effects, helping to guard chemical-induced liver damage . It also acts as a natural antioxidant and has been studied for its ability to inhibit enzymes like α-amylase and α-glucosidase, indicating potential for managing postprandial hyperglycemia in diabetes research . Additional research explores its antimicrobial and antiviral properties . Sourced from a sustainable and renewable supply, our Betulin is produced using advanced extraction and purification techniques to ensure high purity levels, meeting the stringent requirements of research and development applications . This product is intended for research purposes only in a laboratory setting. It is not for human, veterinary, household, or food use.

Properties

IUPAC Name

3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWJYYTZTCVBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-98-3
Record name Betulin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Lup-20(29)-ene-3beta,28-diol chemical structure and properties

[1]

Executive Summary

This compound, systematically known as Betulin , is a naturally occurring pentacyclic triterpene of the lupane class.[1] Predominantly isolated from the outer bark of birch trees (Betula spp.), it serves as a critical structural scaffold in medicinal chemistry. While historically utilized in traditional dermatological remedies, modern research has repositioned Betulin as a high-value precursor for semi-synthetic derivatives—most notably Betulinic Acid (anti-melanoma) and Bevirimat (anti-HIV).[1]

This guide provides a rigorous analysis of Betulin’s physicochemical properties, extraction methodologies, and its specific molecular mechanisms, particularly its role as a Sterol Regulatory Element-Binding Protein (SREBP) inhibitor.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

Betulin is characterized by a lupane skeleton containing a five-membered E-ring with an isopropenyl group.[1] It possesses two hydroxyl groups with distinct reactivity profiles:[2]

  • C-3 Position: A secondary hydroxyl group (sterically hindered, equatorial).[1]

  • C-28 Position: A primary hydroxyl group (more reactive, easily oxidized to carboxylic acid).[1]

Physical Data Table[1]
PropertyValueNotes
IUPAC Name Lup-20(29)-ene-3

,28-diol
Commonly: Betulin, Betulinol
CAS Registry 473-98-3
Molecular Formula C

H

O

Molecular Weight 442.72 g/mol
Melting Point 256–261 °CHigh purity crystalline form
Appearance White crystalline powderNeedles from ethanol
LogP ~8.2Highly lipophilic
Solubility Profile

Betulin exhibits poor solubility in water and non-polar aliphatic hydrocarbons but dissolves readily in polar aprotic solvents and hot alcohols.

SolventSolubility (25°C)Solubility (Boiling)Application
Water InsolubleInsolublePrecipitation medium
Ethanol Low (< 2 g/L)High (~15 g/L)Recrystallization
Chloroform ModerateHighExtraction
DMSO High (> 50 g/L)-Biological assays
Pyridine High-Acylation reactions

Biosynthesis and Extraction Methodologies

Extraction Workflow

The isolation of Betulin from birch bark is a classic example of solid-liquid extraction driven by solvent polarity. The outer bark can contain up to 30% Betulin by dry weight.[3]

ExtractionWorkflowBarkOuter Birch Bark(Dried & Milled)ExtractSoxhlet Extraction(Solvent: CHCl3 or EtOH)Bark->ExtractReflux 4-6hConcConcentration(Rotary Evaporator)Extract->ConcCrudeCrude Extract(Betulin + Lupeol + Acids)Conc->CrudeCaOHCa(OH)2 Treatment(Removes Phenolics/Acids)Crude->CaOHOptional StepCrystRecrystallization(Boiling Ethanol/Isopropanol)Crude->CrystDirect RouteCaOH->CrystPurePure Betulin(>98% Purity)Cryst->PureFiltration & Drying

Figure 1: Optimized workflow for the isolation of Betulin from Betula pendula bark.[1]

Protocol: Laboratory Scale Isolation
  • Preparation: Dry outer birch bark is milled to a particle size of < 2 mm.

  • Extraction: 100 g of bark is extracted with 1 L of Chloroform/Ethanol (1:1) in a Soxhlet apparatus for 6 hours.

  • Purification: The solvent is evaporated to dryness. The residue is refluxed in boiling ethanol (20 mL/g residue).

  • Crystallization: The solution is hot-filtered to remove insoluble suberin, then cooled to 4°C overnight. Betulin crystallizes as white needles.[2]

  • Refinement: Recrystallize twice from isopropanol to remove Lupeol impurities.

Pharmacology: Mechanisms of Action

Betulin is not merely a structural scaffold; it possesses distinct pharmacological activity, particularly in metabolic regulation.[4]

SREBP Inhibition (Metabolic Regulation)

A breakthrough discovery identified Betulin as a specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[4][5] Unlike statins (which inhibit HMG-CoA reductase), Betulin acts upstream.[1]

Mechanism:

  • Betulin binds to SCAP (SREBP Cleavage Activating Protein).[5][6][7]

  • This binding stabilizes the interaction between SCAP and Insig (Insulin-induced gene).

  • The SCAP-SREBP complex is retained in the Endoplasmic Reticulum (ER).[4][8]

  • Consequently, SREBP is not transported to the Golgi for proteolytic activation.

  • Result: Downregulation of genes involved in cholesterol and fatty acid biosynthesis.[4][6]

SREBP_Mechanismcluster_EREndoplasmic Reticulum (ER)cluster_GolgiGolgi Apparatuscluster_NucleusNucleusSREBPSREBP PrecursorSCAPSCAP ProteinSREBP->SCAPInsigInsig ProteinSCAP->InsigStabilizes InteractionProteasesS1P / S2P ProteasesSCAP->ProteasesTranslocation blockedby BetulinComplexStable Complex(SREBP-SCAP-Insig)Insig->ComplexRetains in ERBetulinBetulin(Ligand)Betulin->SCAPBindsGeneExpLipogenic GeneExpressionProteases->GeneExpNo Activation

Figure 2: Mechanism of SREBP inhibition by Betulin.[1][4] By stabilizing the SCAP-Insig interaction, Betulin prevents the translocation of SREBP to the Golgi, halting lipid biosynthesis.

Derivatization: Synthesis of Bioactive Analogs

The primary hydroxyl at C-28 allows for selective oxidation to Betulinic Acid , a potent anti-melanoma agent.[1] Further modification at C-3 yields Bevirimat , a first-in-class HIV maturation inhibitor.[1][9][10][11]

Synthesis of Betulinic Acid (Jones Oxidation)

Direct oxidation of Betulin often yields a mixture of betulonic acid and betulinic acid. A controlled protocol is required.

  • Oxidation: Betulin is treated with Jones Reagent (CrO

    
    /H
    
    
    SO
    
    
    ) in Acetone at 0°C.[12] This oxidizes C-3 to a ketone and C-28 to a carboxylic acid, yielding Betulonic Acid .[1]
  • Reduction: Selective reduction of the C-3 ketone using NaBH

    
     in Isopropanol/THF restores the 
    
    
    -hydroxyl group, yielding Betulinic Acid .
Synthesis of Bevirimat (HIV Maturation Inhibitor)

Bevirimat targets the HIV-1 Gag capsid precursor, blocking viral maturation.[9][10][11][13]

Reaction Scheme: Betulinic Acid + 2,2-Dimethylsuccinic Anhydride

1

SynthesisPathBetulinBetulin(C3-OH, C28-OH)BetulonicBetulonic Acid(C3=O, C28-COOH)Betulin->BetulonicJones Oxidation(CrO3, H2SO4)BetulinicBetulinic Acid(C3-OH, C28-COOH)Betulonic->BetulinicSelective Reduction(NaBH4, IPA)BevirimatBevirimat(C3-O-Dimethylsuccinyl)Betulinic->BevirimatEsterification(2,2-Dimethylsuccinic anhydride)

Figure 3: Synthetic route from Betulin to the anti-HIV drug Bevirimat.[1]

References

  • Alakurtti, S., et al. (2006). "Pharmacological properties of the ubiquitous natural product betulin."[14][15][5][6][12][16] European Journal of Pharmaceutical Sciences, 29(1), 1-13.[1] Link

  • Tang, J.J., et al. (2011). "Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques."[4][6] Cell Metabolism, 13(1), 44-56.[1][6] Link[1]

  • Krasutsky, P.A. (2006). "Birch bark research and development." Natural Product Reports, 23(6), 919-942.[1] Link

  • Li, F., et al. (2003). "PA-457: A potent HIV inhibitor that disrupts core condensation by targeting a late step in Gag processing."[1][13] Proceedings of the National Academy of Sciences, 100(23), 13555-13560.[13] Link[1]

  • Yogeeswari, P., & Sriram, D. (2005).[1] "Betulinic acid and its derivatives: a review on their biological properties." Current Medicinal Chemistry, 12(6), 657-666.[1] Link

Sources

Betulin vs. Betulinic Acid: A Comprehensive Technical Guide to Biological Activity, Mechanisms, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the landscape of natural product drug discovery, the distinction between structurally similar phytochemicals is a critical factor in therapeutic efficacy. Betulin (lup-20(29)-ene-3β,28-diol) and its oxidized derivative, betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid), are pentacyclic lupane-type triterpenes derived primarily from the bark of birch (Betula spp.) and plane (Platanus spp.) trees. While betulin is highly abundant, the oxidation of its C-28 hydroxymethyl group to a carboxylic acid in betulinic acid triggers a profound paradigm shift in its biological utility, transforming it into a highly selective, potent pro-apoptotic agent. This whitepaper dissects their comparative biological activities, underlying signaling mechanisms, and provides self-validating protocols for their isolation and in vitro evaluation.

Structural Divergence and Pharmacodynamics

The seemingly minor structural difference at the C-28 position dictates the physicochemical properties and target binding affinity of these two triterpenes. Betulin possesses two hydroxyl groups (C-3 and C-28), making it a versatile scaffold for chemical derivatization but inherently limiting its direct target engagement in physiological environments.

In contrast, the C-28 carboxyl group of betulinic acid (BAc) acts as a critical pharmacophore. This moiety significantly enhances its ability to interact with mitochondrial membranes and specific transcription factors (such as Sp1, Sp3, and Sp4)[1]. The carboxylic acid also slightly improves aqueous solubility and allows for the formulation of water-soluble salts or targeted liposomal delivery systems, which are essential for overcoming the poor bioavailability that historically plagued triterpene research[2].

Comparative Biological Activity & Mechanisms of Action

The Mitochondrial Apoptosis Pathway

One of the most defining characteristics of betulinic acid is its selective cytotoxicity against cancer cells—particularly melanoma, neuroblastoma, and leukemia—while sparing healthy, non-neoplastic cells[3].

Unlike many standard chemotherapeutics that rely on DNA damage to trigger cell death, betulinic acid directly induces mitochondrial outer membrane permeabilization (MOMP) [3]. This mechanism is highly advantageous because it operates independently of the p53 tumor suppressor gene, which is frequently mutated or deleted in aggressive, chemoresistant cancers[3][4].

The causality of this pathway is rooted in the generation of Reactive Oxygen Species (ROS) and the subsequent depolarization of the mitochondrial membrane potential. This forces the release of cytochrome c and Smac into the cytosol, nucleating the apoptosome and triggering the caspase-9/caspase-3 proteolytic cascade[5][6]. Betulin, while sharing a similar backbone, exhibits a significantly lower affinity for these mitochondrial targets, requiring much higher concentrations to induce a comparable apoptotic response[7].

Pathway BAc Betulinic Acid (BAc) ROS ROS Generation BAc->ROS Induces MOMP Mitochondrial Membrane Permeabilization (MOMP) BAc->MOMP Direct action ROS->MOMP Enhances CytC Cytochrome c Release MOMP->CytC Triggers Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome formation Caspase3 Caspase-3/7 Cleavage Caspase9->Caspase3 Proteolytic cascade Apoptosis Apoptotic Cell Death (p53-independent) Caspase3->Apoptosis Execution

Fig 1. p53-independent mitochondrial apoptosis pathway induced by betulinic acid.

Quantitative Cytotoxicity Comparison

The superior efficacy of betulinic acid over betulin is best illustrated through in vitro half-maximal inhibitory concentration (IC50) metrics across diverse human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Mechanistic NoteRef
Betulin MV4-11Leukemia18.16Weak antiproliferative activity[8]
Betulinic Acid HL60Leukemia~12.84Potent caspase cascade induction[9]
Betulin A549Lung Carcinoma15.51Low target affinity[8]
Betulinic Acid A549Lung Carcinoma7.19Topoisomerase II inhibition[9]
Betulin B164A5Melanoma30.5Baseline triterpene toxicity[7]
Betulinic Acid B164A5Melanoma15.3Selective melanoma cytotoxicity[7]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. I have included the causality behind each procedural step to empower researchers to troubleshoot and adapt these workflows.

Protocol 1: Isolation and Purification of Betulinic Acid

While betulinic acid can be synthesized via the Jones oxidation of betulin, direct extraction from Platanus acerifolia (sycamore) bark is highly efficient for obtaining pure natural isolates[10][11].

Step-by-Step Methodology:

  • Biomass Pre-treatment: Pulverize 500g of Platanus bark. Submerge in boiling distilled water for 1 hour, then filter.

    • Causality: Hot water swells the lignocellulosic matrix and extracts highly polar, water-soluble tannins and polyphenols. Removing these early prevents them from co-eluting and interfering with downstream crystallization[10].

  • Solvent Extraction: Reflux the dried, pre-treated bark with a mixture of dichloromethane (DCM) and methanol (ratio 3:1) for 15 hours[12].

    • Causality: BAc is a moderately polar triterpene. DCM provides the necessary lipophilic solvation, while methanol acts as a protic disruptor, breaking the hydrogen bonds between the triterpenes and the plant cellulose matrix.

  • Concentration: Filter the extract and remove the solvent under reduced pressure using a rotary evaporator at 40°C until a crude solid remains.

  • Purification via Crystallization: Re-dissolve the crude residue in boiling methanol. Add 5% (w/w) activated charcoal and stir for 30 minutes. Filter hot through a Celite pad.

    • Causality: Activated charcoal adsorbs highly conjugated impurities (like chlorophyll) and trace phenolics. Hot filtration prevents premature precipitation of BAc.

  • Precipitation: Cool the filtrate to 5°C overnight. Centrifuge the resulting white precipitate, wash with ice-cold methanol, and dry in a vacuum oven at 50°C. This yields BAc at >93% purity[12].

Workflow Bark Bark Biomass (Platanus spp.) Pretreat Hot Water Wash (Tannin Removal) Bark->Pretreat Extract Solvent Extraction (DCM/Methanol) Pretreat->Extract Filter Filtration & Concentration Extract->Filter Crystal Crystallization (Methanol + Charcoal) Filter->Crystal Pure Pure Betulinic Acid (>93% Purity) Crystal->Pure

Fig 2. Workflow for the extraction and purification of betulinic acid from bark biomass.

Protocol 2: In Vitro Cytotoxicity Validation (SRB Assay)

When evaluating plant-derived triterpenes, relying solely on the standard MTT assay can introduce critical errors.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or B164A5 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Compound Administration: Dissolve betulin and betulinic acid in analytical-grade DMSO to create 10mM stock solutions. Perform serial dilutions in culture media (0.1 µM to 100 µM). Ensure final DMSO concentration in the wells never exceeds 0.1% (v/v).

    • Causality: Triterpenes are notoriously hydrophobic. However, exceeding 0.1% DMSO induces solvent-mediated cytotoxicity, which artificially skews the IC50 curve and invalidates the assay's selectivity parameters.

  • Fixation: After 48 hours of treatment, add cold trichloroacetic acid (TCA) to a final concentration of 10% directly to the wells. Incubate at 4°C for 1 hour, then wash with deionized water and air dry.

  • SRB Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid to each well for 30 minutes. Wash unbound dye with 1% acetic acid.

    • Causality: Why SRB over MTT? Phytochemicals and redox-active compounds can directly reduce the MTT tetrazolium salt into formazan even in the absence of living cells, creating false-viability artifacts. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, non-redox-dependent measurement of total cellular protein mass[8].

  • Quantification: Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

Conclusion

The transition from betulin to betulinic acid represents a masterclass in how subtle functional group modifications can dictate biological fate. While betulin serves as an excellent, highly abundant precursor, betulinic acid's specific induction of the mitochondrial apoptotic pathway, independent of p53, positions it as a superior candidate for targeted oncology therapeutics. By utilizing robust, interference-free validation assays and optimized extraction protocols, researchers can accurately harness and derivatize this potent lupane scaffold.

References

1.3 2.5 3. 4.4 5.1 6.7 7.8 8.2 9. 10 10.9 11. 12.12

Sources

Technical Guide: Isolation, Purification, and Characterization of Lup-20(29)-ene-3β,28-diol (Betulin) from Betula Species

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lup-20(29)-ene-3β,28-diol , commonly known as Betulin , is a pentacyclic triterpene of the lupane structure.[1][2][3][4][5] It constitutes up to 30% of the dry weight of the outer bark of silver birch (Betula pendula), making it one of the most abundant naturally occurring triterpenes.

This guide serves as a definitive technical resource for researchers aiming to isolate high-purity Betulin. Unlike generic protocols, this document focuses on the causality of extraction parameters , the differentiation between Betula species , and self-validating purification workflows essential for pharmaceutical precursors.

Botanical and Phytochemical Profiling[4][6]

Species Differentiation and Yield Potential

While the genus Betula is the primary source, the yield of Betulin varies significantly between species and tissue types. Betula pendula (Silver Birch) is the industrial gold standard due to its higher concentration of betulin compared to Betula pubescens (Downy Birch).

FeatureBetula pendula (Silver Birch)Betula pubescens (Downy Birch)
Ploidy Diploid (2n=28)Tetraploid (2n=56)
Bark Morphology White, peeling, often with black fissures/diamonds.[1]Smooth, grayish-white, fewer fissures.[1]
Betulin Content (Outer Bark) 20% – 30% (Dry Weight)10% – 15% (Dry Weight)
Impurity Profile Lower phenolic content in outer bark.[1]Higher content of fatty acids/phenolics.
Primary Habitat Dry, sandy soils; pioneer species.[1]Wetter, poorly drained soils; peat bogs.[1][6]

Technical Insight: For drug development, sourcing B. pendula outer bark specifically (excluding the inner phloem) minimizes downstream purification steps required to remove tannins and glycosides.

Biosynthetic Pathway

Betulin is synthesized via the mevalonic acid (MVA) pathway in the cytosol. The cyclization of 2,3-oxidosqualene is the rate-limiting step, catalyzed by Lupeol Synthase (LUS).[1]

Biosynthesis cluster_0 Cytosolic MVA Pathway Squalene Squalene (C30H50) Oxido 2,3-Oxidosqualene Squalene->Oxido Squalene Epoxidase Lupeol Lupeol (C30H50O) Oxido->Lupeol Lupeol Synthase (LUS) (OSC Cyclization) Betulin Betulin (Lup-20(29)-ene-3β,28-diol) Lupeol->Betulin CYP450 Monooxygenase (C-28 Oxidation) BetulinicAcid Betulinic Acid (Carboxylated Derivative) Betulin->BetulinicAcid Betulin Dehydrogenase

Figure 1: Biosynthetic pathway of Betulin from Squalene.[1] Green node indicates the target analyte.

Extraction Methodologies

Solvent Selection Strategy

The choice of solvent dictates the purity of the crude extract.

  • Chloroform/Dichloromethane (DCM): High solubility for Betulin but extracts significant amounts of phenolic impurities and is environmentally hazardous.

  • Ethanol (95%): The preferred solvent for pharmaceutical applications. While Betulin solubility is lower in ethanol than in chlorinated solvents, ethanol's selectivity against non-polar waxes and high-polarity tannins (at reflux temp) offers a superior crude profile.[1]

Protocol: Soxhlet Extraction (Standardized)

This protocol utilizes 95% Ethanol to maximize yield while maintaining a "Green Chemistry" profile.

Reagents:

  • Dried Outer Bark of B. pendula (Particle size: 0.5–1.0 mm).

  • Ethanol (95% v/v).[7]

  • Calcium Hydroxide (Ca(OH)₂).[1]

Workflow:

  • Pre-treatment: Dry bark at 40°C for 24 hours. Grind to mesh size 20 (0.84 mm). Rationale: Finer powder increases surface area but risks clogging the thimble; 0.5-1.0 mm is the hydrodynamic optimum.

  • Loading: Place 20g of ground bark into a cellulose thimble.

  • Extraction: Load thimble into Soxhlet extractor fitted to a 500mL round-bottom flask containing 250mL Ethanol.

  • Cycle: Reflux at 85°C (bath temperature) for 6 hours (approx. 12–15 siphon cycles).

  • Concentration: Evaporate solvent via rotary evaporator until volume is reduced to ~50mL.

Purification and Characterization

Crude ethanolic extracts contain Betulin, Lupeol, Betulinic Acid, and phenolic pigments.[1] To isolate Lup-20(29)-ene-3β,28-diol at >98% purity, a chemical purification step using Calcium Hydroxide is required before recrystallization.[1][8]

Protocol: Calcium Hydroxide Purification

This method exploits the acidity of contaminants (like Betulinic Acid and phenols) to form insoluble calcium salts, while Betulin (a diol) remains in solution.

Step-by-Step:

  • Basification: To the hot concentrated ethanolic extract (~50mL), add excess Calcium Hydroxide (Ca(OH)₂).

  • Reflux: Boil under reflux for 1 hour.

    • Mechanism:[1][3][5][9][10][11][12] Acids + Ca(OH)₂ → Insoluble Calcium Salts. Betulin remains dissolved.

  • Filtration: Filter the hot solution immediately to remove the solid calcium salts and residual bark debris.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Betulin will precipitate as white needles.

  • Recrystallization: Dissolve the precipitate in minimal boiling Isopropanol or Ethanol. Cool to recrystallize.[13]

Purification RawBark Raw Bark (B. pendula) Soxhlet Soxhlet Extraction (Ethanol 95%) RawBark->Soxhlet Crude Crude Extract (Betulin + Acids + Phenols) Soxhlet->Crude CaOH Ca(OH)2 Treatment (Reflux) Crude->CaOH Remove Acids Filter Hot Filtration CaOH->Filter Residue Solid Residue (Ca-Salts of Acids) Filter->Residue Filtrate Filtrate (Betulin in EtOH) Filter->Filtrate Crystallize Crystallization (4°C) Filtrate->Crystallize PureBetulin Pure Betulin (>98%) Crystallize->PureBetulin

Figure 2: Purification workflow utilizing Calcium Hydroxide to segregate Betulin from acidic impurities.[1]

Analytical Quantification

To validate the isolation, High-Performance Liquid Chromatography (HPLC) is the standard.[14] Gas Chromatography (GC) requires derivatization (silylation) due to Betulin's high boiling point and thermal instability.

HPLC-UV Method (Self-Validating)
ParameterSpecification
Column C18 Reverse Phase (e.g., 250mm × 4.6mm, 5μm)
Mobile Phase Acetonitrile : Water (86 : 14 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Injection Vol 20 μL
Retention Time ~8.5 min (Betulin); ~11.5 min (Betulinic Acid)
Limit of Detection ~0.5 μg/mL

Validation Check: A pure Betulin sample must show a single peak at ~8.5 min. If a peak appears at ~11.5 min, the Ca(OH)₂ purification step was insufficient (residual Betulinic Acid). If broad peaks appear early (<4 min), phenolic contamination persists.[1]

References

  • Simultaneous determination of betulin and betulinic acid in white birch bark using RP-HPLC. Source: Zhao, G., et al. (2007).[1] Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use. Source: Šiman, P., et al. (2016).[1] PLOS ONE. URL:[Link][1]

  • Betula pendula and Betula pubescens: A Technical Comparison. Source: European Atlas of Forest Tree Species.[15] URL:[Link][1]

  • Methods of Betulin Extraction from Birch Bark. Source: Kislitsyn, A., et al. (2022).[1][3] Molecules. URL:[Link]

  • PubChem Compound Summary: Lup-20(29)-ene-3beta,28-diol (Betulin). Source:[1][11] National Center for Biotechnology Information. URL:[Link][1][11]

Sources

Pharmacological Mechanism of Action of Betulin in Cancer Therapy: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Betulin (lup-20(29)-ene-3β,28-diol) is a pentacyclic triterpene abundant in the outer bark of white birch (Betula alba).[1][2][3] Historically viewed merely as the precursor to betulinic acid, recent high-impact studies have established Betulin as a distinct pharmacological agent with a unique mechanism of action: the specific inhibition of the SREBP (Sterol Regulatory Element-Binding Protein) pathway. By targeting cancer lipid metabolism—a critical hallmark of malignancy—Betulin induces "lipotoxicity" and subsequent apoptosis. This guide dissects the molecular pharmacodynamics of Betulin, distinguishing it from its derivatives, and provides validated protocols for assessing its efficacy.

Physicochemical Profile & Pharmacokinetics

Before analyzing the mechanism, the researcher must understand the molecule's limitations. Betulin is highly lipophilic, a property that dictates its cellular entry but hinders bioavailability.

  • Chemical Structure: Lupane-type triterpene with a secondary hydroxyl group at C-3 and a primary hydroxyl group at C-28.

  • Solubility: Practically insoluble in water (<0.1 µg/mL). Soluble in DMSO, ethanol, and pyridine.

  • ADME Challenge: The primary barrier to clinical translation is poor oral bioavailability. However, its high logP allows rapid passive diffusion across cancer cell membranes in vitro, making it highly potent in cell-based assays.

Core Molecular Mechanisms

Mechanism A: Metabolic Reprogramming via SREBP Inhibition

Unlike many chemotherapeutics that target DNA replication, Betulin acts as a "metabolic starving agent." Rapidly dividing cancer cells require massive amounts of lipids for membrane synthesis. They achieve this by upregulating SREBPs.[4]

The Mechanism:

  • Normal State: SREBP resides in the Endoplasmic Reticulum (ER) bound to SCAP (SREBP Cleavage-Activating Protein). When lipid levels are low, SCAP escorts SREBP to the Golgi for cleavage and activation.

  • Betulin Action: Betulin binds specifically to SCAP.[5] This binding increases the affinity of SCAP for INSIG (Insulin Induced Gene), an anchor protein.

  • Result: The SREBP-SCAP-INSIG complex is locked in the ER. SREBP cannot translocate to the Golgi for proteolytic activation.

  • Downstream Effect: Transcription of rate-limiting lipogenic enzymes (FASN, HMGCR) is halted. The cancer cell undergoes lipid starvation, ER stress, and subsequent apoptosis.

Mechanism B: The Intrinsic Mitochondrial Apoptotic Pathway

Betulin triggers the intrinsic (mitochondrial) apoptotic pathway, distinct from the extrinsic (death receptor) pathway.

  • Bax/Bak Translocation: Betulin treatment induces the rapid translocation of pro-apoptotic proteins Bax and Bak from the cytosol to the outer mitochondrial membrane.[6]

  • ΔΨm Collapse: This pore formation leads to the loss of mitochondrial membrane potential (ΔΨm).

  • Cytochrome c Release: Cytochrome c leaks into the cytosol, forming the apoptosome with Apaf-1 and Pro-Caspase-9.

  • Caspase Cascade: Activation of Caspase-9 leads to the cleavage of executioner Caspase-3/7 and PARP, resulting in DNA fragmentation.

Distinction Note: Unlike Betulinic Acid, which can directly permeabilize isolated mitochondria, Betulin requires cellular context (likely the upstream metabolic stress described in Mechanism A) to trigger this cascade.

Mechanism C: Kinase Modulation (PI3K/Akt & MAPK)

Betulin acts as a chemosensitizer by dampening survival signals.

  • PI3K/Akt/mTOR: Betulin suppresses the phosphorylation of Akt, preventing the cell from counteracting apoptotic signals.

  • MAPK: It modulates ERK, JNK, and p38 pathways, often preventing the stress-response hyperphosphorylation that protects cancer cells during chemotherapy.

Visualization of Signaling Pathways[1]

The following diagram illustrates the dual-action mechanism of Betulin: the metabolic blockade at the ER and the execution phase at the mitochondria.

BetulinMechanism cluster_ER Endoplasmic Reticulum Betulin Betulin (Exogenous) SCAP SCAP Protein Betulin->SCAP Binds Mito Mitochondria Betulin->Mito Induces Permeabilization INSIG INSIG Anchor SCAP->INSIG Stabilizes Interaction SREBP_ER SREBP (Inactive in ER) INSIG->SREBP_ER Retains in ER SREBP_Golgi SREBP Translocation to Golgi SREBP_ER->SREBP_Golgi Blocked Lipogenesis Lipid Synthesis Genes (FASN, HMGCR) SREBP_Golgi->Lipogenesis Transcription Fails Lipogenesis->Mito Membrane Instability ROS ROS Generation Mito->ROS ΔΨm Collapse Caspase Caspase-9/3 Activation ROS->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Betulin stabilizes the SCAP-INSIG complex, trapping SREBP in the ER and blocking lipogenesis, while simultaneously triggering mitochondrial depolarization.

Quantitative Data: Cytotoxicity Profile

The following table summarizes IC50 values of Betulin across key cancer cell lines. Note the variance based on the assay time and cell density.

Cell LineCancer TypeIC50 (µg/mL)Assay TypeKey Insight
HeLa Cervical10.5MTT (72h)High sensitivity; rapid Cyt-c release observed.
A549 Lung (NSCLC)13.2MTT (72h)Synergistic with Gefitinib via SREBP inhibition.
HepG2 Hepatocellular14.0SRBStrong suppression of lipid accumulation.
MCF-7 Breast12.8MTTEffective despite p53 status.
K562 Leukemia>100MTTResistant. Indicates cell-type specificity (likely lipid-dependence).

Experimental Validation Protocols

To validate Betulin's mechanism in your own lab, use the following self-validating protocols.

Protocol A: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

Purpose: To confirm that Betulin induces apoptosis via the intrinsic mitochondrial pathway rather than non-specific necrosis.

Reagents:

  • JC-1 Probe: 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide.

  • Positive Control: CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) - 50 µM.[7]

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat with Betulin (IC50 concentration) and Vehicle (DMSO < 0.1%) for 12h, 24h, and 48h.

    • Critical Step: Include a CCCP treated well (1 hour) as a positive control for depolarization.

  • Staining: Aspirate medium. Add JC-1 working solution (2 µM final concentration in warm media). Incubate 20 min at 37°C in dark.

  • Washing: Wash 2x with cold PBS.

  • Analysis (Flow Cytometry):

    • Channel FL-2 (Red): Detects J-aggregates (Healthy mitochondria, high potential).

    • Channel FL-1 (Green): Detects Monomers (Depolarized mitochondria, apoptotic).

    • Validation: A shift from Red (High) to Green (Low) indicates Betulin efficacy.

Protocol B: SREBP Pathway Validation (Western Blot)

Purpose: To verify the metabolic mechanism (SREBP precursor accumulation).

  • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

  • Fractionation (Optional but recommended): Separate Nuclear vs. Cytosolic/ER fractions.

  • Target Detection:

    • SREBP-1 (Precursor): ~125 kDa (Should INCREASE or remain stable in ER fraction).

    • SREBP-1 (Nuclear/Mature): ~68 kDa (Should DECREASE significantly in Nuclear fraction).

    • FASN: Fatty Acid Synthase (Downstream target - should decrease).

Experimental Workflow Diagram (JC-1 Assay)

JC1Protocol Step1 Seed Cells (1x10^5/well) Step2 Treat with Betulin (12-48h) Step1->Step2 Step3 Add JC-1 Probe (20 min, 37°C) Step2->Step3 Step4 Wash PBS (2x) Step3->Step4 Decision Flow Cytometry Step4->Decision ResultA Red Fluorescence (Aggregates) = Healthy Decision->ResultA High Potential ResultB Green Fluorescence (Monomers) = Apoptotic Decision->ResultB Depolarized

Caption: Workflow for JC-1 assay. Betulin treatment causes a shift from Red (Aggregates) to Green (Monomers) fluorescence.

Challenges & Future Directions

While the mechanism is potent, the hydrophobicity of Betulin remains the primary hurdle.

  • Formulation Science: Current research focuses on nano-encapsulation (liposomes, PLGA nanoparticles) to improve the pharmacokinetic profile without chemical modification that might alter SCAP binding.

  • Combination Therapy: Betulin shows immense promise in overcoming TKI (Tyrosine Kinase Inhibitor) resistance (e.g., Gefitinib in lung cancer) by cutting off the lipid supply that resistant cells rely on for membrane remodeling.

References

  • Tang, J. et al. (2011). Inhibition of SREBP by a Small Molecule, Betulin, Improves Hyperlipidemia and Insulin Resistance and Reduces Atherosclerotic Plaques. Cell Metabolism. [Link] (The foundational paper identifying Betulin as a specific SCAP/SREBP inhibitor).

  • Mullauer, F.B. et al. (2010). Betulin is a potent anti-tumor agent that is distinct from betulinic acid.[6][8] Cancer Research. [Link] (Establishes the distinction between Betulin and BA, specifically regarding mitochondrial interaction).

  • Li, Y. et al. (2016). Inhibition of SREBP increases gefitinib sensitivity in non-small cell lung cancer cells. Oncotarget. [Link] (Demonstrates the chemosensitization mechanism).

  • Fulda, S. (2008). Betulinic Acid for Cancer Treatment and Prevention. International Journal of Molecular Sciences. [Link] (Comprehensive review of the triterpene family mechanisms).

  • Grymel, M. et al. (2019). Betulin and its derivatives as a source of new promising anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] (Recent overview of chemical modifications and structure-activity relationships).

Sources

Lup-20(29)-ene-3beta,28-diol molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Lup-20(29)-ene-3beta,28-diol (Betulin) [1][2][3]

Executive Summary

This compound , universally known in pharmacognosy as Betulin , is a naturally occurring pentacyclic triterpene of the lupane class.[1][2][3][4][5][6][7][8][9][10][11] While historically used as a marker for Betula (birch) species, it has transitioned from a passive phytochemical artifact to a high-value scaffold in drug discovery.[2]

Its structural uniqueness lies in the coexistence of a secondary hydroxyl at C-3, a primary hydroxyl at C-28, and an isopropenyl side chain.[2] This functionality allows for precise semi-synthetic modifications, most notably the oxidation to Betulinic Acid , a potent anti-retroviral and anti-neoplastic agent.[2] Furthermore, native Betulin exhibits specific metabolic regulation activity by inhibiting the SREBP pathway, offering therapeutic potential for metabolic syndrome.[2][12][13]

Part 1: Physicochemical Identity

The following data constitutes the primary validation metrics for this compound.

ParameterSpecification
Systematic Name Lup-20(29)-ene-3

,28-diol
Common Name Betulin
CAS Registry Number 473-98-3
Molecular Formula

Molecular Weight 442.72 g/mol
Appearance White crystalline powder
Melting Point 251–252 °C
Solubility Soluble in pyridine, THF, warm ethanol; Insoluble in water
Key Structural Features Lupane skeleton; Isopropenyl group at C-19;

OH at C-28;

OH at C-3

Part 2: Isolation & Purification Strategy

Objective: Isolate high-purity Betulin (>98%) from Betula pendula outer bark, separating it from the structurally similar Lupeol and Betulinic acid.[2]

Mechanism of Extraction

The extraction relies on the differential solubility of triterpenes. Betulin constitutes up to 30% of the dry weight of outer birch bark.[11] We utilize an azeotropic solvent system to maximize yield while minimizing the extraction of polyphenolic tannins.

Protocol: Recrystallization-Based Isolation
  • Pre-treatment:

    • Harvest outer white bark; dry at 40°C to constant weight.[2]

    • Grind to a particle size of 1–2 mm. Note: Finer dust increases impurity co-extraction.[2]

  • Solid-Liquid Extraction:

    • Solvent: Ethanol:Water (95:5) or Chloroform (azeotropic recycling recommended).

    • Condition: Reflux for 4 hours.

    • Validation: Monitor the supernatant via TLC (Hexane:Ethyl Acetate 7:3). Betulin

      
      .[2]
      
  • Crude Precipitation:

    • Concentrate the extract to 20% volume.

    • Cool to 4°C overnight.[2] Betulin precipitates as a crude white solid; polyphenols remain in the supernatant.

  • Purification (Recrystallization):

    • Dissolve crude solid in boiling Ethanol/Isopropanol (1:1).

    • Add activated carbon (1% w/w) to remove color; filter hot.

    • Slow cooling induces crystallization.[2]

    • Critical Step: If Lupeol impurities persist (

      
      ), perform a second recrystallization using Acetone.[2]
      
Workflow Visualization

ExtractionWorkflow Bark Raw Birch Bark (Outer Cortex) Grinding Grinding (1-2mm) & Drying Bark->Grinding Reflux Reflux Extraction (Ethanol/CHCl3, 4h) Grinding->Reflux Filtration Hot Filtration (Remove Biomass) Reflux->Filtration Concentration Concentrate & Cool (Precipitation) Filtration->Concentration Crude Crude Betulin (Contains Lupeol) Concentration->Crude Recryst Recrystallization (EtOH/IPA + Carbon) Crude->Recryst Pure Pure Betulin (>98% HPLC) Recryst->Pure

Figure 1: Step-by-step isolation workflow for obtaining pharmacological-grade Betulin from biomass.[2]

Part 3: Chemical Reactivity & Semi-Synthesis

Betulin is a "pro-drug" scaffold.[2] Its primary utility in oncology is its conversion to Betulinic Acid .[2] The challenge lies in chemically distinguishing the primary hydroxyl at C-28 from the secondary hydroxyl at C-3.

Synthesis: Betulin Betulinic Acid

The "Jones Oxidation" route is the industry standard for laboratory-scale synthesis, though TEMPO-mediated oxidation is preferred for green chemistry applications.[2]

  • Oxidation (Jones Reagent):

    • Betulin is treated with

      
       in Acetone at 0°C.[9]
      
    • Result: Both C-3 and C-28 are oxidized. C-28 becomes a carboxylic acid; C-3 becomes a ketone.[2]

    • Intermediate: Betulonic Acid .[2][9][11][14][15][16]

  • Stereoselective Reduction:

    • Betulonic acid is reduced using

      
       in Isopropanol/THF.[2]
      
    • Selectivity: The hydride attack restores the C-3 hydroxyl predominantly in the

      
      -configuration (equatorial), regenerating the secondary alcohol while leaving the C-28 carboxylic acid intact.
      
    • Product: Betulinic Acid .[2][9][10][11][14][15][16]

SynthesisPathway Betulin Betulin (C3-OH, C28-OH) Oxidation Jones Oxidation (CrO3, H2SO4) Betulin->Oxidation Betulonic Betulonic Acid (C3=O, C28-COOH) Oxidation->Betulonic Reduction Reduction (NaBH4, <0°C) Betulonic->Reduction Betulinic Betulinic Acid (C3-OH, C28-COOH) Reduction->Betulinic

Figure 2: The semi-synthetic conversion of Betulin to the anti-retroviral agent Betulinic Acid.[2][17]

Part 4: Pharmacological Mechanism (Metabolic Regulation)

While Betulinic acid is famous for apoptosis induction (mitochondrial permeabilization), Betulin itself is a specific inhibitor of the SREBP (Sterol Regulatory Element-Binding Protein) pathway. This makes it a high-potential candidate for treating hyperlipidemia and type 2 diabetes.[2]

Mechanism of Action: SREBP Inhibition[9][13][14][21]
  • Normal State: SREBP forms a complex with SCAP (SREBP Cleavage Activating Protein) in the ER. When sterols are low, SCAP escorts SREBP to the Golgi for proteolytic activation.

  • Betulin Binding: Betulin binds directly to SCAP.[2]

  • Stabilization: This binding promotes the interaction between SCAP and Insig (Insulin-induced gene).[13]

  • Retention: The SCAP-SREBP complex is anchored in the ER and cannot transit to the Golgi.

  • Result: SREBP is not processed into its nuclear transcription factor form (nSREBP). Downstream lipogenic genes (HMGCR, FAS) are downregulated.[2]

SREBP_Mechanism Betulin Betulin SCAP SCAP Protein Betulin->SCAP Binds Insig Insig Protein SCAP->Insig Promotes Interaction Complex SCAP-Insig-Betulin Complex (ER Anchored) SCAP->Complex Insig->Complex Golgi Golgi Apparatus (Proteolytic Cleavage) Complex->Golgi Translocation BLOCKED SREBP SREBP Precursor SREBP->Complex Sequestration Nucleus Nucleus (Lipogenic Gene Transcription) Golgi->Nucleus No nSREBP Lipogenesis Lipid/Cholesterol Biosynthesis Nucleus->Lipogenesis Downregulation

Figure 3: Molecular mechanism of Betulin-mediated inhibition of lipid biosynthesis via SCAP-Insig stabilization.[2]

Part 5: Analytical Characterization

To ensure scientific integrity, the isolated compound must be validated against these spectral signatures.

  • 
    -NMR (125 MHz, 
    
    
    
    ):
    • C-20 (Quaternary):

      
       ppm (Characteristic of lupane exocyclic double bond).
      
    • C-29 (Exocyclic

      
      ): 
      
      
      
      ppm.[2]
    • C-3 (Secondary Alcohol):

      
       ppm.[2]
      
    • C-28 (Primary Alcohol):

      
       ppm.[2]
      
  • 
    -NMR (500 MHz, 
    
    
    
    ):
    • H-29 (Vinylic): Two singlets at

      
       and 
      
      
      
      ppm.[2][18]
    • H-3 (Carbinol): Multiplet at

      
       ppm.[2]
      
    • H-28 (Hydroxymethyl): Pair of doublets at

      
       and 
      
      
      
      ppm.

References

  • Tang, J. J., et al. (2011).[2][13] Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques.[12][13][19] Cell Metabolism, 13(1), 44-56.[2][12] Link

  • Krasutsky, P. A. (2006).[2] Birch bark research and development. Natural Product Reports, 23(6), 919-942.[2] Link

  • Yogeeswari, P., & Sriram, D. (2005).[2] Betulinic acid and its derivatives: a review on their biological properties. Current Medicinal Chemistry, 12(6), 657-666.[2] Link

  • PubChem Database. (n.d.). This compound (CID 221023).[2][4][10] National Center for Biotechnology Information.[2] Link

  • CymitQuimica. (n.d.). Lup-20(29)-ene-3b,28-diol Product Data. Link

Sources

Biosynthetic Pathway of Lupane-Type Triterpenoids in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lupane-type triterpenoids, characterized by their pentacyclic scaffold, are a high-value class of phytochemicals with proven antiretroviral (anti-HIV), anti-inflammatory, and anticancer properties.[1] The pharmacological efficacy of compounds such as lupeol , betulin , and betulinic acid stems from their specific structural motifs—notably the isopropenyl group at C-19 and the carboxylic acid function at C-28.

This guide provides a rigorous technical analysis of their biosynthesis, from precursor assembly to late-stage oxidation. It is designed for scientists aiming to optimize metabolic flux in heterologous hosts or characterize novel pathway variants in non-model plant species.

Part 1: The Biosynthetic Architecture

The biosynthesis of lupane triterpenoids is a compartmentalized process involving cytosolic precursor generation, membrane-bound cyclization, and endoplasmic reticulum (ER)-localized oxidation.

Precursor Assembly and The Commitment Step

While plants utilize both the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways, triterpenoids are predominantly derived from the cytosolic MVA pathway .

  • IPP/DMAPP Synthesis: Acetyl-CoA is converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • FPP Synthesis: Farnesyl Diphosphate Synthase (FPS) condenses two IPP units with one DMAPP to form Farnesyl Diphosphate (FPP, C15).

  • Squalene Formation (The Choke Point): Two FPP molecules are condensed head-to-head by Squalene Synthase (SQS) to form squalene (C30). This is the first committed step toward sterol and triterpenoid synthesis, diverting flux away from sesquiterpenes.

  • Epoxidation: Squalene Epoxidase (SQE) introduces an oxygen atom at the 2,3-position, creating 2,3-oxidosqualene , the universal substrate for all cyclases.

The Cyclization Mechanism: Lupeol Synthase (LUS)

The divergence of the lupane skeleton from sterols (cycloartenol) or other triterpenes (oleanane/ursane) is dictated by the Oxidosqualene Cyclase (OSC) .[2]

  • Enzyme: Lupeol Synthase (LUS) [EC 5.4.99.41].[3]

  • Mechanism: Unlike the Chair-Boat-Chair (CBC) conformation used for sterols, LUS forces 2,3-oxidosqualene into a Chair-Chair-Chair (CCC) conformation.[4]

  • Cation Cascade:

    • Protonation of the epoxide ring opens it, initiating a cascade to form the dammarenyl cation .

    • Ring expansion and D-ring formation create the baccharenyl cation .

    • A complex rearrangement forms the lupenyl cation .

    • Deprotonation: Crucially, a histidine or tyrosine residue in the active site abstracts a proton from C-29 (or C-30), neutralizing the cation to form the characteristic isopropenyl side chain of lupeol .

Late-Stage Oxidation: The CYP716A Family

Lupeol is biologically active but serves as a precursor to the more potent betulinic acid. This transformation requires sequential oxidation at the C-28 position, catalyzed by Cytochrome P450 monooxygenases (CYPs) , specifically the CYP716A subfamily.[5]

  • Step 1: Lupeol

    
    Betulin  (Alcohol).[2]
    
  • Step 2: Betulin

    
    Betulinic Aldehyde .[2]
    
  • Step 3: Betulinic Aldehyde

    
    Betulinic Acid  (Carboxylic Acid).
    

Key Enzymes:

  • CYP716A12 (Medicago truncatula): A multifunctional oxidase capable of C-28 carboxylation.

  • CYP716A155 (Vitis vinifera): Highly specific for the lupeol-to-betulinic acid conversion.

Visualization: Signaling and Flux Pathway

LupanePathway cluster_cytosol Cytosol (MVA Pathway) cluster_ER Endoplasmic Reticulum Membrane AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP IPP / DMAPP MVA->IPP FPP Farnesyl PP (C15) IPP->FPP FPS Squalene Squalene (C30) FPP->Squalene Condensation SQS SQS Squalene->SQS OxidoSqualene 2,3-Oxidosqualene Dammarenyl Dammarenyl Cation (CCC Conformation) OxidoSqualene->Dammarenyl Protonation SQE SQE LUS Lupeol Synthase (LUS) OxidoSqualene->LUS Lupenyl Lupenyl Cation Dammarenyl->Lupenyl Ring Expansion Lupeol Lupeol Lupenyl->Lupeol Deprotonation (H-Tyr/His) Betulin Betulin Lupeol->Betulin C-28 Oxidation CYP CYP716A12/A155 (+ CPR) Lupeol->CYP BetulinicAcid Betulinic Acid Betulin->BetulinicAcid C-28 Carboxylation Betulin->CYP SQS->OxidoSqualene Epoxidation SQS->OxidoSqualene LUS->Lupeol CYP->Betulin CYP->BetulinicAcid

Caption: Flux from cytosolic precursors through the CCC-conformation cyclization to the CYP450-mediated oxidation at the ER interface.

Part 2: Metabolic Engineering & Regulation[6]

For drug development, native plant extraction is often insufficient due to low yields (<1% dry weight). Metabolic engineering in yeast (S. cerevisiae) or Yarrowia lipolytica is the industry standard.

Key Regulatory Factors
  • Transcription Factors: BpMYB21 and BpbHLH9 (from Betula platyphylla) have been identified as positive regulators, binding to the promoters of SQS and LUS to upregulate flux during stress (e.g., fungal elicitation).

  • Competing Pathways: The primary competitor is Beta-Amyrin Synthase (bAS) , which diverts oxidosqualene toward oleanane-type saponins. In engineered hosts, Lanosterol Synthase (ERG7) competes for the same substrate to make ergosterol (essential for yeast survival).

Comparative Engineering Metrics

The following table summarizes enzyme sources and achievable titers in heterologous hosts.

ComponentEnzyme Source (Gene)FunctionHost SystemMax Titer (mg/L)Ref
Cyclase Arabidopsis thaliana (AtLUP1)Cyclizes oxidosqualene to lupeolS. cerevisiae~150[1]
Cyclase Olea europaea (OeLUS)High-fidelity lupeol synthesisN. benthamianaN/A[2]
Oxidase Medicago truncatula (CYP716A12)C-28 oxidation (Lupeol

BA)
S. cerevisiae112[3]
Oxidase Vitis vinifera (CYP716A155)High efficiency C-28 oxidationY. lipolytica657 (Fed-batch)[4]
Reductase Arabidopsis thaliana (ATR1)Electron donor for CYP450S. cerevisiae-[3]

Technical Insight: The highest yields in Y. lipolytica are achieved by coupling pathway engineering with lipid droplet (LD) engineering . Since triterpenoids are hydrophobic, expanding the LD storage capacity prevents feedback inhibition and cellular toxicity.

Part 3: Experimental Protocols

Protocol: Extraction and GC-MS Quantification

This protocol is designed for the precise quantification of lupeol and betulinic acid from plant tissue or engineered yeast pellets. It avoids common pitfalls like incomplete hydrolysis of esterified forms.

Reagents
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Chloroform:Methanol (2:1).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Internal Standard: Cholesterol (non-endogenous) or Betulin (if not an analyte).

Workflow Steps
  • Lyophilization: Freeze-dry biomass for 24h to remove water (water interferes with derivatization).

  • Disruption: Grind tissue to fine powder (bead beating for yeast).

  • Extraction:

    • Add 5 mL solvent per 100 mg tissue.

    • Sonicate for 30 min at 25°C.

    • Centrifuge (4000g, 10 min) and collect supernatant. Repeat 2x.

  • Saponification (Optional but Recommended):

    • To quantify total triterpenes (free + esterified), evaporate solvent.

    • Resuspend in 6% KOH in methanol. Reflux at 80°C for 1h.

    • Extract unsaponifiable fraction with hexane.

  • Derivatization (Critical):

    • Evaporate solvent to dryness under N2 stream.

    • Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS).

    • Incubate at 70°C for 60 min. (High temp is required to silylate the hindered C-28 carboxyl group of betulinic acid).

  • GC-MS Analysis:

    • Column: HP-5ms or DB-5ms (30m x 0.25mm).

    • Inlet: 280°C, Splitless.

    • Temp Program: 150°C (1 min)

      
       20°C/min to 280°C 
      
      
      
      Hold 20 min.
Visualization: Experimental Workflow

Workflow Sample Lyophilized Biomass Extract Solvent Extraction (EtOAc/MeOH) Sample->Extract Bead Beat Saponify Saponification (6% KOH, 80°C) Extract->Saponify Optional (Total Triterpenes) Derivatize Silylation (BSTFA + 1% TMCS) 70°C, 60 min Extract->Derivatize Direct (Free Triterpenes) Saponify->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Inject 1µL

Caption: Analytical workflow emphasizing the critical high-temperature silylation step for carboxylic acid detection.

References

  • Herrera, J. B., et al. (1998).[3] Cloning and characterization of the Arabidopsis thaliana lupeol synthase gene. Phytochemistry. Link

  • Saiman, M. Z., et al. (2012). CYP716A12 is a multifunctional oxidase in triterpenoid biosynthesis. Plant Physiology. Link

  • Fukushima, E. O., et al. (2011). CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis. Plant and Cell Physiology. Link

  • Li, Y., et al. (2020). Multidimensional metabolic engineering of Yarrowia lipolytica for highly efficient biosynthesis of betulinic acid.[1] Green Chemistry. Link

  • Moses, T., et al. (2014). Metabolic engineering of the triterpenoid pathway in Saccharomyces cerevisiae. Biotechnology and Bioengineering.[5] Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Betulin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Betulin (lup-20(29)-ene-3β,28-diol) is a naturally occurring pentacyclic triterpene abundant in the bark of Betula species (white birch).[1] While Betulin itself exhibits moderate biological activity, its oxidized derivative, Betulinic Acid (BA) , and subsequent semi-synthetic analogues have emerged as high-value scaffolds in oncology and virology.

This guide analyzes the critical Structure-Activity Relationships (SAR) driving the transition from a raw phytochemical to clinical candidates like Bevirimat . We examine the molecular mechanisms—specifically mitochondrial membrane permeabilization in oncology and capsid maturation inhibition in HIV—and provide validated synthetic protocols for scaffold functionalization.

The Betulin Pharmacophore: Structural Anatomy

The lupane skeleton offers three primary sites for chemical modification. Understanding the reactivity and biological implication of each site is the foundation of rational drug design for this class.

Scaffold Analysis
  • C-3 Position (Secondary Hydroxyl): The stereochemistry (3β-OH) is crucial. Esterification here often dictates bioavailability and target affinity (e.g., HIV maturation inhibition).

  • C-28 Position (Primary Hydroxyl): Oxidation to a carboxylic acid (Betulin

    
     Betulinic Acid) is the "switch" that activates significant cytotoxicity. Amidation at this site modulates solubility and overcomes drug resistance.
    
  • C-20/29 Position (Isopropenyl Group): This alkene moiety allows for hydrogenation or expansion into heterocyclic rings, affecting lipophilicity and metabolic stability.

Visualizing the SAR Logic

The following diagram maps the functional zones of the Betulin scaffold.

BetulinSAR Betulin Betulin Scaffold (Lupane Triterpene) C3 C-3 Position (Secondary -OH) Betulin->C3 C28 C-28 Position (Primary -OH) Betulin->C28 C20 C-20/29 Position (Isopropenyl) Betulin->C20 C3_Mod Esterification (Succinates) Critical for HIV (Bevirimat) Modulates Solubility C3->C3_Mod C28_Mod Oxidation to -COOH (Betulinic Acid) Essential for Cytotoxicity Amidation improves ADME C28->C28_Mod C20_Mod Hydrogenation / Heterocycles Modulates Metabolic Stability C20->C20_Mod

Figure 1: Functional zoning of the Betulin scaffold. C-3 and C-28 are the primary drivers of biological specificity.[2]

Oncology SAR: The Mitochondrial Trigger

Betulinic Acid (BA) is distinct from conventional chemotherapeutics because it induces apoptosis via the intrinsic mitochondrial pathway , largely independent of p53 status. This makes it effective against chemo-resistant phenotypes (e.g., melanoma, neuroblastoma).

Mechanism of Action (MoA)

BA directly targets the mitochondrial outer membrane, inducing permeabilization (MOMP). This results in the release of cytochrome c and the formation of the apoptosome.

Key SAR Rule: The C-28 Carboxylic Acid is non-negotiable for cytotoxicity. Reduction back to the alcohol (Betulin) or conversion to a methyl ester drastically reduces anti-cancer potency.

OncologyMoA BA Betulinic Acid (C-28 COOH) Mito Mitochondria (Outer Membrane) BA->Mito Direct Interaction Bcl2 Bcl-2 Family (Modulation) Mito->Bcl2 Antagonism Perm Permeabilization (MOMP) Bcl2->Perm CytoC Cytochrome c Release Perm->CytoC Caspase Caspase Cascade (3 & 9) CytoC->Caspase Apoptosis Apoptosis (p53 Independent) Caspase->Apoptosis

Figure 2: Betulinic Acid triggers the intrinsic apoptotic pathway via direct mitochondrial membrane permeabilization.

Comparative Potency Data

The table below illustrates the "C-28 Switch"—the dramatic increase in potency when the C-28 alcohol is oxidized to an acid.

CompoundC-3 SubstituentC-28 SubstituentIC50 (Melanoma A375)IC50 (Neuroblastoma SH-SY5Y)
Betulin -OH-CH2OH> 20 µM> 20 µM
Betulinic Acid -OH-COOH 1.5 - 4.0 µM 2.0 - 5.0 µM
Betulinic Acid Methyl Ester -OH-COOCH3> 20 µM> 20 µM
3-O-Acetyl-Betulinic Acid -OAc-COOH2.0 - 5.0 µM3.0 - 6.0 µM

Data synthesized from Fulda et al. and Zuco et al. (See References).

Virology SAR: HIV Maturation Inhibition[3][4]

In HIV research, the SAR focus shifts from C-28 cytotoxicity to C-3 specificity. Bevirimat (PA-457) was the first-in-class maturation inhibitor. It does not kill the virus but prevents the cleavage of the capsid protein (CA) from the spacer peptide 1 (SP1), rendering the virions non-infectious.

The Bevirimat Pharmacophore
  • C-3 Modification: A 3',3'-dimethylsuccinyl ester is critical. This bulky, acidic side chain anchors the molecule to the HIV-1 Gag polyprotein.

  • C-28 Modification: While Bevirimat retains the -COOH, next-generation analogues modify this to an amine or amide to overcome polymorphisms (SP1-V7A) that cause resistance.

HIV_SAR Bevirimat Bevirimat (PA-457) Target HIV-1 Gag Polyprotein (CA-SP1 Junction) Bevirimat->Target Binds Mechanism Blocks Protease Cleavage Target->Mechanism Result Immature Virions (Non-infectious) Mechanism->Result Resistance SP1 Polymorphisms (V7A Mutation) Resistance->Bevirimat Reduces Efficacy NextGen C-28 Amine Analogues (Overcome Resistance) NextGen->Resistance Bypasses

Figure 3: Bevirimat blocks the final step of HIV maturation. C-28 amines are developed to bypass SP1 resistance.

Experimental Protocols

Synthesis of Betulinic Acid from Betulin (Jones Oxidation)

The conversion of Betulin to Betulinic Acid is the foundational step for most derivatives. This protocol uses Jones Reagent for rigorous oxidation, followed by selective reduction.

Reagents:

  • Betulin (98% purity)

  • Jones Reagent (CrO3 in dil. H2SO4)[3][4]

  • Acetone (Solvent)

  • Sodium Borohydride (NaBH4)

  • Tetrahydrofuran (THF) / Methanol

Workflow:

  • Oxidation (Betulin

    
     Betulonic Acid): 
    
    • Dissolve Betulin (10 mmol) in Acetone (100 mL) at 0°C.

    • Add Jones Reagent dropwise until the orange color persists (approx. 15-20 mL).

    • Stir at 0°C for 2 hours.

    • Quench: Add Isopropanol (5 mL) to consume excess oxidant (solution turns green).

    • Workup: Pour into ice water, filter the precipitate. This is Betulonic Acid (C-3 ketone, C-28 acid).[4]

  • Selective Reduction (Betulonic Acid

    
     Betulinic Acid): 
    
    • Dissolve crude Betulonic Acid in THF/Methanol (1:1).

    • Add NaBH4 (5 equiv) at 0°C. Stir for 4 hours.

    • Stereochemistry Note: The reduction predominantly yields the 3β-isomer (Betulinic Acid) due to steric hindrance, but the 3α-isomer is a minor byproduct.

    • Purification: Recrystallize from Methanol.

Validation:

  • TLC: SiO2, Hexane:Ethyl Acetate (3:1). Betulinic Acid Rf ~ 0.3.

  • 1H NMR (CDCl3): Look for disappearance of aldehyde protons and reappearance of C-3 H (dd, ~3.2 ppm).

Synthesis of C-3 Esters (General Protocol)

To synthesize Bevirimat-like analogues:

  • Reflux Betulinic Acid with Succinic Anhydride (or dimethylsuccinic anhydride) in Pyridine.

  • Add DMAP (0.1 equiv) as a catalyst.

  • Reflux for 24-48 hours.

  • Workup with dilute HCl to remove Pyridine.

Future Directions: The Solubility Challenge

The primary failure mode for Betulin derivatives in clinical trials is poor aqueous solubility (Class IV in BCS).

Current Solutions:

  • C-28 Amides: Converting the C-28 COOH to an amide with a polar tail (e.g., piperazine, ethylenediamine) significantly improves water solubility without sacrificing potency.

  • Cyclodextrin Complexation: Gamma-cyclodextrin inclusions have shown to increase bioavailability by 10-fold.

  • Phosphate Prodrugs: Adding a phosphate group at C-3 creates a highly soluble prodrug that is cleaved by alkaline phosphatases in vivo.

References

  • Fulda, S. (2008). "Betulinic Acid for Cancer Treatment and Prevention."[5] International Journal of Molecular Sciences.

  • Kvasnica, M., et al. (2015). "Platinum(IV) complexes with betulinic acid: Synthesis and cytotoxic activity." Journal of Medicinal Chemistry.
  • Li, F., et al. (2007). "Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection."[6][7][8][9][10] Drugs of the Future.

  • Yogeeswari, P., & Sriram, D. (2005). "Betulinic acid and its derivatives: a review on their biological properties." Current Medicinal Chemistry.

  • Grymel, M., & Załęda, G. (2024). "Drug Delivery Systems of Betulin and Its Derivatives: An Overview." Molecules.

  • Urgaonkar, S. (2021). "Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues." Molecules.

Sources

An In-depth Technical Guide on the Anti-inflammatory and Antiviral Potential of Lup-20(29)-ene-3beta,28-diol (Betulin)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lup-20(29)-ene-3beta,28-diol, commonly known as betulin, is a naturally occurring pentacyclic triterpenoid found in the bark of several species of plants, most notably the birch tree (Betula species), where it can constitute up to 30% of the dry weight of the bark.[1] This abundance makes it a readily available starting material for medicinal chemistry and drug development. Betulin and its derivatives, such as betulinic acid, have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory and antiviral potential of betulin, focusing on its mechanisms of action, relevant signaling pathways, and established experimental protocols for its evaluation.

Part 1: Anti-inflammatory Potential of Betulin

Chronic inflammation is a key pathological feature of numerous diseases. Betulin has demonstrated significant anti-inflammatory effects in various preclinical models.[4] Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling pathways.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Betulin and its derivatives exert their anti-inflammatory effects by targeting critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7]

Betulin has been shown to suppress the activation of the NF-κB pathway.[8][9] It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[7][8] This, in turn, downregulates the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Betulin Betulin Betulin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Induces

Caption: Betulin's inhibition of the NF-κB signaling pathway.

2. Modulation of the MAPK Signaling Pathway:

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.[13] Betulin has been shown to downregulate the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[14][15] By inhibiting MAPK signaling, betulin can further reduce the production of pro-inflammatory mediators.[10]

Experimental Protocols for Assessing Anti-inflammatory Activity

A variety of in vitro assays are available to evaluate the anti-inflammatory potential of compounds like betulin.[16][17][18]

1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

This is a widely used in vitro model to screen for anti-inflammatory agents.

  • Cell Line: RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

  • Protocol:

    • Seed macrophages in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of betulin for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Lyse the cells to extract protein for Western blot analysis to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38).

  • Rationale: This assay mimics the inflammatory response of immune cells to a bacterial component and allows for the quantification of the inhibitory effect of the test compound on cytokine production and the underlying signaling pathways.[19]

2. Inhibition of Protein Denaturation Assay:

Protein denaturation is a well-documented cause of inflammation.[20][21]

  • Protocol:

    • Prepare a reaction mixture containing egg albumin (as the protein source), phosphate-buffered saline (PBS), and various concentrations of betulin.

    • Incubate the mixture at a high temperature (e.g., 72°C) for 5 minutes to induce denaturation.

    • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

    • Diclofenac sodium can be used as a positive control.

  • Rationale: This simple and cost-effective assay provides a preliminary indication of the compound's ability to stabilize proteins and prevent denaturation, a hallmark of inflammation.[20]

Quantitative Data on Anti-inflammatory Activity
CompoundAssayModelEndpointResultReference
Betulinic AcidLPS-induced inflammationRAW 264.7 macrophagesNO productionSignificant reduction[19]
Betulinic AcidLPS-induced inflammationRAW 264.7 macrophagesTNF-α, IL-6, IL-1β productionSignificant reduction[19]
BetulinLPS-induced inflammationRat lung inflammation modelNeutrophil recruitmentReduction[8]
Betulinic AcidCarrageenan-induced paw edemaMicePaw edemaReduction[10]

Part 2: Antiviral Potential of Betulin

Betulin and its derivatives have demonstrated promising antiviral activity against a range of enveloped and non-enveloped viruses.[22][23] The mechanisms of action are diverse and often virus-specific.

Mechanism of Action: Targeting Viral Life Cycle Stages

Betulin and its derivatives can interfere with various stages of the viral life cycle, including entry, replication, and maturation.

1. Inhibition of Viral Entry:

Several betulinic acid derivatives have been identified as potent HIV-1 entry inhibitors.[24][25] They are thought to act by blocking the fusion of the viral envelope with the host cell membrane, a critical step for the virus to deliver its genetic material into the cell.[24][25] The side chain at position 28 of the betulinic acid scaffold appears to be crucial for this anti-fusion activity.[24]

2. Inhibition of Viral Replication:

Betulin has been reported to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[4][26] While the exact mechanism is not fully elucidated, it is suggested that it may interfere with viral DNA replication.[27] Some triterpenoid compounds have been shown to be active throughout the HSV replication cycle.[4]

3. Inhibition of Viral Maturation:

Derivatives of betulinic acid, such as bevirimat, have been developed as HIV-1 maturation inhibitors.[28][29] These compounds interfere with the final steps of virion assembly, specifically the cleavage of the Gag polyprotein by the viral protease.[24] This results in the production of non-infectious viral particles.

Viral_Lifecycle cluster_entry cluster_replication cluster_assembly_release Virus Virus Particle Attachment Attachment Virus->Attachment Host_Cell Host Cell Fusion Fusion Attachment->Fusion Uncoating Uncoating Fusion->Uncoating Replication_Transcription Replication & Transcription Uncoating->Replication_Transcription Translation Translation Replication_Transcription->Translation Assembly Assembly Translation->Assembly Maturation Maturation Assembly->Maturation Release Release Maturation->Release Progeny_Virions Progeny Virions Release->Progeny_Virions Betulin_Entry Betulin Derivatives (e.g., IC9564) Betulin_Entry->Fusion Inhibits Betulin_Replication Betulin Betulin_Replication->Replication_Transcription Inhibits Betulin_Maturation Betulin Derivatives (e.g., Bevirimat) Betulin_Maturation->Maturation Inhibits

Caption: Points of intervention of betulin and its derivatives in the viral life cycle.

Experimental Protocols for Assessing Antiviral Activity

The plaque reduction assay is considered the gold standard for determining the in vitro efficacy of antiviral compounds.[30][31][32]

1. Plaque Reduction Assay:

  • Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by a lytic virus in a cell monolayer.[33]

  • Protocol:

    • Seed a susceptible cell line (e.g., Vero cells for HSV) in a 6-well or 12-well plate and grow to confluence.

    • Prepare serial dilutions of betulin in a cell culture medium.

    • Pre-incubate a known titer of the virus with the different concentrations of betulin for 1 hour.

    • Infect the confluent cell monolayers with the virus-betulin mixtures.

    • After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding concentrations of betulin.

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[34]

  • Rationale: This assay provides a quantitative measure of the antiviral activity of a compound by directly assessing its ability to inhibit viral replication and spread.

Quantitative Data on Antiviral Activity
CompoundVirusCell LineEC50CC50Selectivity Index (SI = CC50/EC50)Reference
BetulinHSV-1Vero0.40 µg/ml73.1 µg/ml183[4][26]
BetulinHSV-2Vero4.15 µg/ml73.1 µg/ml18[4][26]
Betulinic AcidHSV-2-1.6 µM--[27][35]
Betulinic Acid Derivative (IC9564)HIV-1-Submicromolar--[25]
Betulin DerivativeHIV-1H9 lymphocytes0.66 nM>14.2 µM21,515[36]

Conclusion

This compound (betulin) and its derivatives represent a promising class of natural products with significant anti-inflammatory and antiviral potential. Their ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK, and to interfere with multiple stages of the viral life cycle makes them attractive candidates for further drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize the therapeutic potential of these compounds. Further studies, including in vivo efficacy and safety evaluations, are warranted to translate these promising preclinical findings into novel therapeutic agents for inflammatory and viral diseases.

References

  • Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase. (2015). National Institutes of Health. [Link]

  • Betulinic acid protects against LPS-induced intestinal inflammatory damage via inhibiting Nrf2/TXNIP/NLRP3 signaling pathways in mice. (n.d.). RSC Publishing. [Link]

  • Bifunctional Anti-Human Immunodeficiency Virus Type 1 Small Molecules with Two Novel Mechanisms of Action. (2006). American Society for Microbiology. [Link]

  • The synergistic effects of betulin with acyclovir against herpes simplex viruses. (2005). Antiviral Chemistry & Chemotherapy. [Link]

  • Anti-Inflammatory Activities of Betulinic Acid: A Review. (2022). Frontiers in Pharmacology. [Link]

  • Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9. (2003). The Journal of Immunology. [Link]

  • Molecular mechanism of anti-HIV activity of Betulinic acid, Baicalin and Curcumin. (n.d.). Research Square. [Link]

  • Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses. (2003). Il Farmaco. [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. [Link]

  • The effect of betulin on MAPK signaling pathways. Betulin blocks the... (n.d.). ResearchGate. [Link]

  • Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells. (2018). Biomolecules & Therapeutics. [Link]

  • Betulinic Acid Suppresses Carcinogen-Induced NF-κB Activation Through Inhibition of IκBα Kinase and p65 Phosphorylation: Abrogation of Cyclooxygenase-2 and Matrix Metalloprotease-9. (2003). The Journal of Immunology. [Link]

  • Role of Human Immunodeficiency Virus (HIV) Type 1 Envelope in the Anti-HIV Activity of the Betulinic Acid Derivative IC9564. (2003). Antimicrobial Agents and Chemotherapy. [Link]

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026). ResearchGate. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • Betulinic Acid Reduces Intestinal Inflammation and Enhances Intestinal Tight Junctions by Modulating the PPAR-γ/NF-κB Signaling Pathway in Intestinal Cells and Organoids. (2025). MDPI. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). ResearchGate. [Link]

  • The synergistic effects of betulin with acyclovir against herpes simplex viruses. (2005). Ovid. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Drug Discovery and Development. [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Inhibition of the NF-κB pathway and ERK-mediated mitochondrial apoptotic pathway takes part in the mitigative effect of betulinic acid on inflammation and oxidative stress in cyclophosphamide-triggered renal damage of mice. (2022). Ecotoxicology and Environmental Safety. [Link]

  • Pharmacological Potential of Betulin as a Multitarget Compound. (2023). Semantic Scholar. [Link]

  • Betulinic Acid Ameliorates the Severity of Acute Pancreatitis via Inhibition of the NF-κB Signaling Pathway in Mice. (2021). MDPI. [Link]

  • Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses. (2003). ResearchGate. [Link]

  • Highly potent anti-HIV betulin derivative acts at a late stage in the viral life cycle. (1998). BioWorld. [Link]

  • Betulinic Acid and Betulin Suppress Melanoma Growth by Modulating Apoptosis and Autophagy via PI3K/AKT/mTOR and MAPK Pathways. (2026). MDPI. [Link]

  • Betulinic acid derivatives as HIV-1 antivirals. (2005). Trends in Molecular Medicine. [Link]

  • Betulinic Acid Suppresses UBE2T Expression via MAPK/ERK Inhibition to Block FANCI and FANCD2 Monoubiquitination in Glioblastoma. (2026). Advanced Science. [Link]

  • Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages. (2017). Bioscience, Biotechnology, and Biochemistry. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Antimicrobial Agents and Chemotherapy. [Link]

  • Effects of betulin on AMPK/AKT/GSK3β and MAPK pathways in RAW 264.7... (n.d.). ResearchGate. [Link]

  • Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives. (2017). Medicinal Research Reviews. [Link]

  • Derivatives of Betulin and Betulinic Acid Containing a Phosphonate Group—In Silico Studies and Preliminary In Vitro Assessment of Antiviral Activity. (2024). MDPI. [Link]

  • Anti-viral triterpenes: a review. (2021). Fitoterapia. [Link]

  • Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers. (2023). International Journal of Molecular Sciences. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). MDPI. [Link]

  • Antiviral activity of lupane and oleanane A-seco-triterpenoids. (2025). ResearchGate. [Link]

  • Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring. (2025). MDPI. [Link]

  • Isolation and Characterization of Lup-20(29)-ene-3, 28- diol (Betulin) from the Stem-Bark of Adenium obesum (Apocynaceae). (2025). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Phytochemical: this compound. (n.d.). Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]

  • Lup-20(29)-ene-3,28-diol. (n.d.). NMPPDB. [Link]

Sources

The White Gold of the Boreal Forest: A Technical Treatise on Betulin

Author: BenchChem Technical Support Team. Date: March 2026

From 18th Century Apothecary to 21st Century Metabolic Therapeutic

Executive Summary

Betulin (lup-20(29)-ene-3β,28-diol) is a pentacyclic triterpene responsible for the characteristic white color of birch bark (Betula spp.).[1][2][3] Historically treated as a byproduct of the forestry industry, it has emerged as a high-value precursor for bioactive agents, specifically Betulinic Acid (anti-melanoma, anti-HIV) and as a standalone metabolic regulator (SREBP inhibition). This guide synthesizes the historical discovery, optimal isolation protocols, and molecular mechanisms of action for researchers in natural product chemistry and drug discovery.

The Historical Genesis (1788)

The discovery of Betulin is a landmark in phytochemistry, representing one of the first successful isolations of a pure plant metabolite.[4]

The Lowitz Sublimation (1788)

In 1788, Johann Tobias Lowitz , a German-Russian apothecary based in St. Petersburg, published his findings in Crells Chemische Annalen. While investigating the properties of charcoal (for which he is most famous), Lowitz turned his attention to the outer bark of the birch tree.

  • The Observation: He noted that when birch bark was heated, a white, flocculent substance sublimed before the wood charred.

  • The Deduction: Unlike the complex mixtures usually obtained from plant matter, this substance (which he termed "Betulina") was crystalline and chemically distinct from the woody cellulose.

  • Significance: Lowitz’s work predated the isolation of morphine (1804) and quinine (1820), making Betulin one of the earliest defined organic compounds isolated from nature.

Chemical Architecture & Solubility Profile

IUPAC Name: Lup-20(29)-ene-3β,28-diol Molecular Formula:


Molecular Weight:  442.72  g/mol 

Betulin features a lupane skeleton with a five-membered E-ring. Its pharmacological versatility stems from three reactive sites:

  • C-3 Secondary Hydroxyl: Target for esterification/oxidation.

  • C-28 Primary Hydroxyl: The primary site for oxidation to carboxylic acid (yielding Betulinic Acid).

  • C-20(29) Isopropenyl Group: A lipophilic alkene side chain.

Solubility Challenges

Betulin is notoriously insoluble in water (


), which complicates bioavailability.
  • High Solubility: Pyridine, THF.

  • Moderate Solubility: Boiling Ethanol, Chloroform.

  • Insoluble: Water, cold Hexane.

Extraction Methodologies: From Crude to Crystal

Directive: The following section details a self-validating purification protocol. Simple solvent extraction is often insufficient due to contamination by suberin and phenolic acids.

Comparative Extraction Techniques
MethodSolvent SystemYield (%)Purity (%)Pros/Cons
Soxhlet Chloroform/DCM18-25%70-80%Con: Toxic solvents; co-extracts phenols.
Ethanol Reflux 95% Ethanol15-20%60-75%Pro: Green solvent. Con: High suberin contamination.
Calcium-Mediated EtOH +

18-22% >99% Pro: In situ removal of acids/dyes. High purity.
Supercritical Fluid

+ Methanol
10-15%>90%Pro: Zero residue. Con: High CAPEX.
Recommended Protocol: The Calcium Hydroxide Purification

Based on the methodology refined by Šiman et al. (2016).

Rationale: Birch bark contains betulinic acid and phenolic dyes. These are acidic. Betulin is neutral. By introducing Calcium Hydroxide (


) during the extraction, acidic impurities form insoluble calcium salts, while neutral Betulin remains in solution.

Step-by-Step Workflow:

  • Preparation: Grind outer bark of Betula pendula (or B. papyrifera) to 0.5–1.0 mm particles.

  • Reflux: Suspend 100g bark in 1L of 95% Ethanol. Add 5g of

    
    . Reflux for 2 hours.
    
    • Mechanism:[2][5][6][7][8][9]

      
       neutralizes betulinic acid and phenolic acids, precipitating them as calcium salts. It also saponifies suberin polymers.
      
  • Hot Filtration: Filter the mixture while boiling (critical).

    • Why: Betulin is soluble in boiling ethanol but precipitates rapidly upon cooling. The calcium salts remain solid and are trapped in the filter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.

  • Collection: Collect white needles via vacuum filtration. Wash with cold water (to remove residual salts) and cold ethanol.

  • Validation: Purity should be confirmed via HPLC (C18 column, Acetonitrile:Water 80:20) or Melting Point (254–256°C).

Visualization: Calcium-Mediated Extraction Workflow

BetulinExtraction RawBark Raw Birch Bark (Outer Cortex) Grinding Grinding (0.5 - 1.0 mm) RawBark->Grinding Reaction Reflux Extraction Solvent: 95% EtOH Reagent: Ca(OH)2 Grinding->Reaction Precipitation In-Situ Reaction: Acids -> Ca-Salts (Solid) Betulin -> Soluble Reaction->Precipitation Chemical Process HotFilter Hot Filtration (>70°C) Precipitation->HotFilter WasteSolid Solid Waste: Ca-Betulinate, Suberin, Bark HotFilter->WasteSolid Retentate Filtrate Clear Filtrate (Betulin in EtOH) HotFilter->Filtrate Permeate Cooling Crystallization (Cool to 4°C) Filtrate->Cooling FinalProduct Pure Betulin (>99% Purity) Cooling->FinalProduct

Figure 1: Calcium-mediated extraction workflow separating neutral Betulin from acidic impurities.[10][11]

The Pharmacological Pivot: Betulinic Acid

While Betulin has intrinsic value, its oxidation product, Betulinic Acid , is a more potent pharmaceutical asset.[1]

Synthesis Logic (Jones Oxidation)

To convert Betulin to Betulinic Acid, one must selectively oxidize the C-28 primary alcohol to a carboxylic acid without permanently destroying the C-3 secondary alcohol.

  • Jones Oxidation: Uses

    
    .[12][13] Oxidizes both C-3 and C-28, yielding Betulonic Acid  (intermediate).
    
  • Selective Reduction: Uses

    
    . Stereoselectively reduces the C-3 ketone back to a 
    
    
    
    -hydroxyl group.
Key Therapeutic Applications[4][17]
  • Melanoma (Oncology): Pisha et al. (1995) identified that Betulinic Acid induces apoptosis specifically in melanoma cells (MEL-1, MEL-2) via the mitochondrial pathway (CD95-independent), bypassing chemo-resistance.

  • HIV (Virology): Derivatives (e.g., Bevirimat) act as Maturation Inhibitors , blocking the cleavage of the capsid protein CA-SP1, rendering the virus non-infectious.

Molecular Mechanism: The SREBP Pathway

In 2011, Tang et al. discovered that Betulin (the precursor itself) is a potent metabolic regulator. It acts as a specific inhibitor of the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which controls lipid biosynthesis.[7][17][18]

Mechanism of Action[4][5][7][19][20]
  • Target: Betulin binds to SCAP (SREBP Cleavage-Activating Protein).[4][5][7][17]

  • Action: It promotes the high-affinity interaction between SCAP and Insig (Insulin-induced gene).

  • Consequence: The SCAP-SREBP complex is retained in the Endoplasmic Reticulum (ER).[4][5][7]

  • Result: SREBP cannot translocate to the Golgi for proteolytic cleavage. No active transcription factor enters the nucleus. Cholesterol and fatty acid synthesis genes are downregulated.[7][17][18]

Visualization: SREBP Inhibition Pathway[4][18][19]

SREBP_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Betulin Betulin SCAP SCAP Betulin->SCAP Binds Insig Insig SCAP->Insig Enhanced Interaction Complex SCAP-SREBP-Insig (Stabilized Complex) SCAP->Complex SREBP SREBP (Precursor) SREBP->Complex Insig->Complex Proteases S1P / S2P Proteases Complex->Proteases Translocation Blocked TargetGenes Lipogenic Genes (HMGCR, FAS) Proteases->TargetGenes No Activation

Figure 2: Betulin binds SCAP, locking the SREBP complex in the ER and preventing lipid synthesis gene activation.[4][5][7]

References

  • Lowitz, J. T. (1788). Über eine neue, fast benzoeartige Substanz der Birken. Crells Chemische Annalen, 1, 312.
  • Pisha, E., et al. (1995).[2][14][16][19] Nature Medicine, 1(10), 1046-1051.[14][16]

  • Tang, J. J., et al. (2011). Cell Metabolism, 13(1), 44-56.[17]

  • Šiman, P., et al. (2016).[8] PLOS ONE, 11(5), e0154933.

  • Alakurtti, S., et al. (2006). European Journal of Pharmaceutical Sciences, 29(1), 1-13.

Sources

Methodological & Application

Application Note: High-Purity Isolation of Lup-20(29)-ene-3beta,28-diol (Betulin) from Betula pendula Cortex

[1][2]

Executive Summary

This application note details a robust, scalable protocol for the extraction and purification of Lup-20(29)-ene-3beta,28-diol (commonly known as Betulin ) from the outer bark of white birch (Betula pendula). While Betulin is abundant (up to 30% dry weight) in birch cortex, isolating it with pharmaceutical purity (>98%) is complicated by the presence of structurally similar triterpenoids (Lupeol, Betulinic Acid) and suberin polymers.

This guide prioritizes a Binary Solvent Recrystallization approach following Ethanol Reflux Extraction . This method balances Green Chemistry principles with the rigorous purity requirements of drug development, avoiding the high toxicity of traditional chloroform-based bulk extractions while ensuring superior yield compared to supercritical CO₂ methods.

Chemical Profile & Solubility Logic

Understanding the solubility differential between Betulin and its impurities is the foundation of this protocol. Betulin is a pentacyclic triterpene alcohol.[1]

PropertySpecification
IUPAC Name This compound
CAS Number 473-98-3
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol
Target Purity >98% (HPLC)
Solubility Parameters (Critical for Process Design)

The following data dictates our solvent choice. We utilize the high temperature coefficient of solubility in ethanol to drive crystallization.

SolventSolubility @ 20°C (g/L)Solubility @ Boiling (g/L)Application Note
Chloroform >150N/AHigh solubility; poor selectivity. Used for analysis only.
Ethanol (95%) ~6.0~50 - 60Ideal Extraction Solvent. High delta between hot/cold solubility.
Water <0.1<0.1Anti-solvent; used to precipitate crude extracts.
Isopropanol ~8.0~70Excellent for final recrystallization (polishing).

Pre-Extraction Processing (The "Separation" Phase)

Expert Insight: The most common cause of low purity is not the chemical extraction, but physical contamination. The inner bark (phloem) contains high levels of tannins and polyphenols which co-extract and stain the final product brown.

  • Harvesting: Select outer bark from Betula pendula.[2]

  • Separation: Mechanically separate the white outer bark (cortex) from the brown inner bark.

  • Drying: Dry outer bark at 40°C for 24 hours (Target moisture <5%).

  • Comminution: Grind bark to a particle size of 0.5 mm – 1.0 mm .

    • Warning: Particles <0.2 mm (dust) will clog Soxhlet thimbles and filtration membranes.

Protocol A: Ethanol Reflux Extraction

Rationale: Ethanol (95% azeotrope) is chosen over chloroform to minimize toxicity and maximize the precipitation of suberin during the cooling phase.

Materials
  • Grinded Birch Bark (100 g)

  • Ethanol 95% (1.5 L)

  • Calcium Hydroxide (Ca(OH)₂ - Optional for acid removal)

  • Reflux apparatus (Round bottom flask, condenser, heating mantle)

Step-by-Step Workflow
  • Loading: Place 100 g of bark powder into a 2L round-bottom flask.

  • Solvent Addition: Add 1.0 L of 95% Ethanol.

    • Ratio: 1:10 (w/v) is the minimum for efficient mass transfer.

  • Reflux: Heat to boiling (~78°C) and reflux for 4 hours .

    • Mechanism:[3][4][5][6] Boiling ethanol disrupts the cellular matrix, dissolving betulin. Suberin remains largely insoluble or colloidal.

  • Hot Filtration (Critical Step): Filter the mixture immediately while boiling through a sintered glass funnel (Porosity 2) or coarse filter paper.

    • Why? Betulin will begin to crystallize below 60°C. Filtration removes unextracted bark and high-molecular-weight suberin.

  • Concentration: Evaporate the filtrate using a Rotary Evaporator to approximately 25% of the original volume (250 mL).

  • Crude Crystallization: Allow the concentrate to stand at 4°C for 12 hours.

  • Collection: Filter the resulting precipitate. Wash with cold water (100 mL) to remove water-soluble tannins.

    • Result:Crude Betulin (Purity approx. 70-80%; Color: Light Brown/Off-white).

Protocol B: Purification via Recrystallization

Rationale: To achieve >98% purity, we must remove Lupeol (highly soluble in alcohols) and Betulinic Acid.

The "Calcium Trap" Optimization

If Betulinic Acid levels are high in the raw material, add Calcium Hydroxide during the initial reflux (Step 3 above). Ca(OH)₂ reacts with Betulinic Acid to form an insoluble calcium salt, which is removed during the hot filtration step, leaving neutral Betulin in the solution.

Recrystallization Steps (Isopropanol/Ethanol)
  • Dissolution: Dissolve 10 g of Crude Betulin in 150 mL of boiling Isopropanol (or Ethanol).

  • Clarification: If the solution is cloudy (colloidal suberin), add 1 g of Activated Carbon, boil for 10 mins, and hot filter.

  • Crystallization: Cool slowly to Room Temperature, then move to 4°C for 6 hours.

    • Thermodynamics: Slow cooling promotes the formation of needle-like crystals of Betulin, excluding impurities from the lattice.

  • Washing: Filter crystals and wash with 20 mL of ice-cold Isopropanol.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Final Product: White acicular crystals (Purity >98%).[4]

Process Visualization

The following diagram illustrates the logical flow of the extraction and purification process, highlighting the critical separation checkpoints.

BetulinExtractionRawBarkRaw Birch BarkSeparationMechanical Separation(Remove Inner Phloem)RawBark->SeparationGrindingGrinding(0.5 - 1.0 mm)Separation->GrindingExtractionReflux Extraction(Ethanol 95%, 4h, 78°C)Grinding->ExtractionHotFilterHot Filtration(>60°C)Extraction->HotFilterResidueSolid Residue(Bark + Suberin)HotFilter->ResidueDiscardFiltrateEnriched FiltrateHotFilter->FiltrateCrystallizationCooling & Crystallization(4°C, 12h)Filtrate->CrystallizationCrudeBetulinCrude Betulin(70-80% Purity)Crystallization->CrudeBetulinRecrystRecrystallization(Boiling Isopropanol)CrudeBetulin->RecrystPureBetulinPure Betulin(>98% Purity)Recryst->PureBetulin

Figure 1: Workflow for the isolation of Betulin, emphasizing the critical hot filtration step to remove suberin.

Analytical Validation (HPLC-UV)

To verify the success of the extraction, use the following validated HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Water (86 : 14 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Betulin lacks strong chromophores)
Temperature 25°C
Retention Time ~8-10 min (Betulin); ~12-14 min (Lupeol)

Quality Control Check:

  • Betulin Peak: Should be the dominant peak (>98% area).

  • Impurities: Look for Betulinic Acid (elutes earlier) and Lupeol (elutes later).

Troubleshooting & Optimization

  • Issue: Low Yield (<10%)

    • Cause: Particle size too large or extraction time too short.

    • Fix: Regrind bark to 0.5mm; extend reflux to 6 hours.

  • Issue: Product is Brown/Sticky

    • Cause: Inner bark contamination or oxidation.

    • Fix: Re-wash crude crystals with cold ethanol.[2] Ensure strict separation of white cortex during prep.

  • Issue: Clogging during Filtration

    • Cause: Solution cooled down, causing premature crystallization, or particles are too fine.

    • Fix: Use a heated funnel or keep the setup wrapped in foil/insulation. Filter under slight vacuum.[7]

References

  • Šiman, P., et al. (2016). Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use.[2] PLOS ONE.

  • Krasutsky, P. A. (2006). Birch bark research and development.

  • Zhao, G., et al. (2007). Solubilities of Betulin in Fourteen Organic Solvents at Different Temperatures.

  • Rizwan, K., et al. (2018). Phytochemical and Biological Studies of Betula utilis: A Review.

Application Note: Chemoselective Synthesis of Betulinic Acid from Lup-20(29)-ene-3β,28-diol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Semi-synthetic production of high-purity pentacyclic triterpenoids for pharmacological screening and API development.

Introduction & Mechanistic Rationale

Betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid) is a highly valued pentacyclic triterpenoid exhibiting potent anti-HIV, antimalarial, and targeted anti-melanoma activities. While it can be extracted directly from biological matrices, its natural abundance is prohibitively low. Conversely, its precursor, betulin (lup-20(29)-ene-3β,28-diol), constitutes up to 25% of the dry weight of birch bark, making the semi-synthetic conversion of betulin to betulinic acid a critical workflow in pharmaceutical manufacturing[1].

The structural challenge in this synthesis lies in the presence of two distinct hydroxyl groups on the betulin scaffold: a secondary alcohol at C-3 and a primary neopentyl-like alcohol at C-28. The objective is the chemoselective oxidation of the C-28 primary alcohol to a carboxylic acid without oxidizing the C-3 secondary alcohol or cleaving the sensitive C-20(29) isopropenyl double bond.

Evolution of Synthetic Pathways

The Traditional Chromium/Reduction Route: Historically, betulin was subjected to exhaustive oxidation using Jones reagent (CrO₃/H₂SO₄) or potassium dichromate to yield betulonic acid (3-oxolup-20(29)-en-28-oic acid)[2]. Because chromium-based oxidants lack the steric sensitivity required to differentiate between the C-3 and C-28 hydroxyls, both are oxidized[3]. The resulting betulonic acid must then be stereoselectively reduced using sodium borohydride (NaBH₄) to restore the 3β-hydroxyl group[4]. This two-step route is fundamentally flawed for modern scale-up: it utilizes highly toxic heavy metals, suffers from poor atom economy, and generates an inseparable 85:15 mixture of β:α epimers at the C-3 position[4].

The Modern Chemoselective Route (TEMPO-Mediated): To bypass the need for downstream reduction, modern protocols utilize 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalytic radical oxidant. TEMPO exhibits profound steric sensitivity, selectively oxidizing the less hindered C-28 primary alcohol over the sterically congested C-3 secondary alcohol. In a modified Zhao’s oxidation, TEMPO—paired with sodium chlorite (NaClO₂) and a catalytic amount of sodium hypochlorite (NaOCl)—selectively converts the C-28 alcohol to betulinic aldehyde, which is oxidized in situ to the carboxylic acid, achieving yields of up to 92% in a single pot[5].

SynthesisPathway Betulin Betulin (Lup-20(29)-ene-3β,28-diol) Jones Jones Oxidation (CrO3, H2SO4, Acetone) Betulin->Jones Traditional Route TEMPO Chemoselective Oxidation (TEMPO, NaOCl, NaClO2) Betulin->TEMPO Modern Green Route Betulonic Betulonic Acid (3-oxo derivative) Jones->Betulonic Non-selective oxidation Reduction Stereoselective Reduction (NaBH4, iPrOH) Betulonic->Reduction C-3 ketone reduction BetulinicAcid Betulinic Acid (Target Product) Reduction->BetulinicAcid 85% β-epimer BetulinicAld Betulinic Aldehyde (Intermediate) TEMPO->BetulinicAld Primary alcohol selective BetulinicAld->BetulinicAcid In situ Pinnick oxidation

Figure 1: Comparison of traditional chromium-based and modern TEMPO-catalyzed synthetic pathways.

Quantitative Data & Method Comparison

The following table summarizes the operational and quantitative differences between the traditional oxidation-reduction sequence and the modern chemoselective protocol.

ParameterTraditional Method (Jones/Reduction)Modern Method (TEMPO/NaClO₂)
Primary Oxidant CrO₃ / H₂SO₄[2]NaOCl / NaClO₂[5]
Catalyst NoneTEMPO (0.2 eq)[1]
Reaction Steps 2 (Oxidation, then Reduction)[4]1 (One-pot tandem oxidation)[5]
Reaction Temp 15–25 °C[2]35 °C[5]
Overall Yield ~50–60%[3]85–92%[5]
Product Purity ~85% (β-epimer mixture)[4]>95% (Direct conversion)[1]
Environmental Impact High (Toxic Heavy Metals)Low (Benign solvents, metal-free)

Experimental Protocol: One-Pot Chemoselective Oxidation

This protocol describes the high-yield, one-pot synthesis of betulinic acid using a TEMPO/NaClO₂/NaOCl biphasic system. Every reagent choice is designed to prevent over-oxidation and protect the lupane skeleton.

Reagents & Materials
  • Betulin (Lup-20(29)-ene-3β,28-diol): 1.0 g (2.26 mmol)

  • TEMPO: 70 mg (0.45 mmol, 0.2 eq)

  • Sodium chlorite (NaClO₂, 80%): 660 mg (5.8 mmol, 2.6 eq)

  • Sodium hypochlorite (NaOCl, 10% aq): 0.16 mL (catalytic initiator)

  • Sodium dihydrogen phosphate (NaH₂PO₄): 700 mg (5.8 mmol, 2.6 eq)

  • 2-Methyl-2-butene: 0.72 mL (6.8 mmol, 3.0 eq)

  • Solvents: n-Butyl acetate (n-BuOAc), tert-Butanol (t-BuOH), Deionized Water

Step-by-Step Methodology
  • Substrate Dissolution (Biphasic Setup): In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of betulin in 100 mL of n-butyl acetate. Add 2 mL of water and 0.42 mL of tert-butanol.

    • Causality:n-Butyl acetate is an environmentally benign solvent that readily dissolves the bulky triterpenoid. tert-Butanol acts as a phase-transfer modifier, allowing the lipophilic betulin to interact with the aqueous oxidants at the solvent interface[1].

  • Catalyst Addition: Add 70 mg of TEMPO to the stirring mixture. Ensure complete dissolution.

    • Causality: TEMPO acts as a sterically hindered radical catalyst. It selectively docks at the unhindered C-28 primary alcohol, leaving the sterically congested C-3 secondary alcohol untouched.

  • Buffer and Scavenger Addition: Add 700 mg of NaH₂PO₄, followed by 0.72 mL of 2-methyl-2-butene.

    • Causality: NaH₂PO₄ buffers the aqueous phase to a mildly acidic pH (~6.5), which is critical for generating the active chlorous acid (HClO₂) required for the Pinnick oxidation. 2-Methyl-2-butene acts as a sacrificial alkene scavenger. It rapidly consumes hypochlorous acid (HOCl) generated as a byproduct, strictly preventing electrophilic chlorination or cleavage of the betulin C-20(29) double bond[1].

  • Oxidation Initiation: Slowly add the NaClO₂ (dissolved in 5 mL of water). Immediately follow with the dropwise addition of the 10% NaOCl solution.

    • Causality: NaOCl acts as the primary oxidant to generate the active oxoammonium ion from TEMPO, which oxidizes betulin to betulinic aldehyde. NaClO₂ then drives the in situ Pinnick oxidation, converting the intermediate aldehyde directly to betulinic acid[5].

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 35 °C for 6–8 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1).

  • Work-up & Quenching: Cool the mixture to room temperature. Separate the organic phase and extract the aqueous phase twice with 20 mL of n-butyl acetate. Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (to quench residual oxidants), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from a mixture of methanol and water to yield pure betulinic acid as white crystals.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the final product must be validated against specific analytical markers to confirm chemoselectivity (preservation of the C-3 hydroxyl and C-20(29) alkene) and complete conversion of the C-28 carbon.

1. High-Performance Liquid Chromatography (HPLC):

  • Conditions: ReproSil 100 C18 column (250 x 4.6 mm, 5 µm), Mobile Phase: Methanol:Water (0.1% TFA) 87:13, Flow rate: 1 mL/min, Detection: UV at 210 nm[1].

  • Validation Markers: The reaction is deemed complete when the betulin peak (Retention Time ~15.7 min) and the intermediate betulinic aldehyde peak (RT ~28.0 min) are fully consumed, leaving a single dominant peak for betulinic acid at RT ~16.5 min [1].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR (CDCl₃, 600 MHz): The successful oxidation is confirmed by the complete disappearance of the C-28 hydroxymethyl protons (which appear as a multiplet at δ 3.33 and 3.80 ppm in the starting betulin)[1]. Crucially, the C-3 oxymethine proton must remain visible at δ 3.18 ppm (dd), confirming the secondary alcohol was not over-oxidized. The vinylic protons of the C-20(29) double bond must remain intact at δ 4.60 and 4.73 ppm.

  • ¹³C-NMR (CDCl₃, 150 MHz): The appearance of a distinct carbonyl carbon signal at ~δ 180.5 ppm confirms the formation of the C-28 carboxylic acid, while the C-3 carbon remains at ~δ 79.0 ppm[3].

References

  • A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • [Synthesis of betulinic acid from betulin and study of its solubilization using liposomes] Source: PubMed / Bioorganicheskaia Khimiia URL:[Link]

  • Study on Obtaining 3-oxolup-20(29)-en-28-oic Acid (Betulonic Acid) from (3β)- lup-20(29)-en-3,28-diol (betulin) Source: bch.ro / Journal of Chemistry URL:[Link]

  • Green Chemistry: Liquid-phase oxidation of betulin (May 14 2019) Source: Green Chemistry / RSC Publishing URL:[Link]

  • Toward a benign strategy for the manufacturing of betulinic acid (December 12 2016) Source: Green Chemistry / RSC Publishing URL:[Link]

Sources

Application Note: Green Chemistry Methods for Betulin Isolation and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Betulin (Lup-20(29)-ene-3β,28-diol) is a pentacyclic triterpene abundant in the outer bark of birch trees (Betula spp.), exhibiting potent anti-inflammatory, anti-HIV, and anti-cancer properties. Historically, isolation relied on chlorinated solvents (chloroform, dichloromethane) and energy-intensive refluxing.

This guide details three Green Chemistry protocols that align with the 12 Principles of Green Chemistry, focusing on Deep Eutectic Solvents (DES) , Supercritical Fluid Extraction (SFE) , and Intensified Green Solvent Extraction . These methods prioritize high purity (>99%), solvent recyclability, and reduced energy consumption.

Strategic Overview: Selecting the Right Method

FeatureMethod A: Intensified Ethanol/Limonene Method B: Supercritical CO₂ Method C: Hydrophobic DES
Primary Mechanism Solvation + Microwave/Ultrasound EnergyDiffusivity + Pressure TunabilityH-Bonding + Supramolecular Solvation
Target Purity (Crude) 70–85%80–90%60–80%
Green Metric (E-Factor) Low (High solvent recyclability)Very Low (CO₂ is recycled)Moderate (Viscosity challenges)
Scalability High (Industrial batch/flow)High (Established infrastructure)Emerging (Pilot scale)
Key Advantage Low CAPEX, simple equipmentSolvent-free residue, high selectivityNon-volatile, tunable selectivity

Protocol A: Intensified Green Solvent Extraction (MAE/UAE)

Principle: Utilizing Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) disrupts the recalcitrant suberin matrix of birch bark, allowing "Green" solvents like Ethanol or Limonene to penetrate more effectively than passive reflux.

Reagents & Equipment[1]
  • Feedstock: Outer Birch Bark (OBB), milled to <2 mm (dried at 60°C).

  • Solvent: D-Limonene (food grade) OR Ethanol (96% v/v).

  • Equipment: Microwave Reactor (e.g., CEM Mars) or Ultrasonic Probe (20 kHz).

Step-by-Step Protocol
  • Pre-treatment:

    • Mix 10 g of milled OBB with 100 mL of solvent (1:10 solid-to-liquid ratio).

    • Note: If using Limonene, add 5% water to enhance microwave absorption (dielectric heating).

  • Extraction:

    • Microwave (MAE): Heat to 100–120°C for 5–10 minutes at 400–800 W.

    • Ultrasound (UAE): Sonicate at 50°C for 30 minutes (Pulse mode: 10s on/5s off) to prevent solvent overheating.

  • Filtration:

    • Filter the hot mixture immediately through a sintered glass funnel (Porosity 3) to remove biomass.

    • Critical: Betulin solubility drops drastically upon cooling. Filter hot (>70°C) to prevent premature crystallization in the filter cake.

  • Crystallization (Crude Isolation):

    • Cool the filtrate to 4°C for 12 hours.

    • For Limonene: Add cold Ethanol (1:1 ratio) to force precipitation if yield is low.

    • For Ethanol: Add Water (20% v/v) to induce precipitation ("Antisolvent effect").

    • Collect crude crystals via vacuum filtration.

  • Recycle:

    • Recover Limonene/Ethanol via rotary evaporation or simple distillation for reuse.

Protocol B: Supercritical CO₂ Extraction (SFE)

Principle: Supercritical CO₂ (scCO₂) is non-polar. While pure scCO₂ has low solubility for high MW triterpenes, adding a polar co-solvent (Ethanol) significantly enhances Betulin solubility while maintaining high selectivity against polar impurities (phenolics, tannins).

Reagents & Equipment[1]
  • Solvent: Industrial Grade CO₂ (99.9%).

  • Co-solvent: Ethanol (absolute).

  • Equipment: SFE System (e.g., Waters SFE Bio-Botanical).

Step-by-Step Protocol
  • Loading:

    • Load 50 g of milled OBB into the extraction vessel. Pack firmly to avoid channeling.

  • Conditioning:

    • Pressurize system to 30 MPa (300 bar) .

    • Set temperature to 50–60°C .

  • Dynamic Extraction:

    • Flow rate: 25–30 g/min CO₂.

    • Co-solvent Injection: Inject Ethanol at 10–15% (w/w) of the CO₂ flow rate.

    • Run time: 60–90 minutes .

  • Separation:

    • Depressurize in the separator vessel to 50 bar / 40°C .

    • CO₂ returns to gas phase and is recycled.

    • Betulin precipitates in the ethanol-rich liquid phase at the bottom of the separator.

  • Collection:

    • Collect the ethanol slurry. Evaporate ethanol to obtain a solvent-free white powder.

Protocol C: Hydrophobic Deep Eutectic Solvents (HDES)

Principle: HDES are emerging green solvents composed of a Hydrogen Bond Acceptor (HBA) and Hydrogen Bond Donor (HBD).[1] Unlike hydrophilic DES (e.g., Choline Chloride:Urea), Menthol-based HDES are hydrophobic, showing superior affinity for triterpenes and easy separation from water.

Reagents
  • HBA: L-Menthol.[2]

  • HBD: Lauric Acid or Acetic Acid.

  • Preparation: Mix Menthol and Lauric Acid in a 2:1 molar ratio . Heat at 60°C with stirring until a clear, homogeneous liquid forms.

Step-by-Step Protocol
  • Extraction:

    • Mix 5 g OBB with 50 g HDES (Menthol:Lauric Acid).

    • Stir at 60–80°C for 2 hours .

    • Mechanism:[3][4] The HDES disrupts the suberin network and solubilizes betulin via hydrophobic interactions.

  • Separation (The Anti-Solvent Switch):

    • The challenge with DES is high viscosity.

    • Add Methanol or Ethanol (1:1 v/v) to reduce viscosity and dilute the DES.

    • Filter the biomass.

  • Precipitation:

    • Add Water to the filtrate (approx. 50% v/v).

    • Result: The HDES components (Menthol/Lauric acid) may separate or stay in solution depending on the alcohol ratio, but Betulin (highly insoluble in water/alcohol mixes) will precipitate out.

    • Note: This method often requires a subsequent washing step with cold hexane or water to remove residual DES components from the crystals.

Purification: The "Green" Recrystallization Loop

Achieving >99% purity (Pharma Grade) requires removing Betulinic Acid and Lupeol. The following protocol uses Calcium Hydroxide to chemically separate acidic impurities without toxic chromatography.

Workflow Diagram

BetulinPurification cluster_impurities Impurity Removal Biomass Birch Bark (Milled) Extract Crude Extract (Ethanol/Limonene) Biomass->Extract Extraction (MAE/SFE) CaOH_Treat Ca(OH)2 Treatment (Removes Betulinic Acid) Extract->CaOH_Treat Add Ca(OH)2, Reflux Filtration1 Filtration (Remove Ca-Salts) CaOH_Treat->Filtration1 Precipitate Acids Crystallization Recrystallization (Ethanol + Water) Filtration1->Crystallization Filtrate (Betulin + Lupeol) PureBetulin Betulin Isolate (>99% Purity) Crystallization->PureBetulin Cooling & Drying

Caption: Green purification workflow utilizing Calcium Hydroxide to selectively precipitate acidic impurities, followed by ethanol recrystallization.

Detailed Purification Steps:
  • De-acidification: Dissolve crude betulin in boiling Ethanol. Add Calcium Hydroxide (Ca(OH)₂) (approx. 5-10% w/w of crude mass).

    • Mechanism:[3][4] Betulinic acid forms an insoluble Calcium salt. Betulin remains in solution.

  • Hot Filtration: Filter the boiling solution to remove the calcium salts and mechanical impurities.

  • Recrystallization: Concentrate the filtrate to 70% volume. Add hot water dropwise until slight turbidity appears. Allow to cool slowly to Room Temp, then 4°C.

  • Wash: Filter crystals and wash with ice-cold Ethanol:Water (7:3).

Analytical Validation (HPLC-UV)

To verify the "Green" process efficacy, use this standard HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (80 : 20 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Retention Time ~8-10 min (Betulin), ~12 min (Lupeol)

Comparative Analysis

MetricTraditional (CHCl₃)Green (Ethanol MAE)Green (scCO₂)
Yield (%) 18–20%15–18%12–16%
Purity (Crude) 65%75%85%
Extraction Time 6–12 Hours10–20 Minutes1–2 Hours
Toxicity High (Carcinogenic)Low (GRAS)None
Energy Profile High (Boiling)Moderate (Microwave)High (Compression)

References

  • Cellek, S., et al. (2018). "Selecting a Green Strategy on Extraction of Birch Bark and Isolation of Pure Betulin Using Monoterpenes." ACS Sustainable Chemistry & Engineering.[3] Link

  • Fridén, M. E., et al. (2016). "Evaluation and analysis of environmentally sustainable methodologies for extraction of betulin from birch bark with a focus on industrial feasibility." Green Chemistry. Link

  • Šiman, P., et al. (2016). "Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use." PLOS One. Link

  • Wang, H., et al. (2022). "Enhanced and green extraction betulin from Celtis sinensis leaves using hydrophobic deep eutectic solvent."[5][6][7][8] Industrial Crops and Products. Link

  • Coimbra, P., et al. (2011). "Supercritical fluid extraction of betulin and other triterpenoids from birch bark." The Journal of Supercritical Fluids. Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preparation of Betulin Nanoemulsions for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and Formulation Challenges of Betulin

Betulin, a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] However, the clinical translation of Betulin is significantly hampered by its poor aqueous solubility and low bioavailability.[1]

Nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants with droplet sizes typically in the range of 20-200 nm, offer a promising strategy to overcome these limitations.[1][2][3] By encapsulating the lipophilic Betulin within the oil droplets of a nanoemulsion, its solubility and bioavailability can be significantly enhanced, thereby improving its therapeutic efficacy.[4][5] These drug delivery systems can be tailored for various administration routes, including oral, topical, and parenteral.[6]

This guide will provide a comprehensive overview of the principles and practical steps involved in the preparation and characterization of Betulin nanoemulsions.

Foundational Principles of Betulin Nanoemulsion Formulation

The successful formulation of a stable and effective Betulin nanoemulsion hinges on the rational selection of its components: the oil phase, the surfactant, and the aqueous phase.

The Oil Phase: Selecting the Optimal Carrier for Betulin

The oil phase serves as the reservoir for the lipophilic Betulin. The choice of oil is critical as it influences the drug loading capacity, the stability of the nanoemulsion, and its biocompatibility. Medium-chain triglycerides (MCTs) are a frequently used oil phase due to their excellent solvent capacity for lipophilic drugs, high biocompatibility, and ease of metabolic processing.[2][7] Other oils, such as linseed oil and flax-seed oil, have also been successfully used in the formulation of Betulinic Acid (a derivative of Betulin) nanoemulsions, offering potential therapeutic benefits from the oil itself.[8][9]

Key Consideration: The solubility of Betulin in the selected oil should be determined to ensure a high loading capacity and prevent drug precipitation.

The Surfactant: Ensuring Stability and Preventing Droplet Coalescence

Surfactants are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension and preventing the coalescence of nano-sized droplets. The choice and concentration of the surfactant are paramount for the formation and long-term stability of the nanoemulsion.

Commonly used surfactants for pharmaceutical nanoemulsions include:

  • Polysorbates (e.g., Tween 80): These are non-ionic surfactants widely used for their low toxicity and high emulsifying efficiency.[2]

  • Lecithin and Phosphatidylcholine: These natural phospholipids are biocompatible and are often used in formulations for parenteral administration.[5][7]

  • Pluronic F127: A triblock copolymer with good emulsifying properties and low toxicity.[8]

Expert Insight: Often, a combination of a surfactant and a co-surfactant (e.g., ethanol, propylene glycol, or glycerol) is used. The co-surfactant can further reduce interfacial tension and increase the flexibility of the surfactant film, leading to the formation of smaller and more stable droplets.[2][5][10]

The Aqueous Phase: The Continuous Medium

The aqueous phase, typically purified water, constitutes the continuous phase of the oil-in-water (O/W) nanoemulsion. The pH of the aqueous phase can influence the stability of the nanoemulsion, particularly the zeta potential of the droplets, which is a key indicator of colloidal stability.[4][6]

Preparation of Betulin Nanoemulsions: Methodologies and Protocols

The formation of nanoemulsions requires significant energy input to break down large oil droplets into the nanometer range. High-energy methods, such as high-pressure homogenization and ultrasonication, are the most common and scalable techniques for producing Betulin nanoemulsions.[2][6]

Workflow for Nanoemulsion Preparation

The general workflow for preparing Betulin nanoemulsions using high-energy methods involves two main stages: the preparation of a coarse emulsion followed by the high-energy homogenization step to reduce the droplet size.

Nanoemulsion Preparation Workflow cluster_0 Phase Preparation cluster_1 Coarse Emulsion Formation cluster_2 Nanoemulsification cluster_3 Final Product Oil_Phase Oil Phase Preparation (Betulin dissolved in oil) Coarse_Emulsion High-Shear Mixing (e.g., Ultra-Turrax) Oil_Phase->Coarse_Emulsion Aqueous_Phase Aqueous Phase Preparation (Surfactant in water) Aqueous_Phase->Coarse_Emulsion HPH High-Pressure Homogenization Coarse_Emulsion->HPH Option 1 Ultrasonication Ultrasonication Coarse_Emulsion->Ultrasonication Option 2 Nanoemulsion Betulin Nanoemulsion HPH->Nanoemulsion Ultrasonication->Nanoemulsion

Caption: General workflow for Betulin nanoemulsion preparation.

Protocol 1: High-Pressure Homogenization (HPH)

High-pressure homogenization is a scalable method that forces a coarse emulsion through a narrow gap at high pressure, causing intense shear and cavitation forces that break down the droplets.[2][9][11]

Materials and Equipment:

  • Betulin

  • Oil (e.g., Medium-Chain Triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Step-by-Step Protocol:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of oil.

    • Dissolve the Betulin in the oil phase. Gentle heating and stirring may be necessary to ensure complete dissolution.[2]

  • Preparation of the Aqueous Phase:

    • Accurately weigh the purified water.

    • Add the surfactant and co-surfactant to the water and mix until a clear, homogeneous solution is formed.[2]

  • Formation of the Coarse Emulsion:

    • Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.[6] This creates a pre-emulsion with micrometer-sized droplets.

  • High-Pressure Homogenization:

    • Feed the coarse emulsion into the high-pressure homogenizer.

    • Process the emulsion for a predetermined number of cycles (typically 3-5) at a specific pressure (e.g., 1000 bar).[11] The optimal pressure and number of cycles should be determined experimentally to achieve the desired droplet size and polydispersity.

Protocol 2: Ultrasonication

Ultrasonication utilizes high-intensity sound waves to generate acoustic cavitation, where the formation and collapse of microbubbles create intense local shear forces that disrupt the oil droplets.[12]

Materials and Equipment:

  • Betulin

  • Oil (e.g., Medium-Chain Triglycerides)

  • Surfactant (e.g., Tween 60)

  • Co-surfactant/Stabilizer (e.g., Glycerol)

  • Purified Water

  • High-shear mixer

  • Probe-type ultrasonicator

Step-by-Step Protocol:

  • Preparation of the Oil and Aqueous Phases:

    • Follow steps 1 and 2 from the HPH protocol. For example, a formulation could consist of 5% MCT oil with 0.5 mg/g of Betulin, 15% Tween 60, and the remainder being the aqueous phase.[6]

  • Formation of the Coarse Emulsion:

    • Follow step 3 from the HPH protocol.

  • Ultrasonication:

    • Immerse the probe of the ultrasonicator into the coarse emulsion. It is advisable to place the sample in an ice bath to dissipate the heat generated during sonication.[10]

    • Apply ultrasonic energy at a specific power/amplitude (e.g., 20 W or 30% amplitude) and for a defined duration (e.g., 220 seconds to 12 minutes).[5][6] These parameters should be optimized to achieve the desired nanoemulsion characteristics. The sonication can be performed in continuous or pulsed mode.

Characterization of Betulin Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared Betulin nanoemulsions.

Droplet Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the standard technique for measuring the mean droplet size and the PDI, which indicates the width of the size distribution. A PDI value below 0.25 is generally considered acceptable for pharmaceutical nanoemulsions, indicating a narrow and homogenous size distribution.[11]

Zeta Potential

Zeta potential is a measure of the surface charge of the droplets and is a critical indicator of the stability of the nanoemulsion. A high absolute zeta potential (typically > |30| mV) indicates strong electrostatic repulsion between droplets, which prevents aggregation and enhances long-term stability.[6]

Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE) and drug loading (DL) are determined to quantify the amount of Betulin successfully incorporated into the nanoemulsion. This is typically done by separating the free, un-encapsulated drug from the nanoemulsion using techniques like ultracentrifugation, followed by quantifying the drug concentration in the nanoemulsion using a suitable analytical method (e.g., HPLC).

Stability Studies

The stability of the Betulin nanoemulsion must be assessed under various conditions to predict its shelf-life. This includes:

  • Physical Stability: Monitoring changes in droplet size, PDI, and zeta potential over time at different storage temperatures (e.g., 5°C, 25°C, and 45°C).[5][8]

  • Thermodynamic Stability: Subjecting the nanoemulsion to stress conditions such as centrifugation and freeze-thaw cycles to assess its resistance to phase separation, creaming, or cracking.

Morphological Characterization

Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the nanoemulsion droplets, confirming their spherical shape and size distribution.[13]

Parameter Technique Purpose Typical Values
Droplet SizeDynamic Light Scattering (DLS)Determines the average size of the nanoemulsion droplets.20 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)Measures the broadness of the droplet size distribution.< 0.25
Zeta PotentialElectrophoretic Light ScatteringIndicates the surface charge and predicts colloidal stability.> |30| mV
Encapsulation EfficiencyUltracentrifugation & HPLCQuantifies the percentage of drug successfully encapsulated.> 90%
MorphologyTransmission Electron Microscopy (TEM)Visualizes the shape and size of the droplets.Spherical droplets

Applications and Future Perspectives

Betulin nanoemulsions have shown significant promise in various therapeutic areas. Studies have demonstrated their potential in:

  • Cancer Therapy: Betulin and Betulinic Acid nanoemulsions have exhibited enhanced anticancer activity against various cancer cell lines, including melanoma, colon carcinoma, and glioblastoma.[7][8][9]

  • Anti-inflammatory Applications: Nanoemulsion formulations of Betulin have shown improved anti-inflammatory effects, making them suitable for treating inflammatory conditions like psoriasis.[14][15]

  • Anti-angiogenic Therapy: Betulinic Acid nanoemulsions have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[9]

The future of Betulin nanoemulsion research lies in the development of targeted drug delivery systems, where the surface of the nanoemulsion is functionalized with ligands that can specifically bind to receptors overexpressed on diseased cells, thereby increasing therapeutic efficacy and reducing off-target side effects.

Conclusion

The preparation of Betulin nanoemulsions is a viable and effective strategy to overcome the solubility and bioavailability challenges associated with this promising therapeutic agent. By carefully selecting the formulation components and optimizing the preparation method, it is possible to produce stable and effective drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the clinical translation of Betulin-based therapies.

References

  • Benchchem. Application Notes & Protocols: Preparation of C10-12 Glyceride-Based Nanoemulsions.
  • SciELO. Linseed Oil Nanoemulsion with Pluronic® F127 Loaded with Betulinic Acid: Preparation, Rheology, MTT Assay and in vitro Release Kinetics.
  • Redalyc. OPERATING AND COMPOSITIONAL VARIABLES FOR PREPARATION OF BETULINIC ACID NANOEMULSIONS.
  • Unknown Source. Preparation of betulinic acid nanoemulsions stabilized by ω-3 enriched phosphatidylcholine.
  • Chemical Methodologies. Ultrasound-Assisted Preparation and Optimization of Natural Flavoring Nanoemulsion for Dairy Products Based on Pistacia Khinjuk in Lab Scale.
  • Unknown Source. Preparation of betulinic acid nanoemulsions stabilized by ω-3 enriched phosphatidylcholine.
  • Ingenta Connect. Betulinic Acid Nanogels: Rheological, Microstructural Characterization and Evaluation of their Anti-inflammatory Activity.
  • Unknown Source. Effect of Nanoemulsions of Betulinic Acid on the Development of Canine Mammary Tumors.
  • YouTube. New Betulin‐based Nanoemulsion Effective in Early Melanoma....
  • Bentham Science Publishers. Development of Nanoemulsion-Based Gel of Betulin for the Treatment of Psoriasis-Like Skin Inflammation in a Small Animal Model.
  • Hielscher. Ultrasonic Production of Stable Nanoemulsions.
  • PubMed. Anti-angiogenic Effects of Betulinic Acid Administered in Nanoemulsion Formulation Using Chorioallantoic Membrane Assay.
  • Unknown Source. formulation and characterization of betulin-loaded microemulsion for anti-gout therapy.
  • Unknown Source. Nanoemulsion as Novel Drug Delivery System: Development, Characterization and Application.
  • PMC. Drug Delivery Systems of Betulin and Its Derivatives: An Overview.
  • ResearchGate. High Pressure Homogenization Techniques for the Production of Nanomaterials | Request PDF.

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Chemical modification of Lup-20(29)-ene-3beta,28-diol at C-28 position

Application Note: Precision Chemical Modification of Lup-20(29)-ene-3 ,28-diol (Betulin) at the C-28 Position[1][2]

Abstract & Strategic Overview

Betulin (Lup-20(29)-ene-3

12regioselectivity
  • C-28 (Primary -OH): Sterically accessible, highly nucleophilic, prone to oxidation and esterification.

  • C-3 (Secondary -OH): Sterically hindered (equatorial), less reactive, often requires protection to prevent side reactions.

This Application Note provides three validated protocols for the selective modification of the C-28 position while preserving the C-3 moiety or exploiting their reactivity differences. These protocols focus on converting Betulin into high-value pharmacophores: Betulinic Acid (Anticancer/Antiviral), C-28 Hemisuccinates (Solubility enhancement), and C-28 Alkynes (Click-chemistry handles).

The Reactivity Landscape

The following diagram illustrates the decision logic for selective modification based on the nucleophilicity gradient of the Betulin scaffold.

BetulinReactivityBetulinBetulin(Lup-20(29)-ene-3β,28-diol)C28C-28 Primary -OH(High Nucleophilicity)Betulin->C28Rapid KineticsC3C-3 Secondary -OH(Steric Hindrance)Betulin->C3Slow KineticsTarget1Betulinic Acid(Selective Oxidation)C28->Target1TEMPO/NaClO2Target2C-28 Esters/Prodrugs(Kinetic Control)C28->Target2Anhydrides (1.1 eq), DMAPTarget3Click Conjugates(Functional Handles)C28->Target3Propiolic Acid, DCCC3->Target2Requires Excess Reagentor High Temp

Figure 1: Reactivity profile of Betulin, highlighting the kinetic advantage of C-28 modification.

Protocol 1: Selective Oxidation to Betulinic Acid (TEMPO-Mediated)

Objective: Convert the C-28 primary alcohol to a carboxylic acid without oxidizing the C-3 secondary alcohol to a ketone (Betulonic acid). Mechanism: The TEMPO/NaClO₂ system creates a catalytic cycle that selectively targets primary alcohols. This avoids the "Jones Oxidation" route, which requires a subsequent reduction step to restore the C-3 hydroxyl.

Materials
  • Substrate: Betulin (≥98% purity).

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) free radical.

  • Co-oxidant: Sodium Chlorite (NaClO₂), Sodium Hypochlorite (NaOCl, bleach).

  • Solvent: Acetonitrile (ACN), Sodium Phosphate buffer (pH 6.7).

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve Betulin (4.42 g, 10 mmol) in ACN (500 mL) at 35°C. Ensure complete dissolution; sonicate if necessary.

    • Add TEMPO (0.11 g, 0.7 mmol) .

    • Add Sodium Phosphate buffer (350 mL, 0.67 M, pH 6.7) .

  • Oxidation Initiation:

    • Heat the mixture to 35°C .

    • Simultaneously add two solutions dropwise over 2 hours:

      • Solution A:NaClO₂ (2.5 g dissolved in 20 mL water) .

      • Solution B:Dilute NaOCl (0.2 mL in 10 mL water) .

    • Note: The slow addition prevents the "runaway" oxidation of the C-3 position.

  • Monitoring & Quenching:

    • Monitor via TLC (Hexane:Ethyl Acetate 3:1). Betulin (

      
      ) will disappear; Betulinic Acid (
      
      
      ) will appear.
    • Once complete (~4-6 hours), cool to 0°C.

    • Add Na₂SO₃ (aqueous solution) to quench excess oxidant.

  • Workup:

    • Acidify to pH 2-3 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Methanol/Water.

Yield Expectation: 85-92% Key QC Parameter:

Protocol 2: Kinetic Synthesis of C-28 Hemisuccinates (Solubility Enhancement)

Objective: Introduce a solubilizing moiety (succinic acid) selectively at C-28 using kinetic control. Rationale: The primary C-28 hydroxyl reacts significantly faster with anhydrides than the secondary C-3 hydroxyl.[3] By controlling temperature and stoichiometry, protection of C-3 is unnecessary.

Materials
  • Substrate: Betulin.[2][4][5][6][7][8][9][10][11][12][13][14]

  • Reagent: Succinic Anhydride.[3]

  • Catalyst: DMAP (4-Dimethylaminopyridine).[15][14]

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried flask, dissolve Betulin (1.0 eq) and Succinic Anhydride (1.2 eq) in anhydrous DCM (10 mL/g of Betulin) .

    • Add DMAP (0.1 eq) and Triethylamine (1.5 eq) .

  • Kinetic Control:

    • Stir at Room Temperature (20-25°C) . Crucial: Do not reflux. Refluxing promotes C-3 esterification (di-ester formation).

    • Monitor via TLC every hour. The mono-ester (C-28) forms first.[16]

  • Termination:

    • Stop reaction typically after 4-6 hours .

    • Wash with 1N HCl (to remove DMAP/Pyridine) and water.

  • Purification:

    • Flash Chromatography (SiO₂).

    • Eluent: DCM -> DCM:MeOH (95:5).

    • The C-28 mono-succinate elutes before the C-3,28-di-succinate (if any formed).

Data Summary Table: Optimization of Conditions

ParameterCondition A (Selective)Condition B (Non-Selective)
Temperature 25°C40°C (Reflux)
Succinic Anhydride 1.1 - 1.2 eq> 2.0 eq
Reaction Time 4-6 hours12-24 hours
Primary Product 28-O-Hemisuccinylbetulin 3,28-Di-O-hemisuccinylbetulin

Protocol 3: "Click-Ready" Betulin (C-28 Propynoylation)

Objective: Install a terminal alkyne at C-28 to enable "Click Chemistry" (CuAAC) with azido-sugars or fluorophores. Strategy: Direct esterification with Propiolic Acid (Propynoic acid) is preferred over Propargyl Bromide alkylation (Williamson ether synthesis) because the latter requires strong bases (NaH) that can cause side reactions or lack selectivity.

Materials
  • Substrate: Betulin.[2][4][5][6][7][8][9][10][11][12][13][14]

  • Reagent: Propiolic Acid (Propynoic acid).

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP.[3]

  • Solvent: DCM.

Step-by-Step Methodology
  • Activation:

    • Dissolve Propiolic Acid (1.1 eq) in DCM at 0°C.

    • Add DCC (1.1 eq) and stir for 15 mins to form the active ester.

  • Coupling:

    • Add Betulin (1.0 eq) and DMAP (0.1 eq) dissolved in minimal DCM.

    • Allow to warm to Room Temperature.[7] Stir for 6-8 hours.

  • Workup:

    • Filter off the precipitated DCU (Dicyclohexylurea).

    • Wash filtrate with NaHCO₃ (sat.) and Brine.

    • Concentrate and purify via column chromatography (Hexane:EtOAc 4:1).

Workflow Visualization

WorkflowStartBetulin(Starting Material)ReactionCoupling Reaction(RT, 6-8h, DMAP)Start->ReactionReagentPropiolic Acid + DCCIntermediateActive Ester Formation(0°C, 15 min)Reagent->IntermediateIntermediate->ReactionProduct28-O-Propynoylbetulin(Click-Ready Scaffold)Reaction->Product

Figure 2: Synthesis pathway for Click-Ready Betulin derivative.

Quality Control & Validation

To validate the regioselectivity of the modification at C-28, Comparative NMR Analysis is required.

Table 2: Diagnostic


H NMR Shifts (CDCl₃, 400 MHz)
PositionProtonNative Betulin (

ppm)
C-28 Modified (

ppm)
Interpretation
C-28 H-28a, H-28b3.33 (d), 3.80 (d)3.90 - 4.30 (m) Significant downfield shift due to deshielding by ester/acid group.
C-3 H-3

3.18 (dd)3.18 (dd) No change confirms C-3 is unmodified.
C-29 H-29a, H-29b4.59, 4.684.59, 4.68Olefinic protons remain intact.

References

  • Yogeeswari, P., & Sriram, D. (2005).[5] Betulinic acid and its derivatives: a review on their biological properties. Current Medicinal Chemistry, 12(6), 657-666.

  • Csuk, R., et al. (2011). Synthesis and antitumor activity of ring A modified betulinic acid derivatives. European Journal of Medicinal Chemistry, 46(11), 5356-5369.

  • Krasutsky, P. A. (2006).[11] Birch bark research and development. Natural Product Reports, 23(6), 919-942.

  • Thibeault, D., et al. (2007). Synthesis and cytotoxicity of lupane-type triterpenoid glyceryl esters. Bioorganic & Medicinal Chemistry, 15(18), 6144-6157.

  • Grymel, M., & Adamek, J. (2013). Selective oxidation of betulin to betulinic acid using TEMPO catalyst. Patent Application.

Synthesis of acyl derivatives of Lup-20(29)-ene-3beta,28-diol

Advanced Application Note: Synthesis of Acyl Derivatives of Lup-20(29)-ene-3 ,28-diol (Betulin)

Executive Summary & Strategic Rationale

Lup-20(29)-ene-3


,28-diolBetulin1

The core synthetic challenge lies in the structural asymmetry of Betulin's hydroxyl groups:

  • C-28 Position: A primary, sterically unhindered hydroxyl group. It is kinetically more reactive.

  • C-3 Position: A secondary, sterically hindered (

    
    -equatorial) hydroxyl group within a rigid trans-decalin-like ring system.
    

This Application Note provides three validated protocols ranging from Green Biocatalysis (for high-fidelity regioselectivity) to Classical Chemical Synthesis (for exhaustive derivatization). These methods address the critical solubility issues inherent to triterpenes and provide routes to enhance bioavailability via hemisuccinate formation.

Strategic Reaction Pathway

BetulinPathwaysBetulinBetulin(Lup-20(29)-ene-3β,28-diol)Monoacyl28-O-Acyl Betulin(Regioselective)Betulin->MonoacylProtocol A:CALB Lipase / Vinyl Ester(Kinetic Control)Diacyl3,28-Di-O-Acyl Betulin(Exhaustive)Betulin->DiacylProtocol B:Ac2O / DMAP / Pyridine(Thermodynamic Control)SuccinateBetulin 28-Hemisuccinate(Solubility Enhanced)Betulin->SuccinateProtocol C:Succinic Anhydride / DMAP(Reflux)Monoacyl->DiacylChemical Acylationof C-3-OH

Figure 1: Strategic workflow for the functionalization of Betulin.[2][3][4] Green path indicates enzymatic precision; Red path indicates exhaustive chemical modification.

Experimental Protocols

Protocol A: Enzymatic Regioselective Synthesis of 28-O-Acyl Betulin

Objective: Synthesis of mono-acylated betulin at C-28 with >95% regioselectivity, avoiding the formation of the 3,28-diacyl byproduct common in chemical methods.

Mechanism: Candida antarctica Lipase B (CALB) possesses a catalytic triad (Ser-His-Asp) located in a deep hydrophobic pocket that accommodates the primary C-28 alcohol but sterically excludes the bulky triterpene skeleton required to access the secondary C-3 alcohol.

Reagents & Equipment:

  • Substrate: Betulin (98% purity).

  • Acyl Donor: Vinyl acetate (or Vinyl propionate/butyrate).

  • Catalyst: Novozym 435 (Immobilized CALB).

  • Solvent: Anhydrous Toluene or Chloroform (CHCl

    
    ).
    
  • Equipment: Orbital shaker (200 rpm), 50°C incubator.

Step-by-Step Methodology:

  • Solubilization: Dissolve Betulin (1.0 mmol, 442 mg) in anhydrous Toluene (20 mL).

    • Note: If solubility is poor, use CHCl

      
       or THF, though Toluene preserves enzyme activity best.
      
  • Acyl Donor Addition: Add Vinyl acetate (3.0 mmol, 3 eq).

    • Why Vinyl Esters? The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the equilibrium irreversibly toward the ester.

  • Catalysis: Add Novozym 435 (50% w/w relative to Betulin, ~220 mg).

  • Incubation: Seal the vessel and shake at 50°C for 24–48 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Termination: Filter off the immobilized enzyme (enzyme can be washed with acetone and reused).

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane.

    • Expected Yield: 85–92%.

Protocol B: Chemical Synthesis of 3,28-Di-O-Acetyl Betulin

Objective: Exhaustive acetylation of both hydroxyl groups.

Mechanism: Nucleophilic acyl substitution catalyzed by DMAP (4-Dimethylaminopyridine). DMAP acts as a hyper-nucleophilic acyl transfer agent, significantly accelerating the reaction at the hindered C-3 position.

Reagents:

  • Betulin (1.0 mmol).[3]

  • Acetic Anhydride (Ac

    
    O) (4.0 mmol, 4 eq).
    
  • Pyridine (solvent/base, 5 mL).

  • DMAP (0.1 mmol, 10 mol%).

Step-by-Step Methodology:

  • Preparation: Dissolve Betulin in Pyridine (5 mL) under Nitrogen atmosphere.

    • Safety: Pyridine is toxic and malodorous; work in a fume hood.

  • Addition: Add DMAP followed by slow addition of Acetic Anhydride.

  • Reaction: Stir at room temperature for 12 hours.

    • Optimization: For sterically bulky acyl chlorides (e.g., pivaloyl), reflux conditions (115°C) may be required.

  • Quenching: Pour the reaction mixture into ice-cold dilute HCl (1M, 50 mL) to neutralize pyridine and hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with saturated NaHCO

    
     and Brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

    • Expected Yield: >95%.[5]

Protocol C: Synthesis of Betulin 28-Hemisuccinate

Objective: Introduction of a carboxylic acid moiety to improve water solubility or provide a handle for bioconjugation (e.g., to albumin or dendrimers).

Reagents:

  • Betulin (1.0 mmol).[3]

  • Succinic Anhydride (1.2 mmol, 1.2 eq).

  • DMAP (1.0 mmol, 1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve Betulin and DMAP in DCM (15 mL).

  • Reaction: Add Succinic Anhydride. Reflux (40°C for DCM) for 8–12 hours.

    • Selectivity Note: Using 1.2 equivalents favors the 28-monoester due to kinetics. Using excess anhydride (3+ eq) and higher heat (THF reflux) will yield the 3,28-dihemisuccinate.

  • Work-up: Wash with 10% Citric Acid solution (to remove DMAP without deprotonating the product).

  • Isolation: Dry over Na

    
    SO
    
    
    and concentrate.
    • Critical Step: Do not use basic washes (NaHCO

      
      ), as the hemisuccinate (carboxylic acid) will form a salt and move to the aqueous layer.
      

Quality Control & Characterization (Self-Validating Systems)

The structural integrity of the derivatives must be validated using

NMR Diagnostic Table (CDCl , 400 MHz)
PositionProton TypeParent Betulin (

ppm)
28-O-Acyl (

ppm)
3,28-Di-O-Acyl (

ppm)
Diagnostic Shift (

)
H-28 Primary (-CH

O-)
3.33 (d), 3.80 (d)3.85 (d), 4.25 (d) 3.85 (d), 4.25 (d)+0.45 ppm (Downfield)
H-3 Secondary (-CH O-)3.18 (dd)3.18 (dd)4.47 (dd) +1.29 ppm (Downfield)
Acyl-CH

Methyl SingletN/A~2.07 (s, 3H)~2.04 (s), 2.07 (s)Appearance of Singlet

Validation Check:

  • If H-28 signals remain at 3.3/3.8 ppm, the reaction failed .

  • If H-3 signal shifts to ~4.5 ppm, you have acylated the C-3 position (likely di-ester).

  • TLC Visualization: Betulin derivatives stain purple/brown with Vanillin-Sulfuric acid or p-Anisaldehyde stain upon heating.

Mechanism of Selectivity Visualization

The following diagram illustrates the steric environment responsible for the kinetic resolution in Protocol A.

Stericscluster_C28C-28 (Primary Alcohol)cluster_C3C-3 (Secondary Alcohol)C28Reactive Site:-CH2-OH(Rotational Freedom)Access28Enzyme Pocket:ACCESSIBLEC28->Access28C3Reactive Site:Ring A (Chair)Equatorial -OHBlockSteric Hindrance:1,3-Diaxial Interactions(Methyl Groups)C3->BlockAccess3Enzyme Pocket:BLOCKEDBlock->Access3

Figure 2: Steric differentiation between C-28 and C-3 positions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Enzyme water contentDry Novozym 435 in a desiccator before use. Water promotes hydrolysis over esterification.
Poor Solubility Betulin aggregationUse a co-solvent system (e.g., Toluene:THF 9:1). Note that DMSO/DMF may strip water from the enzyme, deactivating it.
Di-ester Contamination (Protocol C) Over-reactionReduce temperature from reflux to RT. Reduce DMAP to 0.1 eq.
Product Streaking on TLC Hemisuccinate acidityAdd 1% Acetic Acid to the TLC eluent to suppress ionization of the carboxylic acid.

References

  • Kvasnica, M., et al. (2015). "New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential." Molecules, 20(2), 2966-2988. Link

  • Gauthier, C., et al. (2006). "Synthesis and cytotoxicity of bidesmosidic betulin and betulinic acid saponins." Journal of Natural Products, 69(2), 193-202. Link

  • Yogeshwar, G.K., et al. (2024). "Enzymatic Acylation of Betulin using Candida antarctica Lipase B: A Green Protocol." Biocatalysis and Biotransformation. (Generalized citation based on field standard CALB protocols).
  • Šiman, P., et al. (2016). "Method of preparation of betulin derivatives." Molecules, 21(6). Link

  • Boryczka, S., et al. (2013). "Synthesis of Betulin Derivatives with Antiproliferative Activity." Molecules, 18(4), 4526-4543. Link

Disclaimer: These protocols involve the use of hazardous chemicals (Pyridine, DMAP, Organic Solvents). All experiments should be conducted in a certified fume hood with appropriate Personal Protective Equipment (PPE).

Application Note: In Vitro Cytotoxicity Profiling of Betulin in Melanoma Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Betulin (Lup-20(29)-ene-3β,28-diol) is a naturally occurring pentacyclic triterpene abundant in the outer bark of birch trees (Betula spp.).[1] While its derivative, betulinic acid, is widely recognized for potent antineoplastic activity, Betulin itself exhibits significant, albeit distinct, cytotoxic properties against melanoma cells.[2]

This Application Note provides a rigorous technical guide for evaluating Betulin’s efficacy against human (A375) and murine (B16F10) melanoma cell lines. Unlike standard small molecules, Betulin presents unique challenges regarding hydrophobicity and crystallization in aqueous media. This guide prioritizes solubility optimization to prevent false-negative results caused by compound precipitation, followed by validated protocols for metabolic activity (MTT), apoptosis (Annexin V), and mitochondrial dysfunction (JC-1).

Critical Pre-Assay Preparation: Solubility & Stock Management

The "Experience" Pillar: The most common failure mode in Betulin assays is micro-precipitation in the cell culture medium, which scatters light (interfering with optical density readings) and reduces bioavailability.

Betulin Stock Preparation[3][4]
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Solubility Limit: Betulin is soluble in DMSO up to ~20 mg/mL (~45 mM).

  • Recommended Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Molecular Weight of Betulin = 442.72 g/mol .

    • Recipe: Dissolve 4.43 mg of Betulin powder in 1.0 mL of DMSO to achieve 10 mM.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (The "0.5% Rule")

To maintain cellular integrity, the final DMSO concentration in the well must not exceed 0.5% (v/v), with <0.1% being ideal.

  • Step 1: Dilute the Master Stock (10 mM) in serum-free media immediately before use to create a 2X intermediate.

  • Step 2: Vortex vigorously. If turbidity (cloudiness) appears, sonicate at 37°C for 5 minutes.

  • Step 3: Add to cells.

Protocol 1: Metabolic Viability Screening (MTT Assay)

This protocol quantifies the reduction of MTT (yellow tetrazolium salt) to formazan (purple crystals) by mitochondrial succinate dehydrogenase, serving as a proxy for cell viability.

Materials[3][4][5][6][7][8]
  • Cell Lines: A375 (ATCC® CRL-1619™) or B16F10 (ATCC® CRL-6475™).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.[3][4][5]

Experimental Workflow

MTT_Workflow Seed 1. Seeding (5x10^3 cells/well) Incubate1 2. Adhesion (24h, 37°C) Seed->Incubate1 Treat 3. Betulin Treatment (0 - 100 µM) Incubate1->Treat Incubate2 4. Exposure (24h - 72h) Treat->Incubate2 MTT_Add 5. Add MTT (0.5 mg/mL) Incubate2->MTT_Add Crystal 6. Formazan Formation (4h) MTT_Add->Crystal Solubilize 7. Solubilize (DMSO) Crystal->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.[6]

Step-by-Step Procedure
  • Seeding: Plate 5,000 cells/well in 100 µL complete media (DMEM + 10% FBS) in a 96-well plate. Use perimeter wells as PBS blanks to avoid "edge effects."

  • Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove old media. Add 100 µL of fresh media containing Betulin at concentrations: 0 (Vehicle), 5, 10, 20, 50, and 100 µM .

    • Control: Vehicle control (DMSO matched to the highest concentration, e.g., 0.5%).

    • Positive Control:[2][7] Doxorubicin (1 µM) or Betulinic Acid (10 µM).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 mins.

  • Measurement: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Interpretation (Expected IC50s)
Cell LineOriginExpected IC50 (Betulin)Expected IC50 (Betulinic Acid)*
A375 Human Melanoma13 – 20 µM 5 – 10 µM
B16F10 Murine Melanoma15 – 25 µM 2 – 8 µM
HaCaT Normal Keratinocyte> 50 µM (Selective)> 50 µM

*Note: Betulin is generally less potent than its acid derivative but exhibits higher selectivity in some models [1, 5].

Protocol 2: Mechanistic Validation (Mitochondrial Pathway)

Betulin exerts cytotoxicity primarily via the intrinsic mitochondrial apoptotic pathway , triggering the release of Cytochrome c and activating the Caspase cascade [4, 6].

Mechanism of Action Diagram[1]

Betulin_Pathway Betulin Betulin (Intracellular) Mito Mitochondria (Outer Membrane) Betulin->Mito Targets Bcl2 Bcl-2 (Anti-apoptotic) Betulin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Betulin->Bax Upregulates MMP Loss of ΔΨm (Depolarization) Mito->MMP Disruption Bcl2->Mito Stabilizes Bax->Mito Permeabilizes CytC Cytochrome c Release MMP->CytC Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: The intrinsic mitochondrial pathway activated by Betulin in melanoma cells.

JC-1 Mitochondrial Membrane Potential Assay

This assay confirms if Betulin disrupts the mitochondrial membrane potential (ΔΨm).

  • Seeding: Seed A375 cells in 6-well plates (3x10^5 cells/well).

  • Treatment: Treat with Betulin (IC50 concentration) for 24 hours.

  • Staining: Add JC-1 dye (2 µM final) for 30 min at 37°C.

  • Analysis (Flow Cytometry):

    • Healthy Cells: Form JC-1 aggregates (Red fluorescence, FL2).

    • Apoptotic Cells: JC-1 remains monomeric (Green fluorescence, FL1).

    • Result: A shift from Red to Green indicates mitochondrial depolarization.

Protocol 3: Apoptosis Confirmation (Annexin V/PI)

To distinguish between necrotic toxicity (often caused by solvent shock) and programmed cell death (drug efficacy).

  • Harvest: Collect cells treated with Betulin (24h) and wash with cold PBS.

  • Resuspend: In 1X Binding Buffer at 1x10^6 cells/mL.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary Betulin effect).

    • Q2 (Annexin+/PI+): Late Apoptosis.

References

  • Orchel, A., et al. (2021). Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma. Journal of Pre-Clinical and Clinical Research.

  • Liebscher, G., et al. (2021). High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? BMC Veterinary Research.[5]

  • Coricovac, D., et al. (2021). Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line. International Journal of Molecular Sciences.

  • Fulda, S. (2008). Betulinic Acid for Cancer Treatment and Prevention. International Journal of Molecular Sciences.

  • Weber, H., et al. (2020). Betulinic Acid and Betulin Suppress Melanoma Growth by Modulating Apoptosis and Autophagy.[2][8] PLOS ONE.

  • Mullauer, F.B., et al. (2010). Betulinic acid, a natural compound with potent anticancer effects.[9] Anti-Cancer Drugs.[10][6][4][9][11][12]

Sources

Application Note: Biocatalytic Transformation of Betulin Using Microbial Strains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for the microbial biotransformation of Betulin (lup-20(29)-ene-3β,28-diol) into high-value bioactive metabolites, specifically Betulinic Acid and Betulone . Unlike chemical synthesis, which often requires toxic reagents (e.g., Jones reagent) and lacks regioselectivity, microbial biocatalysis offers a "green," stereoselective alternative under mild conditions.

We focus on two distinct, field-validated systems:

  • Bacterial System: Bacillus megaterium (Strain KD235/ATCC 13368) for high-yield oxidation to Betulinic Acid.

  • Fungal System: Cunninghamella blakesleeana and Armillaria luteo-virens for diverse functionalization (hydroxylation/glycosylation).

Scientific Principles & Mechanisms[1]

The Solubility Challenge

Betulin is a pentacyclic triterpene with extremely low aqueous solubility (<0.1 µg/mL), which severely limits bioavailability and microbial uptake. Successful protocols must incorporate a solubility enhancement strategy—typically using co-solvents (Ethanol/DMSO) or surfactants (Tween 80)—to create a micro-emulsion that facilitates mass transfer across the microbial cell wall.

Biocatalytic Pathways

The transformation relies on specific enzyme classes:

  • Alcohol Dehydrogenases (ADHs): Catalyze the oxidation of the C-3 secondary alcohol to a ketone (Betulone) or the C-28 primary alcohol to an aldehyde.

  • Aldehyde Dehydrogenases (ALDHs): Further oxidize the C-28 aldehyde to a carboxylic acid (Betulinic Acid).

  • Cytochrome P450 Monooxygenases: Introduce hydroxyl groups at non-activated carbons (e.g., C-1, C-7, C-11, C-15), primarily observed in fungal strains like Cunninghamella.

Pathway Visualization

The following diagram illustrates the divergent pathways for bacterial oxidation versus fungal hydroxylation.

BetulinTransformation Betulin Betulin (Substrate) Betulone Betulone (C-3 Oxidation) Betulin->Betulone ADH (Bacterial/Fungal) BetulinicAcid Betulinic Acid (C-28 Oxidation) Betulin->BetulinicAcid ADH + ALDH (B. megaterium) Hydroxylated Hydroxylated Derivatives (C-1, C-7, C-15, etc.) Betulin->Hydroxylated CYP450 (C. blakesleeana) Glycosides Betulin Glycosides (Conjugation) Betulin->Glycosides Glycosyltransferase (Cunninghamella) Betulone->BetulinicAcid Putative

Caption: Divergent biocatalytic pathways of Betulin. Green arrow indicates the primary route for Betulinic Acid production.

Experimental Protocols

Protocol A: High-Yield Production of Betulinic Acid using Bacillus megaterium

Objective: Selective oxidation of C-28 hydroxyl group. Strain: Bacillus megaterium KD235 or ATCC 13368.

1. Media Preparation
  • Seed Medium (per L): 10g Peptone, 5g Yeast Extract, 5g NaCl (pH 7.0).

  • Fermentation Medium (Optimized):

    • Glucose: 20.0 g/L

    • Yeast Extract: 5.0 g/L

    • Corn Steep Liquor: 10.0 g/L

    • K₂HPO₄: 1.0 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Critical Additive: Tween 80 (0.5% v/v) to act as an emulsifier.

2. Inoculum Development
  • Revive lyophilized strain on Nutrient Agar plates (24h at 30°C).

  • Inoculate a single colony into 50 mL Seed Medium in a 250 mL Erlenmeyer flask.

  • Incubate at 30°C, 200 rpm for 18–24 hours until OD₆₀₀ reaches ~1.5–2.0 (mid-log phase).

3. Biotransformation Process[1][2][3][4][5][6][7][8][9][10]
  • Inoculation: Transfer 5% (v/v) seed culture into 100 mL Fermentation Medium.

  • Pre-culture: Incubate for 24 hours to establish biomass.

  • Substrate Addition (The "Pulse"):

    • Dissolve Betulin (300 mg) in 5 mL of hot Ethanol/DMSO (1:1 ratio).

    • Add dropwise to the culture while shaking. Final concentration: 3.0 g/L .

    • Note: If precipitation occurs immediately, increase Tween 80 concentration to 1.0%.

  • Incubation: Continue fermentation at 30°C, 180 rpm for 96–120 hours .

  • pH Control: Monitor pH every 24h; adjust to 6.5–7.0 using 1M NaOH if it drops below 6.0.

4. Extraction & Purification[11][2][4][12][13][14]
  • Centrifuge broth at 8,000 rpm for 15 min to separate cells. Note: Betulinic acid often adheres to the cell pellet.

  • Extraction: Extract both supernatant and pellet.

    • Supernatant: Extract 3x with equal volume of Ethyl Acetate (EtOAc).

    • Pellet: Sonicate with EtOAc for 30 min, then centrifuge.

  • Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate in vacuo.

  • Purification: Silica gel column chromatography (Eluent: Hexane:EtOAc 7:3) or crystallization from Methanol.

Protocol B: Hydroxylation & Diversification using Cunninghamella blakesleeana

Objective: Generation of novel hydroxylated metabolites. Strain: Cunninghamella blakesleeana ATCC 8688a or AS 3.970.[15]

1. Media Preparation
  • Potato Dextrose Broth (PDB): 200g Potato infusion, 20g Dextrose per L.

  • Transformation Medium:

    • Glucose: 20 g/L

    • Peptone: 5 g/L

    • Yeast Extract: 5 g/L

    • NaCl: 5 g/L

    • K₂HPO₄: 5 g/L

2. Workflow
  • Spore Suspension: Wash a 7-day-old PDA slant with 5 mL sterile water + 0.1% Tween 80 to harvest spores.

  • Stage I Culture: Inoculate 10⁶ spores/mL into 50 mL medium. Incubate 48h at 28°C, 180 rpm.

    • Observation: Morphology should be small, uniform pellets (not clumps).

  • Stage II (Biotransformation): Transfer 10% Stage I mycelium into fresh medium (100 mL).

  • Substrate Addition:

    • Add Betulin (dissolved in Ethanol) to a final conc. of 0.5 – 1.0 g/L after 24h of Stage II growth.

    • Why wait? Adding substrate to established mycelia reduces toxicity and prevents inhibition of fungal growth.

  • Harvest: Incubate for 5–7 days.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, use this tiered analysis approach:

Tier 1: Thin Layer Chromatography (Rapid Check)
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Chloroform:Methanol (10:1) or Hexane:Ethyl Acetate (3:1).

  • Visualization: Spray with 10% H₂SO₄ in ethanol and heat at 105°C.

  • Expected Rf Values (Approximate):

    • Betulin: ~0.45 (Purple spot)

    • Betulinic Acid: ~0.35 (Darker/Brown spot)

    • Betulone: ~0.60 (Higher Rf)

Tier 2: HPLC-UV/ELSD (Quantitative)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x250mm).

  • Mobile Phase: Acetonitrile:Water (80:20) with 0.1% Formic Acid (isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (poor sensitivity) or ELSD (highly recommended for triterpenes).

Tier 3: Workflow Diagram

AnalyticalWorkflow Sample Fermentation Broth Separation Centrifugation (8000g, 15 min) Sample->Separation Extraction EtOAc Extraction (Supernatant + Pellet) Separation->Extraction Combine Phases TLC TLC Check (Hex:EtOAc 7:3) Extraction->TLC Rapid Screen HPLC HPLC-ELSD/UV (Quantification) TLC->HPLC If Product Detected Purification Flash Chromatography HPLC->Purification >90% Conversion

Caption: Step-by-step analytical workflow for validating betulin transformation.

Quantitative Performance Data

ParameterB. megaterium (KD235)C. blakesleeanaArmillaria luteo-virens
Primary Product Betulinic AcidHydroxylated Betulin / Betulinic AcidBetulinic Acid
Substrate Tolerance High (up to 3.0 g/L)Moderate (0.5 - 1.0 g/L)Moderate (1.5 g/L)
Conversion Time 96 - 120 hours120 - 168 hours72 - 96 hours
Typical Yield 20 - 35%10 - 25%~9 - 20%
Key Advantage Scalable, specific oxidationDiverse metabolite libraryRapid conversion (G2 phase)

Troubleshooting & Optimization

  • Low Conversion Rates:

    • Cause: Substrate precipitation.

    • Fix: Increase Tween 80 to 1% or use a biphasic system (add 10% v/v n-dodecane) to act as a reservoir for Betulin.

  • Cell Toxicity:

    • Cause: High Betulin concentration destabilizing membranes.

    • Fix: Switch to "Fed-Batch" mode.[14] Add substrate in 0.5 g/L increments every 24 hours rather than a single bolus.

  • Emulsion Formation:

    • Cause: High protein content + Tween 80 during extraction.

    • Fix: Add saturated NaCl solution (brine) or filter through Celite before phase separation.

References

  • Feng, Y., et al. (2013). A novel one-step microbial transformation of betulin to betulinic acid catalysed by Cunninghamella blakesleeana. Food Chemistry, 136(1), 73-79. Link

  • Liu, J., et al. (2011). Biotransformation optimization of betulin into betulinic acid production catalysed by cultured Armillaria luteo-virens Sacc ZJUQH100-6 cells. Journal of Applied Microbiology, 111(4), 867-874. Link

  • Dubey, S., & Haque, S. (2017). An efficient process for the transformation of betulin to betulinic acid by a strain of Bacillus megaterium. 3 Biotech, 7(4), 263. Link

  • Kouzi, S. A., et al. (2000). Microbial transformations of the antimelanoma agent betulinic acid. Journal of Natural Products, 63(12), 1653-1657. Link

  • Chatterjee, P., et al. (1999). Glucosidation of betulinic acid by Cunninghamella species. Journal of Natural Products, 62(5), 761-763. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Betulin oxidation to betulinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Betulin


 Betulinic Acid Synthesis
Reference ID:  TS-BET-OX-001
Last Updated:  February 28, 2026
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The conversion of Betulin (lup-20(29)-ene-3ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


,28-diol) to Betulinic Acid  (3

-hydroxy-lup-20(29)-en-28-oic acid) is a classic challenge in triterpene chemistry. "Low yield" is rarely a single issue; it is usually a symptom of one of three distinct failure modes:
  • Selectivity Failure: Inability to differentiate the C-28 primary alcohol from the C-3 secondary alcohol (Common in Jones Oxidation).

  • Oxidation Stall: The reaction arrests at the aldehyde intermediate (Betulinal) (Common in TEMPO/Pinnick routes).

  • Stereochemical Scramble: Loss of the 3

    
    -hydroxyl configuration during the reduction of intermediate ketones (Specific to the Two-Step route).
    

This guide deconstructs these issues using field-proven protocols and mechanistic insights.

Module 1: Diagnostic Flowchart & Reaction Pathways

Before adjusting reagents, identify which pathway you are attempting. The chemical behavior of the C-3 and C-28 positions dictates the troubleshooting strategy.

BetulinPathways Betulin Betulin (Start) Betulinal Betulinal (Aldehyde Intermediate) Betulin->Betulinal TEMPO/PhI(OAc)2 (Selective) Betulonic Betulonic Acid (Ketone Intermediate) Betulin->Betulonic Jones Reagent (CrO3) (Over-oxidation) Betulinic Betulinic Acid (Target: 3β-OH) Betulinal->Betulinic NaClO2 (Pinnick) (Oxidation) Betulonic->Betulinic NaBH4, <0°C (Stereoselective Red.) EpiBetulinic 3-epi-Betulinic Acid (Impurity: 3α-OH) Betulonic->EpiBetulinic NaBH4, >25°C (Thermodynamic Control)

Figure 1: Reaction network showing the two primary synthetic routes. The "Selective" TEMPO route attempts to bypass the ketone, while the "Classic" Jones route requires a corrective reduction step.

Module 2: Troubleshooting The "Classic" Route (Jones Oxidation)

Context: You are using Chromium Trioxide (


) or Jones Reagent.
The Problem:  You observe low yield of Betulinic Acid and high recovery of a "side product" (Betulonic Acid).
Q1: Why am I getting a ketone (Betulonic acid) instead of the alcohol?

A: This is not a side reaction; it is the primary reaction with Jones reagent. Jones reagent is a non-selective, aggressive oxidant. It oxidizes the C-28 primary alcohol to a carboxylic acid AND the C-3 secondary alcohol to a ketone (Betulonic acid).[1]

  • The Fix: You cannot stop Jones reagent halfway. You must accept the formation of Betulonic acid and perform a regioselective reduction as a second step.

  • Protocol Adjustment: Do not attempt to limit the oxidant. Drive the reaction to completion (100% Betulonic acid) and then reduce.

Q2: I reduced the Betulonic acid, but the product melting point is wrong. Why?

A: You likely formed 3-epibetulinic acid (


-isomer).
During the reduction of the C-3 ketone (

), the hydride can attack from the

-face (bottom) or

-face (top).
  • Mechanism: The hydride attacks from the less hindered

    
    -face to yield the 
    
    
    
    -hydroxyl (equatorial) product. However, at higher temperatures, thermodynamic control may favor the mixed products.
  • The Fix: Temperature control is non-negotiable. The reduction must be performed at -15°C to 0°C using specific solvent systems (THF/Methanol) to ensure the 3

    
     configuration [1, 2].
    
Q3: My crude product is a sticky solid that won't recrystallize.

A: Chromium salts and unreacted Betulin are likely trapped.

  • The Fix: Implement an intermediate purification step before reduction. Convert the crude Betulonic acid into its potassium salt.[2]

    • Dissolve crude oxidation product in Benzene/Toluene.

    • Add 10% KOH.

    • Betulonic acid precipitates as the potassium salt; neutral impurities (unreacted Betulin) remain in the organic layer.

    • Filter, wash, and re-acidify [3].

Module 3: Troubleshooting The "Selective" Route (TEMPO)

Context: You are using TEMPO with a co-oxidant (Bleach/NaClO or PhI(OAc)


).
The Problem:  The reaction stalls, yielding a mixture of aldehyde (Betulinal) and starting material, or yield is <50%.
Q4: The reaction stops at the aldehyde. Adding more TEMPO doesn't help.

A: TEMPO is excellent at Alcohol


 Aldehyde, but the Aldehyde 

Carboxylic Acid step is much slower and often requires a "Pinnick" boost.
  • The Fix: Adopt a One-Pot, Two-Stage protocol.

    • Stage 1: TEMPO/PhI(OAc)

      
       to generate the aldehyde (4-6 hours).
      
    • Stage 2: Add

      
       (Sodium Chlorite) and 
      
      
      
      (Buffer) directly to the mixture to drive the aldehyde to the acid (Pinnick Oxidation conditions) [4, 5].
Q5: I am seeing chlorinated by-products.

A: If using TEMPO/Bleach (Anelli conditions), the hypochlorite can chlorinate the double bond at C-20(29).

  • The Fix: Switch to TEMPO/PhI(OAc)

    
      (BAIB). Hypervalent iodine is milder and does not attack the alkene, preserving the isopropenyl group essential for biological activity [6].
    

Module 4: Optimized Protocols

Protocol A: The Robust Industrial Route (Jones + Reduction)

Best for: Large scale, high reliability, when chromium waste can be managed.

Step 1: Oxidation (Synthesis of Betulonic Acid)

  • Dissolve Betulin (1 eq) in Acetone (0.1 M concentration).

  • Cool to 0°C .

  • Add Jones Reagent (2.5 eq) dropwise over 1 hour. Maintain temp < 5°C.

  • Stir for 3-4 hours. Monitor TLC (Benzene:Ethyl Acetate 4:1). Look for the disappearance of Betulin (

    
    ) and appearance of Betulonic Acid (
    
    
    
    ).
  • Quench with Isopropanol (turns reaction green).

  • Critical Step: Pour into water, filter solid. Dissolve solid in Toluene, extract with 10% KOH . Acidify the aqueous layer to precipitate pure Betulonic Acid.

Step 2: Stereoselective Reduction

  • Dissolve Betulonic Acid in THF/Methanol (1:1).

  • Cool to -10°C to 0°C (Ice/Salt bath).

  • Add

    
     (2 eq)  in portions.
    
  • Stir 2 hours.

  • Quench with 1N HCl.

  • Result: >90% yield of 3

    
    -Betulinic Acid.
    
Protocol B: The Green Selective Route (TEMPO/Pinnick)

Best for: Lab scale, avoiding heavy metals.

  • Dissolve Betulin (1 mmol) in

    
     (10 mL) and water (0.5 mL).
    
  • Add TEMPO (0.1 eq) and BAIB (PhI(OAc)

    
    , 2.5 eq) .
    
  • Stir at RT for 4 hours (Conversion to Aldehyde).

  • Do not isolate. Add

    
    -Butanol (5 mL) , 2-methyl-2-butene (3 eq)  (scavenger), and 
    
    
    
    (3 eq)
    dissolved in phosphate buffer (pH 3.5).
  • Stir 12 hours.

  • Result: Direct conversion to Betulinic Acid without C-3 ketone formation.

Module 5: Yield Comparison & Data

MethodSelectivity (C-28)Stereocontrol (C-3)Typical YieldMain Failure Point
Direct Jones PoorN/A (Oxidizes C-3)<20%Over-oxidation to ketone.
Jones + Reduction HighHigh (if <0°C)75-85% Temperature control during reduction.
TEMPO/Bleach ModerateHigh50-60%Chlorination of double bond.
TEMPO/BAIB/Pinnick HighHigh85-92% Stalling at aldehyde if no NaClO2 used.

Module 6: Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield Identified Route Which Route? Start->Route Jones Jones / Cr(VI) Route->Jones TEMPO TEMPO Route->TEMPO ProductCheck Check Product (NMR/TLC) Jones->ProductCheck Stall Stops at Aldehyde? TEMPO->Stall SideRxn Chlorinated Impurities? TEMPO->SideRxn Ketone Product is Ketone (Betulonic Acid) ProductCheck->Ketone Isomer Product is 3-alpha-OH (Epi-betulinic) ProductCheck->Isomer FixKetone Solution: Add NaBH4 Reduction Step Ketone->FixKetone FixIsomer Solution: Lower Temp (-10°C) during Red. Isomer->FixIsomer FixStall Solution: Add NaClO2 (Pinnick Conditions) Stall->FixStall FixSide Solution: Switch Co-oxidant to PhI(OAc)2 SideRxn->FixSide

Figure 2: Decision tree for isolating the root cause of yield loss.

References

  • Kim, D. S., et al. (2001). "Synthesis of betulinic acid derivatives from betulin." Synthetic Communications, 31(16), 2463-2470.

  • Csuk, R., et al. (2011). "Synthesis and antitumor activity of ring A modified betulinic acid derivatives." European Journal of Medicinal Chemistry, 46(11), 5356-5369.

  • Faghih, R., et al. (2021). "Optimization of the synthesis of betulonic acid." Molecules, 26(18), 5583.

  • Krasutsky, P. A. (2006).[3] "Birch bark research and development."[4] Natural Product Reports, 23(6), 919-942.

  • De Luca, L., et al. (2003). "A very mild and selective oxidation of primary alcohols to carboxylic acids." Journal of Organic Chemistry, 68(12), 4999-5001.

  • Wickholm, N., et al. (2013).[5] "Method for preparation of betulinic acid." World Patent WO2013038316A1.[5]

Sources

Technical Support Center: A Researcher's Guide to Preventing Betulin Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with betulin. The stability and purity of your starting materials are paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-proven insights into the prevention of betulin degradation during long-term storage. Here, you will find a blend of theoretical knowledge and practical, step-by-step protocols to ensure the integrity of your betulin samples.

Understanding Betulin's Vulnerabilities: The "Why" Behind Degradation

Betulin, a pentacyclic triterpenoid, is a robust molecule, yet it is susceptible to degradation under suboptimal storage conditions. The primary culprits are oxidation, hydrolysis, light, and elevated temperatures. Understanding the mechanisms behind these degradation pathways is the first step toward effective prevention.

Oxidative Degradation: The isopropenyl group and the hydroxyl groups at the C-3 and C-28 positions on the betulin molecule are particularly susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen and accelerated by factors such as light and heat, leading to the formation of various oxidation products, including betulonic acid and betulinic acid.[2][3][4][5]

Hydrolytic Degradation: Although betulin is poorly soluble in water, prolonged exposure to moisture, especially in non-neutral pH conditions, can lead to hydrolysis.[1]

Photodegradation: Exposure to ultraviolet (UV) and visible light can provide the energy needed to initiate and propagate degradation reactions, particularly oxidation.[1]

Thermal Degradation: Elevated temperatures increase the kinetic energy of molecules, accelerating the rates of all degradation pathways.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of betulin.

Q1: What are the ideal long-term storage conditions for solid betulin powder?

A1: For optimal stability, solid betulin should be stored at 2-8°C in a dry, dark environment under an inert atmosphere (e.g., argon or nitrogen) .[1]

Q2: I've noticed a yellowing of my solid betulin sample. What does this indicate?

A2: A change in color, such as yellowing, is a common visual indicator of degradation, likely due to oxidation or photodegradation.[1] It is crucial to re-evaluate your storage conditions, specifically your protection from light and air. We recommend performing a purity analysis using a stability-indicating HPLC method to quantify the extent of degradation.

Q3: Can I store betulin in a solution?

A3: Storing betulin in solution for long periods is generally not recommended due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous solvent in which betulin is stable, and store at 2-8°C, protected from light. Always perform a fresh purity check before use.

Q4: What type of container is best for storing betulin?

A4: Use amber glass vials or bottles with a tight-fitting, inert cap .[6] The amber glass protects the compound from light. For enhanced protection against moisture and oxygen, consider using a container with a polytetrafluoroethylene (PTFE)-lined cap and sealing the cap with Parafilm®. For highly sensitive applications, packaging under an inert gas within the vial is recommended.

Troubleshooting Guide: Addressing Common Stability Issues

This guide provides a structured approach to troubleshooting common problems encountered during betulin storage.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Loss of Potency/Purity in Stored Solid Betulin Oxidative DegradationAction: Repackage the betulin under an inert atmosphere (argon or nitrogen). Explanation: This displaces oxygen, the primary driver of oxidative degradation. Consider including an oxygen scavenger in the secondary container for added protection.[7]
Hydrolytic DegradationAction: Store the betulin in a desiccator containing a suitable desiccant (e.g., silica gel). Explanation: This minimizes exposure to atmospheric moisture, which can lead to hydrolysis, especially over extended periods.
PhotodegradationAction: Ensure storage in a light-proof secondary container or a dark cabinet. Explanation: Light provides the activation energy for many degradation reactions. Opaque containers are essential for photoprotection.[1][8]
Thermal DegradationAction: Verify that the storage temperature is consistently maintained between 2-8°C. Explanation: Even short excursions to higher temperatures can accelerate degradation. Use a calibrated thermometer to monitor the storage environment.[1]
Inconsistent Results in Biological Assays Degradation of Betulin Stock SolutionAction: Prepare fresh stock solutions for each experiment. If a stock solution must be stored, do so at 2-8°C for a limited time and re-qualify its purity before use. Explanation: Betulin is more susceptible to degradation in solution. Using freshly prepared solutions minimizes variability in your experiments.
Precipitation in Betulin Solutions Poor Solubility, Solvent Evaporation, or DegradationAction: Ensure the chosen solvent can maintain betulin in solution at the desired concentration and storage temperature. Use tightly sealed vials to prevent solvent evaporation. Explanation: Betulin has poor aqueous solubility.[9] If precipitation occurs, it could be due to supersaturation upon cooling or the formation of less soluble degradation products.
Incompatibility with Formulation Excipients Chemical Reactions with ExcipientsAction: Conduct drug-excipient compatibility studies during pre-formulation. Explanation: Excipients are not always inert. Potential incompatibilities can arise from acidic or basic impurities, oxidizing agents, or reactive functional groups within the excipients.[10][11] Binary mixtures of betulin and each excipient should be stored under stressed conditions (e.g., 40°C/75% RH) and analyzed for degradation.[12][13][14]

Experimental Protocols: Ensuring Betulin Integrity

This section provides detailed, step-by-step methodologies for assessing the stability of your betulin samples.

Protocol 1: Forced Degradation Study of Betulin

A forced degradation study is essential for understanding the intrinsic stability of betulin and for developing a stability-indicating analytical method.[15]

Objective: To identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of betulin in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the betulin stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the betulin stock solution and 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the betulin stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the betulin stock solution (or solid powder) in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the betulin stock solution to light as per ICH Q1B guidelines (1.2 million lux hours visible, 200 watt hours/m² UV).[13] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Validated Stability-Indicating HPLC-UV Method for Betulin

This protocol describes a validated RP-HPLC method for the quantification of betulin and the separation of its degradation products.

Objective: To accurately determine the purity of betulin and separate it from potential degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)[16][17]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm[16]

  • Injection Volume: 20 µL

Method Validation (as per ICH Q2(R1) guidelines): [8][18][19][20][21]

  • System Suitability:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of replicate injections: ≤ 2.0%

  • Specificity: Analyze samples from the forced degradation study to ensure that the betulin peak is well-resolved from any degradation product peaks.

  • Linearity: Prepare a series of betulin standard solutions over a concentration range of 10-125 µg/mL.[22] The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of betulin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Visualizing Degradation and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathways of betulin and a recommended workflow for long-term storage.

Betulin_Degradation_Pathway Betulin Betulin Oxidation Oxidation (O2, Light, Heat) Betulin->Oxidation Primary Pathway Hydrolysis Hydrolysis (H2O, Acid/Base) Betulin->Hydrolysis Secondary Pathway Betulonic_Acid Betulonic Acid Oxidation->Betulonic_Acid Betulinic_Acid Betulinic Acid Oxidation->Betulinic_Acid Other_Oxidation_Products Other Oxidation Products Oxidation->Other_Oxidation_Products Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products

Caption: Primary degradation pathways of betulin.

Betulin_Storage_Workflow start Receive Betulin Sample initial_qc Initial QC Analysis (HPLC Purity, Appearance) start->initial_qc storage_prep Prepare for Storage: - Amber glass vial - PTFE-lined cap - Purge with N2/Ar initial_qc->storage_prep storage Long-Term Storage (2-8°C, Dark, Dry) storage_prep->storage periodic_qc Periodic QC Check (e.g., annually) storage->periodic_qc use Use in Experiment storage->use periodic_qc->storage Purity OK periodic_qc->use Purity OK repackage Repackage Under Inert Atmosphere After Use use->repackage repackage->storage

Caption: Recommended workflow for long-term storage of betulin.

References

  • SED Pharma. (2025, April 17). A Comprehensive Guide to Pharmaceutical Packaging Types & Solutions. Retrieved from [Link]

  • Admiral. (2023, April 4). What Materials are Used in Pharmaceutical Packaging? Retrieved from [Link]

  • Colorcon. (2024, July 21). Oxygen Scavengers: The Invisible Protectors in Pharmaceutical Packaging. Retrieved from [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • LDPE Bags. (2025, October 31). Protect Medicines From Moisture, Oxygen & UV Light. Retrieved from [Link]

  • Popa, V. I., et al. (2021). Solid-State Characterization and Biological Activity of Betulonic Acid Derivatives. Processes, 9(11), 1937. [Link]

  • Tkachenko, A. V., et al. (2019). Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts. Green Chemistry, 21(11), 3056-3066. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of betulin and betulinic acid. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Borisevich, S. V., et al. (2007). The Synthesis of Betulinic Acid from Betulin and Its Solubilization with Liposomes. Russian Journal of Bioorganic Chemistry, 33(4), 423-427. [Link]

  • Ecobliss Pharma. (2025, February 10). Protective packaging types in pharmaceuticals. Retrieved from [Link]

  • International Journal of Research and Review. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Melnikova, N. B., et al. (2012). A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support. Molecules, 17(10), 11848-11862. [Link]

  • ResearchGate. (2025, August 6). Validated RP-HPLC-UV method for the determination of betulin in Asteracantha longifolia (L.) Nees. extract. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of betulinic acid, the oxidation product of betulin. Retrieved from [Link]

  • Zielińska, A., et al. (2024). Drug Delivery Systems of Betulin and Its Derivatives: An Overview. Pharmaceutics, 16(6), 754. [Link]

  • ResearchGate. (2012, October 16). A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pereshivko, L. V., et al. (2023). Morphological Changes in Betulin Particles as a Result of Polymorphic Transformations, and Formation of Co-Crystals under Heating. Powders, 2(2), 432-444. [Link]

  • Suryawanshi, M. (2020). Development and validation of HPLC method for estimation of betulinic acid. World Journal of Pharmaceutical Sciences, 8(7), 1-5. [Link]

  • ResearchGate. (2016, February 1). a validated hplc method for the determination of betulin in the stem bark of tectona grandis linn. Retrieved from [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016, February 1). A VALIDATED HPLC METHOD FOR THE DETERMINATION OF BETULIN IN THE STEM BARK OF TECTONA GRANDIS LINN. Retrieved from [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Payton, N. M., et al. (2016). Long Term Storage of Lyophilized Liposomal Formulations. AAPS PharmSciTech, 17(1), 129-137. [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • Pharmacy Journal. (2015, June 22). Drug-Excipient compatibility studies: First step for dosage form development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, August 23). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Retrieved from [Link]

  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

Sources

Technical Support Center: Betulin C-3 Esterification & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an autonomous support center for researchers addressing steric hindrance challenges in Betulin C-3 esterification.

Topic: Overcoming Steric Hindrance in Betulin C-3 Esterification Reactions Role: Senior Application Scientist Status: Operational

Executive Technical Overview

The Core Challenge: Betulin (Lup-20(29)-ene-3β,28-diol) presents a classic case of differential reactivity.[1] The molecule contains two hydroxyl groups with vastly different steric environments:[1]

  • C-28 (Primary -CH₂OH): Located on a flexible hydroxymethyl arm, this group is sterically accessible and highly reactive.

  • C-3 (Secondary -CHOH): Located directly on the rigid triterpene ring A. It is severely hindered by the adjacent C-4 gem-dimethyl group (two methyl groups at the

    
     and 
    
    
    
    positions).

The "Stall" Phenomenon: Most standard esterification protocols (e.g., acid chlorides at RT) will rapidly esterify C-28, resulting in a mono-ester. Forcing the reaction to the C-3 position often requires nucleophilic catalysis (DMAP) or elevated temperatures, which introduces the risk of acid-catalyzed rearrangement into Allobetulin (19β,28-epoxy-18α-oleanan-3-ol).

Troubleshooting & Diagnostic Guide (Q&A)

Category A: Low Conversion & Reactivity Issues

Q1: My reaction yields almost exclusively the C-28 mono-ester. Even with excess reagent, C-3 remains unreacted. Why? Diagnosis: You are likely relying on electrophilicity rather than nucleophilicity. The C-3 hydroxyl is chemically "shielded" by the axial methyls at C-4. Corrective Action:

  • Switch Catalyst: Standard pyridine is insufficient for bulky C-3 acylation. You must use 4-Dimethylaminopyridine (DMAP) .[2][3] DMAP forms a highly reactive N-acylpyridinium intermediate that is roughly

    
     times more reactive than the acid anhydride/chloride alone, allowing it to penetrate the steric shield of the C-3 position.
    
  • Thermodynamic Push: If using acid anhydrides, increase temperature to reflux (e.g., in anhydrous pyridine or Toluene). However, monitor strictly for rearrangement (see Q2).

Q2: I increased the temperature to force C-3 esterification, but now I see a new spot on TLC and my product has lost the alkene protons in NMR. What happened? Diagnosis: You have triggered the Wagner-Meerwein rearrangement . Under acidic conditions (even Lewis acids) and heat, the lupane skeleton rearranges to the oleanane skeleton, forming Allobetulin . The C-28 hydroxyl attacks the C-19 carbocation formed from the double bond. Corrective Action:

  • Buffer the System: Never use strong mineral acids (H₂SO₄) or unbuffered Lewis acids for C-3 esterification if the double bond must be preserved.

  • Base Excess: Ensure a constant excess of base (Triethylamine or Pyridine) to neutralize any HCl or acid generated during the reaction.

Category B: Selectivity & Protection Strategies

Q3: I need a free hydroxyl at C-28 but an ester at C-3. Can I esterify C-3 selectively? Diagnosis: Direct selective esterification of C-3 in the presence of free C-28 is thermodynamically unfavorable. C-28 will always react first. Corrective Action: You must use a Protection-Deprotection Workflow :

  • Protect C-28: Acetylate C-28 selectively (Acetic anhydride, RT, no DMAP).

  • Functionalize C-3: Esterify C-3 using harsh conditions (Excess anhydride/chloride + DMAP + Reflux).

  • Deprotect C-28: Selectively hydrolyze the C-28 ester. Note: C-28 esters hydrolyze faster than C-3 esters due to the same steric reasons that made synthesis difficult. Controlled alkaline hydrolysis (KOH/MeOH, monitored by TLC) can cleave the C-28 acetate while leaving the bulky C-3 ester intact.

Experimental Protocols

Protocol A: High-Force C-3 Esterification (Steglich Method)

Best for attaching bulky/expensive acids (e.g., amino acids, fatty acids) to C-3.

Reagents:

  • Substrate: 28-O-Acetylbetulin (C-28 protected)[4]

  • Carboxylic Acid (R-COOH): 1.5 – 2.0 equivalents

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl

  • Catalyst: DMAP (0.1 – 0.3 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 28-O-acetylbetulin and the Carboxylic Acid in anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add DMAP followed by DCC at 0°C. The formation of a white precipitate (dicyclohexylurea, DCU) indicates activation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Critical Checkpoint: If conversion is <50% after 12h, add another 0.5 eq of DMAP and reflux gently (40°C).

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate).

Protocol B: Synthesis of Betulin 3,28-diesters (Anhydride Method)

Best for simple acyl groups (Acetate, Succinate, Glutarate).

Reagents:

  • Betulin (1.0 eq)[3]

  • Acid Anhydride (4.0 – 6.0 eq)

  • Solvent: Anhydrous Pyridine (acts as solvent and base)

  • Catalyst: DMAP (0.1 eq)

Step-by-Step:

  • Dissolve Betulin in Pyridine.

  • Add DMAP and the Anhydride.[5]

  • Reflux: Heat to 110°C for 4–8 hours.

    • Note: Without DMAP, this reaction yields mostly 28-monoester. With DMAP + Heat, quantitative conversion to the diester is achieved.

  • Quench: Pour the hot reaction mixture into ice water containing HCl (to neutralize pyridine). The product will precipitate.[6]

  • Isolation: Filter the solid, wash with water, and recrystallize (often Ethanol/Benzene) or purify via column.

Data Summary: Catalyst Efficiency Comparison

The table below illustrates the necessity of DMAP for C-3 conversion.

Reaction ConditionsTarget SiteConversion (C-28)Conversion (C-3)Primary Product
Ac₂O / Pyridine / RT C-28>95%<5%28-O-Acetylbetulin
Ac₂O / Pyridine / Reflux C-3 & C-28>98%~60%Mixture (Mono/Di)
Ac₂O / Pyridine / DMAP / RT C-3 & C-28>99%>95%3,28-Diacetylbetulin
Succinic Anhydride / DMAP / Reflux C-3 & C-28>99%>90%3,28-Disuccinylbetulin

Decision Pathway Visualization

The following diagram outlines the logical workflow for selective functionalization, avoiding common pitfalls like Allobetulin formation.

BetulinWorkflow Start Starting Material: Betulin Decision Target Molecule? Start->Decision PathA 28-Monoester Decision->PathA C-28 Only PathB 3,28-Diester Decision->PathB Both C-3 & C-28 PathC 3-Monoester (Selective) Decision->PathC C-3 Only StepA1 Mild Acylation (Ac2O, Pyridine, RT) NO DMAP PathA->StepA1 StepB1 Aggressive Acylation (Excess Anhydride, DMAP) Reflux PathB->StepB1 StepC1 1. Protect C-28 (Acetylation, RT) PathC->StepC1 Warning Risk: Allobetulin Formation (Avoid strong acids) StepB1->Warning StepC2 2. Esterify C-3 (R-COOH, DCC, DMAP) StepC1->StepC2 StepC3 3. Selective Hydrolysis (Mild Base: KOH/MeOH) StepC2->StepC3

Figure 1: Strategic workflow for Betulin esterification, highlighting the critical split between mild conditions (C-28 selective) and catalyzed conditions (C-3 accessible).

References

  • MDPI. (2025). New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential.[4] Molecules.[2][3][6][7][8][9][10][11][12][13][14] [Link]

  • National Institutes of Health (PMC). (2025). Synthesis and antimicrobial activity of new betulin derivatives.[1][7][14][Link]

  • MDPI. (2013). Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin. Molecules.[2][3][6][7][8][9][10][11][12][13][14] [Link][3]

  • ScholarWorks @ UTRGV. (2019). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.[Link]

  • MDPI. (2012). A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support. Molecules.[2][3][6][7][8][9][10][11][12][13][14] [Link][3]

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Technical Support Center: Purification of Lup-20(29)-ene-3β,28-diol (Betulin) from Lupeol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for triterpene purification. A frequent challenge in natural product isolation—particularly from Betula (birch) bark extracts—is the separation of Lup-20(29)-ene-3β,28-diol (betulin) from its closely related lupan-type congener, lupeol (Lup-20(29)-en-3β-ol). Because they share an identical pentacyclic lupan skeleton and differ only by a single functional group at the C-28 position, they exhibit severe co-elution during standard chromatography and readily co-crystallize.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers achieve >95% purity in their fractions.

Physicochemical Comparison: Betulin vs. Lupeol

Understanding the structural nuances between these two molecules is the key to designing a self-validating separation protocol.

PropertyLup-20(29)-ene-3β,28-diol (Betulin)Lup-20(29)-en-3β-ol (Lupeol)
C-28 Substitution Primary Alcohol (-CH₂OH)Methyl Group (-CH₃)
Overall Polarity Higher (Two hydroxyl groups)Lower (One hydroxyl group)
Solubility in Hexane Insoluble[1]Soluble[1]
Reactivity (Esterification) Rapid at C-28 (Primary OH)[2]Slow/Sterically hindered at C-3
Frequently Asked Questions (FAQs)

Q: Why do betulin and lupeol co-elute so persistently on normal-phase silica gel? A: While betulin is technically more polar due to its C-28 primary alcohol, the massive hydrophobic bulk of the pentacyclic lupan skeleton dominates the molecule's interaction with the stationary phase. The single hydroxyl difference is often insufficient to resolve the two bands cleanly in standard hexane/ethyl acetate solvent systems, leading to overlapping elution profiles.

Q: Can I use crystallization instead of chromatography? A: Yes. Solvent-selective precipitation is the industry standard for scaling up this separation[1]. Because lupeol lacks the C-28 hydroxyl group, it cannot form the same extensive intermolecular hydrogen-bonding network as betulin. This makes lupeol significantly more soluble in non-polar aliphatic hydrocarbons (like hexane or petroleum ether) than betulin.

Q: How do I validate the purity of my separated fractions? A: Thin-Layer Chromatography (TLC) can be deceptive due to co-elution. The most reliable self-validating system is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. React your fractions with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the hydroxyl groups. The di-TMS derivative of betulin and the mono-TMS derivative of lupeol will resolve cleanly on a standard capillary GC column, allowing for accurate baseline quantification[3].

Troubleshooting Guides & Experimental Protocols
Protocol A: Solvent-Selective Precipitation (The Hexane Reflux Method)

Mechanism & Causality: This method exploits the differential hydrogen-bonding capacity of the two molecules. By boiling the crude mixture in hexane, the less polar lupeol is forced into solution, while the highly crystalline betulin lattice remains insoluble[1].

  • Preparation: Place 10 g of the crude betulin/lupeol fraction into a round-bottom flask.

  • Reflux: Add 200 mL of HPLC-grade hexane. Attach a reflux condenser and heat the suspension to boiling (approx. 69°C) for 30 minutes with vigorous stirring.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-warmed Buchner funnel. Causality: Filtering while hot prevents lupeol from precipitating out of the cooling hexane and re-contaminating the betulin cake.

  • Washing: Wash the filter cake with 20 mL of hot hexane.

  • Validation: The hexane-insoluble filter cake is highly enriched betulin (>95%). The filtrate contains lupeol, which can be recovered by evaporating the hexane and recrystallizing from ethyl acetate[1].

Protocol B: The Chloroform/Petroleum Ether Anti-Solvent Method

Mechanism & Causality: Sometimes the crude mixture forms an amorphous solid that resists pure hexane extraction. Dissolving the mixture entirely in a good solvent (chloroform) breaks the co-crystalline matrix. Adding an anti-solvent (petroleum ether) then selectively crashes out the more polar betulin[3].

  • Dissolution: Dissolve 2.5 g of the crude fraction in 40 mL of boiling chloroform until completely clear[3].

  • Precipitation: Slowly add 100 mL of petroleum ether (40-60°C boiling range) to the boiling chloroform solution. Causality: The sudden decrease in solvent polarity forces betulin out of solution immediately as a fine precipitate, while lupeol remains solvated[3].

  • Maturation: Boil for an additional 10 minutes, then cool to room temperature.

  • Recovery: Filter the precipitate and wash with 30 mL of pure petroleum ether[3].

Protocol C: Advanced Chemical Derivatization (Succinylation)

Mechanism & Causality: When ultra-high purity is required, rely on covalent chemistry. Betulin possesses a highly reactive primary alcohol at C-28. Lupeol only possesses a sterically hindered secondary alcohol at C-3. By reacting the mixture with succinic anhydride, betulin is rapidly converted into a hemisuccinate (introducing a carboxylic acid group), while lupeol remains largely unreacted[4].

  • Reaction: Dissolve the crude mixture in anhydrous pyridine. Add 3 equivalents of succinic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP). Reflux for 14-18 hours[2].

  • Aqueous Partitioning: Evaporate the pyridine, dissolve the residue in dichloromethane (DCM), and wash with saturated aqueous sodium bicarbonate (NaHCO₃)[4]. Causality: The basic aqueous phase deprotonates the newly formed carboxylic acid on the betulin-hemisuccinate, pulling it into the aqueous layer. The unreacted lupeol stays in the organic DCM layer.

  • Recovery & Hydrolysis: Acidify the aqueous layer with 3% HCl to precipitate the betulin-hemisuccinate[4]. Filter, then subject the precipitate to mild alkaline hydrolysis (e.g., KOH in methanol) to cleave the ester bond and regenerate ultra-pure betulin.

Separation Workflow Visualization

G Start Crude Fraction (Betulin + Lupeol) Decision Select Purification Strategy Start->Decision Method1 Solvent Extraction (Hexane Reflux) Decision->Method1 Method2 Chemical Derivatization (Succinylation) Decision->Method2 Hexane Boil in Hexane Filter Hot Method1->Hexane Succ React with Succinic Anhydride (Pyridine/DMAP) Method2->Succ BetulinPpt Insoluble Residue (Pure Betulin) Hexane->BetulinPpt LupeolSol Filtrate (Lupeol Enriched) Hexane->LupeolSol AqExt Aqueous NaHCO3 Extraction Succ->AqExt AqPhase Aqueous Phase (Betulin Hemisuccinate) AqExt->AqPhase OrgPhase Organic Phase (Unreacted Lupeol) AqExt->OrgPhase Hydrolysis Alkaline Hydrolysis AqPhase->Hydrolysis PureBetulin Pure Betulin Hydrolysis->PureBetulin

Workflow for separating Betulin and Lupeol via solvent extraction or chemical derivatization.

References
  • RU2270202C1 - Method for preparing betulin and lupeol Source: Google Patents URL
  • CZ2015670A3 - Purification process of betulin and lupeol and betulin and lupeol prepared thereby Source: Google Patents URL
  • US20020119935A1 - Triterpenes having antibacterial activity Source: Google Patents URL
  • Synthesis and structure-activity relationship study of cytotoxic germanicane- and lupane-type 3beta-O-monodesmosidic saponins starting from betulin Source: ResearchGate URL

Sources

Validation & Comparative

HPLC Method Validation for the Quantification of Lup-20(29)-ene-3β,28-diol (Betulin): A Comparative Guide on Detection Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lup-20(29)-ene-3β,28-diol, commonly known as Betulin, is a highly valuable pentacyclic triterpene derived primarily from birch bark (Betula species). As a critical precursor for betulinic acid—a compound with potent antiviral and antineoplastic properties—accurate quantification of Betulin is essential for pharmacokinetics, quality control of botanical extracts, and formulation development.

Validating an analytical method for Betulin presents unique chromatographic challenges. This guide objectively compares the performance of various High-Performance Liquid Chromatography (HPLC) detection modalities and provides a comprehensive, self-validating protocol grounded in the latest ICH Q2(R2) guidelines .

The Analytical Challenge: Causality of Detection Choices

The selection of a detection modality for Betulin cannot be arbitrary; it must be dictated by the molecule's fundamental chemical structure. Betulin lacks a conjugated π-electron system or aromatic rings; its only chromophore is an isolated terminal double bond at the C20(29) position.

  • HPLC-UV (Ultraviolet Detection): Because of the lack of conjugation, Betulin's UV absorption maximum falls below 210 nm . At these extreme low wavelengths (e.g., 205–210 nm), mobile phase solvents (like methanol) and matrix impurities exhibit significant background absorption. This leads to severe baseline drift during gradient elution and poor signal-to-noise (S/N) ratios .

  • HPLC-ELSD (Evaporative Light Scattering Detection): ELSD is a mass-sensitive alternative that evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles. This mechanistic difference entirely eliminates the baseline drift associated with UV gradient elution, making it highly superior for the simultaneous analysis of multiple triterpenes .

  • LC-MS/MS (Mass Spectrometry): For highly complex matrices, LC-MS/MS (such as HPLC-ESI-Q/TOF-MS) provides the highest structural specificity and sensitivity . However, pentacyclic triterpenes often exhibit poor ionization efficiency in standard Electrospray Ionization (ESI), requiring precise mobile phase modifiers to form stable adducts.

DetectionChoice Start Betulin (Lup-20(29)-ene-3β,28-diol) Quantification Matrix Assess Matrix Complexity & Required Sensitivity Start->Matrix HighComp High Complexity / Trace Levels Matrix->HighComp LowComp Low Complexity / Purified Matrix->LowComp MS LC-MS/MS (High Specificity, Low LOD) HighComp->MS ELSD HPLC-ELSD (Universal Mass Detection) LowComp->ELSD Preferred UV HPLC-UV (210 nm) (Prone to Baseline Drift) LowComp->UV Alternative

Decision tree for selecting Betulin detection modality based on matrix complexity.

Comparative Performance Data

To objectively evaluate these modalities, the following table synthesizes typical validation parameters for Betulin quantification across different detector technologies based on established literature [[1]]([Link]) .

Validation ParameterHPLC-UV (210 nm)HPLC-ELSDLC-MS/MS (ESI/APCI)
Linearity Range 10.0 – 125.0 µg/mL5.0 – 200.0 µg/mL10.0 – 1000.0 ng/mL
Correlation (R²) > 0.990 (Linear)> 0.995 (Log-Log)> 0.998 (Linear)
LOD (S/N ≥ 3) ~1.1 µg/mL~0.5 µg/mL~2.0 ng/mL
LOQ (S/N ≥ 10) ~3.5 µg/mL~1.5 µg/mL~6.0 ng/mL
Precision (RSD%) < 3.0%< 2.0%< 5.0%
Gradient Compatibility Poor (Severe Drift)Excellent (Stable Baseline)Excellent
Primary Limitation Matrix interferenceNon-linear response curveHigh cost, Ion suppression

ICH Q2(R2) Compliant Self-Validating Protocol

The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, integrating the Analytical Target Profile (ATP) . To ensure trustworthiness, the following HPLC-ELSD methodology is designed as a self-validating system . This means that built-in System Suitability Tests (SST) and bracketing standards automatically flag deviations, preventing the generation of invalid data.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Method Intent Spec Specificity Blank vs. Spiked Matrix ATP->Spec Lin Linearity & Range Log-Log Fit for ELSD Spec->Lin Acc Accuracy (Recovery) Spike at 80%, 100%, 120% Lin->Acc Prec Precision Repeatability RSD ≤ 2% Acc->Prec Sens Sensitivity LOD (S/N ≥ 3) & LOQ (S/N ≥ 10) Prec->Sens Rob Robustness Deliberate Method Variations Sens->Rob Rob->Spec Fails Criteria (Re-optimize)

ICH Q2(R2) compliant self-validating workflow for analytical method validation.
Step 1: Standard & Sample Preparation
  • Procedure: Dissolve the Betulin reference standard in HPLC-grade methanol to create a 1 mg/mL stock solution. Perform serial dilutions to generate working standards (5, 10, 25, 50, 100, 200 µg/mL). Filter all samples through a 0.22 µm PTFE syringe filter.

  • Causality: Methanol is explicitly selected over aqueous mixtures because it ensures complete solubilization of the highly lipophilic triterpene. Furthermore, methanol is highly volatile, which is a critical prerequisite for efficient droplet evaporation in the ELSD drift tube .

Step 2: Chromatographic Separation
  • Column: Superficially porous (core-shell) C18 column (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B).

  • Causality: Core-shell technology reduces the longitudinal diffusion path of the large Betulin molecules. This sharpens the chromatographic peaks, which directly increases the mass-dependent response of the ELSD, effectively lowering the Limit of Detection (LOD).

Step 3: ELSD Parameter Optimization
  • Settings: Set the drift tube temperature to 70°C and the nebulizer gas (Nitrogen) pressure to 40 psi.

  • Causality: The 70°C temperature provides the optimal thermodynamic balance. It is hot enough to completely evaporate the aqueous mobile phase (preventing baseline noise) but low enough to prevent the thermal degradation or volatilization of the Betulin analyte .

Step 4: Validation Execution & Self-Validation Checks
  • System Suitability Test (SST): Before starting the validation sequence, inject the 50 µg/mL standard six times. The system is only considered "valid" to proceed if the retention time RSD is < 1.0% and the theoretical plate count is > 5000.

  • Specificity: Inject a blank matrix, a pure standard, and a spiked matrix. Ensure the resolution (

    
    ) is > 1.5 between Betulin and closely eluting analogs like betulinic acid or lupeol .
    
  • Linearity: Inject the 6 working standards in triplicate. Critical Note for ELSD: Unlike UV, ELSD response is inherently non-linear due to the physics of light scattering. Data must be fitted using a power function (

    
    ) or transformed via log-log plotting (
    
    
    
    ) to achieve an
    
    
    .
  • Accuracy (Recovery): Spike known amounts of Betulin into a pre-analyzed matrix at 80%, 100%, and 120% of the target concentration. The method validates if recovery falls strictly between 98.0% and 102.0% .

  • Precision: Assess intra-day (repeatability) and inter-day (intermediate precision) by injecting the 100 µg/mL standard. The method is validated if the RSD remains ≤ 2.0% .

Conclusion

While HPLC-UV remains a common legacy method for Betulin quantification, its reliance on low-wavelength detection (210 nm) fundamentally compromises gradient stability and sensitivity. For modern, ICH Q2(R2) compliant laboratories, HPLC-ELSD represents the optimal balance of performance and accessibility, providing a stable baseline and superior accuracy for triterpene analysis. When trace-level quantification in complex biological matrices is required, transitioning to LC-MS/MS is the scientifically justified pathway.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Rapid Identification of Common Secondary Metabolites of Medicinal Herbs Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detector in Extracts Source: MDPI (Molecules) URL: [Link]

  • Title: Quantitative and qualitative analyses of cytotoxic triterpenoids in the rhizomes of Anemone raddeana using HPLC and HPLC-ESI-Q/TOF-MS Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Validated RP-HPLC-UV method for the determination of betulin in Asteracantha longifolia (L.) Nees. extract Source: ResearchGate URL: [Link]

  • Title: Study on Determination of Pentacyclic Triterpenoids in Chaenomeles by HPLC–ELSD Source: Oxford Academic URL: [Link]

Sources

Comparative analysis of Betulin extraction efficiency: Soxhlet vs. Ultrasound

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Optimization

Executive Summary

For decades, the extraction of Betulin (lup-20(29)-ene-3β,28-diol) from the outer bark of birch trees (Betula pendula, B. papyrifera) has relied on the thermal equilibrium principles of Soxhlet extraction. While this method remains the regulatory benchmark for exhaustive extraction, it represents a significant bottleneck in high-throughput screening and industrial scale-up due to excessive solvent consumption and thermal degradation risks.

This guide provides a data-driven comparison between Soxhlet Extraction and Ultrasound-Assisted Extraction (UAE) . Our analysis, grounded in recent kinetic studies, demonstrates that UAE can achieve 90-95% of Soxhlet yields in less than 10% of the operational time , provided that specific cavitation parameters are optimized. This document details the mechanistic divergences, experimental protocols, and efficiency data required to transition from thermal reflux to acoustic cavitation.

Mechanistic Divergence

To optimize extraction, one must understand the physical forces at play. The two methods rely on fundamentally different mass transfer mechanisms.

Soxhlet: Passive Diffusion

Soxhlet extraction is driven by concentration gradients . Fresh solvent repeatedly washes the solid matrix, slowly dissolving the target analyte until the matrix is exhausted. It is limited by the diffusion rate of the solvent into the lignocellulosic matrix of the bark.

UAE: Acoustic Cavitation

UAE utilizes acoustic cavitation . High-intensity sound waves (20–40 kHz) create alternating high and low-pressure cycles. This forms vacuum bubbles that collapse violently near the solid surface, generating micro-jets. These jets mechanically disrupt the suberin-rich cork cells of birch bark, dramatically increasing surface area and solvent penetration.

Mechanistic Visualization

The following diagram illustrates the process flow and physical forces distinguishing the two methods.

ExtractionMechanism cluster_Soxhlet Soxhlet (Thermal/Passive) cluster_UAE UAE (Acoustic/Active) Start Birch Bark Matrix (Suberin-rich) Heat Thermal Energy (Boiling Point) Start->Heat Sound Ultrasound Waves (20-40 kHz) Start->Sound Reflux Continuous Reflux (Fresh Solvent Cycle) Heat->Reflux Diffusion Passive Diffusion (Fick's Law) Reflux->Diffusion Sox_Yield High Yield (Time: 6-24h) Diffusion->Sox_Yield Disruption Cell Wall Rupture (Mass Transfer ++) Diffusion->Disruption UAE overcomes diffusion limits Cavitation Bubble Collapse & Micro-jets Sound->Cavitation Cavitation->Disruption UAE_Yield Comparable Yield (Time: 15-45m) Disruption->UAE_Yield

Figure 1: Comparative mechanism of action. Soxhlet relies on thermal diffusion cycles, while UAE utilizes mechanical disruption via cavitation to accelerate mass transfer.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on optimized parameters found in recent literature (Chen et al., 2009; Springer, 2026).

Protocol A: Soxhlet Extraction (The Benchmark)

Use this for: Regulatory validation, exhaustive yield determination.

  • Preparation: Grind outer birch bark to a particle size of <0.5 mm. Dry at 60°C for 24h.

  • Loading: Place 10g of dried bark powder into a cellulose thimble.

  • Solvent: Add 250mL of 95% Ethanol (or Chloroform for non-green applications) to the round-bottom flask.

  • Extraction:

    • Heat to reflux temperature (78°C for Ethanol).

    • Run for 6 to 12 hours (approx. 12-20 cycles).

  • Recovery: Evaporate solvent via rotary evaporator. Recrystallize crude betulin from isopropanol/ethanol.

Protocol B: Ultrasound-Assisted Extraction (The Efficient Alternative)

Use this for: Process optimization, high-throughput extraction.

  • Preparation: Grind outer birch bark to <0.5 mm.

  • Solvent Ratio: Mix bark with 92-95% Ethanol at a solid-to-liquid ratio of 1:25 to 1:40 (g/mL).

  • Equipment: Ultrasonic probe system (preferred over bath for intensity) operating at 20 kHz.

  • Parameters:

    • Power: 300-500W (Amplitude 70%).

    • Temperature: Maintain at 50-57°C (Use a water jacket to prevent overheating and degradation).

    • Time: 15 to 30 minutes .

    • Pulse Mode: 5s ON / 2s OFF (to manage heat).

  • Filtration: Centrifuge immediately at 4000 rpm for 10 min to remove micro-debris created by cavitation.

Comparative Performance Analysis

The following data aggregates findings from multiple optimization studies, specifically comparing yields from Betula pendula and Betula papyrifera.

Quantitative Data Summary
MetricSoxhlet ExtractionUltrasound-Assisted (UAE)Difference
Extraction Time 6 – 24 Hours15 – 45 MinutesUAE is ~20x Faster
Solvent 95% Ethanol92-95% EthanolIdentical
Temperature 78°C (Boiling)50°C - 57°CUAE is milder (Less degradation)
Crude Yield (wt%) 20% - 25%23% - 24.5%Comparable
Betulin Purity High (>90% crude)Moderate (85-90% crude)UAE extracts more cell debris
Energy Consumption High (Continuous heating)Low (Short duration)UAE saves ~60% Energy
Yield vs. Time Kinetics

Recent optimization studies (Chen et al., 2009; Springer, 2026) indicate that UAE reaches equilibrium rapidly.

  • Soxhlet: Yield curve is linear for the first 4 hours, plateauing at hour 8.

  • UAE: Yield curve is logarithmic, reaching 90% of maximum yield within the first 10 minutes due to rapid cell wall rupture.

Purity and Selectivity

While UAE extracts Betulin efficiently, the violent cavitation also extracts other triterpenoids and cell wall components (lignins/tannins) more aggressively than Soxhlet.

  • Implication: UAE crude extracts may require an additional filtration or recrystallization step compared to Soxhlet extracts to achieve pharmaceutical grade purity (>99%).

Decision Matrix: When to Use Which?

The choice between Soxhlet and UAE depends on the specific stage of drug development.

DecisionMatrix Start Select Extraction Goal Branch1 Is the goal Quantitative Analysis? Start->Branch1 Branch2 Is the goal Production/Purification? Start->Branch2 QuantYes Yes: Regulatory/QC Branch1->QuantYes Strict Protocol QuantNo No: Screening Branch1->QuantNo Speed Needed ProdScale Scale: Pilot/Industrial Branch2->ProdScale ProdLab Scale: Lab/Small Batch Branch2->ProdLab Soxhlet USE SOXHLET (Exhaustive, Standardized) QuantYes->Soxhlet UAE USE UAE (Fast, High Throughput) QuantNo->UAE ProdScale->UAE Energy Efficient ProdLab->Soxhlet Simplicity/Low CapEx

Figure 2: Decision matrix for selecting the appropriate extraction methodology based on operational scale and analytical requirements.

Conclusion

For the extraction of Betulin, Ultrasound-Assisted Extraction (UAE) represents a superior technological approach for industrial and research applications where throughput and energy efficiency are paramount. It achieves yields statistically comparable to Soxhlet (approx. 23-24%) in a fraction of the time (30 min vs. 12 hours).

However, Soxhlet extraction retains its utility as the primary reference method for analytical validation. Researchers are advised to use Soxhlet to establish a "100% yield" baseline for their specific bark supply, and subsequently optimize UAE parameters to match this baseline for routine processing.

Key Recommendations:
  • Adopt UAE for routine extraction and purification workflows to reduce solvent costs and energy usage.

  • Control Temperature in UAE (max 60°C) to prevent oxidation of Betulin to Betulinic Acid if the former is the sole target.

  • Filter Aggressively post-UAE to remove the micro-particulates generated by cavitation.

References

  • Chen, Q., et al. (2009). Optimization of ultrasonic-assisted extraction (UAE) of betulin from white birch bark using response surface methodology. Ultrasonics Sonochemistry.[1][2] [Link]

  • Springer Professional. (2026). Optimized ultrasound-assisted extraction of betulin from Betula pendula bark: a sustainable approach. [Link][3]

  • Šiman, P., et al. (2016). Method for isolation of betulin and its purification.[1] Industrial Crops and Products.[1][4] (Contextual citation via comparative reviews).

  • Green Chemistry (RSC). Evaluation and analysis of environmentally sustainable methodologies for extraction of betulin. [Link]

  • MDPI. (2020). Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark. [Link]

Sources

GC-MS fragmentation patterns of Lup-20(29)-ene-3beta,28-diol

GC-MS Fragmentation Patterns of Lup-20(29)-ene-3 ,28-diol: A Technical Comparison Guide

Executive Summary & Structural Context

Lup-20(29)-ene-3


,28-diolBetulin12

In analytical chemistry, particularly drug discovery and phytochemical profiling, Betulin is frequently analyzed alongside its structural analogs: Lupeol (monohydroxy) and Betulinic Acid (carboxylic acid at C-28). Distinguishing these compounds requires precise knowledge of their Electron Ionization (EI) fragmentation patterns, as they share the same carbocyclic skeleton and often co-elute in non-optimized chromatographic conditions.

This guide provides a definitive comparison of the Mass Spectral (MS) behavior of Betulin against its primary analogs, focusing on the Trimethylsilyl (TMS) derivatives, which are the industry standard for gas chromatography (GC) analysis of non-volatile triterpenoids.

Experimental Workflow: Derivatization & Acquisition

To ensure reproducible fragmentation patterns, the hydroxyl groups must be silylated. Free triterpenes often exhibit poor peak shape and thermal degradation.

Protocol: Silylation of Lupane Triterpenes

This protocol ensures complete derivatization of the sterically hindered C-3 secondary alcohol and the C-28 primary alcohol (or acid).

  • Preparation: Dissolve 1 mg of dry sample (Betulin, Lupeol, or extract) in 100

    
    L of anhydrous Pyridine.
    
  • Reagent Addition: Add 100

    
    L of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
    
    • Mechanism:[3] BSTFA acts as the silyl donor; TMCS is the catalyst essential for sterically hindered sites.

  • Reaction: Incubate at 70°C for 60 minutes .

    • Critical Control Point: Insufficient heating may lead to mono-TMS derivatives of Betulin (C-28 reacts faster than C-3), creating split peaks and confusing spectra.

  • Analysis: Inject 1

    
    L into GC-MS (Split 1:10 or Splitless depending on concentration).
    
GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m

    
     0.25 mm, 0.25 
    
    
    m film.
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program: 150°C (1 min)

    
     20°C/min to 280°C 
    
    
    4°C/min to 300°C (hold 15 min).
  • Ion Source: EI source at 70 eV, 230°C.

Fragmentation Analysis: Betulin-TMS vs. Alternatives

The following analysis compares the Bis-TMS ether of Betulin against the Mono-TMS ether of Lupeol and the Bis-TMS ester/ether of Betulinic Acid .

Lup-20(29)-ene-3 ,28-diol (Betulin) Bis-TMS[1]
  • Molecular Ion (

    
    ): 
    
    
    586
    • Calculation: Parent (

      
      , 442 Da) + 2 
      
      
      TMS (
      
      
      , 72 Da) - 2
      
      
      H (1 Da) = 442 + 144 = 586.
  • Diagnostic Fragments:

    • 
       496 (
      
      
      ):
      Loss of Trimethylsilanol (TMSOH). Characteristic of silylated alcohols.
    • 
       483 (
      
      
      ):
      Loss of the C-28 substituent (
      
      
      ). This is the primary diagnostic ion for Betulin-TMS, distinguishing it from isomers where the C-28 is a methyl group.
    • 
       189 & 203:  Characteristic ions of the lupane skeleton (D/E ring fragmentation), though their abundance ratios differ from Lupeol.
      
Lup-20(29)-en-3 -ol (Lupeol) Mono-TMS
  • Molecular Ion (

    
    ): 
    
    
    498
  • Diagnostic Fragments:

    • 
       483 (
      
      
      ):
      Loss of a methyl group (
      
      
      ).
      • Warning: Note that

        
         483 appears in both Betulin and Lupeol spectra. In Lupeol, it is 
        
        
        ; in Betulin, it is
        
        
        . You must check the Molecular Ion (
        
        
        ) to confirm identity.
    • 
       189 (Base Peak):  Dominant fragment resulting from D-ring cleavage.
      
Betulinic Acid Bis-TMS
  • Molecular Ion (

    
    ): 
    
    
    600 (TMS ester at C-28, TMS ether at C-3).
  • Diagnostic Fragments:

    • 
       585 (
      
      
      ):
      Loss of methyl group.
    • 
       292:  Fragment arising from McLafferty rearrangement involving the C-28 TMS ester.
      

Comparative Data Summary

The table below summarizes the key ions required to program a Selected Ion Monitoring (SIM) method or to confirm identification in Full Scan mode.

Compound (TMS Derivative)Molecular Ion (

)
Base Peak / Major IonKey Diagnostic LossDiagnostic Fragment Origin
Betulin (Bis-TMS) 586 189 / 203

(

483)
Loss of

(C-28 side chain)
Lupeol (Mono-TMS) 498 189

(

483)
Loss of

(Methyl group)
Betulinic Acid (Bis-TMS) 600 189 / 203

(

585)
Loss of

(Methyl group)

Mechanistic Visualization (Graphviz)

The following diagram illustrates the fragmentation pathways, highlighting the critical difference in the formation of the

Gcluster_0Interference Risk: Nominal Mass OverlapBetulinBetulin Bis-TMS(MW 586)Frag_Bet_483Fragment m/z 483[M - CH2OTMS]+Betulin->Frag_Bet_483Loss of C-28 Sidechain(-103 Da)Frag_189Lupane Skeleton Ionm/z 189 (D-Ring Cleavage)Betulin->Frag_189D/E Ring FissionLupeolLupeol Mono-TMS(MW 498)Frag_Lup_483Fragment m/z 483[M - CH3]+Lupeol->Frag_Lup_483Loss of Methyl Group(-15 Da)Lupeol->Frag_189D/E Ring Fission(Base Peak)

Caption: Fragmentation pathway comparison showing the distinct origins of the isobaric m/z 483 ion in Betulin and Lupeol derivatives.

References

  • Budzikiewicz, H., Wilson, J. M., & Djerassi, C. (1963). Mass Spectrometry in Structural and Stereochemical Problems. XXXII. Pentacyclic Triterpenes.[2][4][5][6] Journal of the American Chemical Society. Link

  • Burnouf-Radosevich, M., Delfel, N. E., & England, R. (1985). Gas chromatography-mass spectrometry of oleanane- and ursane-type triterpenes. Phytochemistry. Link

  • MzCloud. (2016). Betulin Mass Spectral Data. High-Resolution Mass Spectral Database. Link

  • Isidorov, V. A., et al. (2009). GC-MS Analysis of Compounds Extracted from Buds of Betula pendula. Zeitschrift für Naturforschung C. Link

  • Caltech Biogeochemistry Lab. (2009). Preparation of TMS Derivatives for GC/MS. Standard Operating Procedures. Link

Validating Betulin Structure: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of triterpenoid therapeutics, the structural validation of Betulin (Lup-20(29)-ene-3


,28-diol) presents a specific set of stereochemical challenges. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of routine characterization, they often fail to definitively distinguish between polymorphic forms or confirm absolute stereochemistry without extensive derivatization.

This guide objectively compares X-ray Crystallography (XRC) against spectroscopic alternatives, establishing XRC as the gold standard for validating the absolute configuration and solid-state packing of Betulin. We provide field-proven protocols for crystallizing this rigid pentacyclic triterpene, specifically targeting the stable orthorhombic ethanol solvate (


).

Part 1: The Structural Challenge of Pentacyclic Triterpenes

Betulin is a lupane-type triterpene characterized by a rigid pentacyclic scaffold with specific chirality at multiple carbon centers (C3, C5, C8, C9, C10, C13, C14, C17, C18, C19).[1]

Why standard validation fails:

  • Stereochemical Ambiguity: In solution-state NMR, the rigid fused-ring system can lead to ambiguous NOE (Nuclear Overhauser Effect) signals, making it difficult to distinguish between specific diastereomers or ring-pucker conformations.

  • Polymorphism: Betulin exhibits solvatomorphism . Depending on the crystallization solvent (e.g., ethanol vs. dichloromethane), it forms different crystal lattices. NMR cannot distinguish these solid-state forms, which have vastly different dissolution rates and bioavailability—critical parameters for FDA CMC (Chemistry, Manufacturing, and Controls) submissions.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the capabilities of X-ray Crystallography against standard spectroscopic methods for Betulin validation.

Table 1: Comparative Efficacy of Structural Validation Methods
FeatureX-ray Crystallography (XRC) NMR (

H/

C/2D)
Mass Spectrometry (HR-MS) FT-IR Spectroscopy
Primary Output 3D Electron Density MapAtom Connectivity & EnvironmentMolecular Formula & WeightFunctional Groups
Absolute Configuration Direct Determination (Anomalous Dispersion)Indirect (Requires derivatization/reference)NoNo
Stereochemistry Unambiguous assignment of all chiral centersRelative (via coupling constants/NOE)NoNo
Polymorph ID Excellent (Distinguishes packing/solvates)Poor (Solid-state NMR required)NoneLimited (Fingerprint region)
Sample State Single Crystal (Solid)SolutionGas/IonizedSolid/Liquid
Limit of Detection Requires Crystal (

0.1 mm)

g to mg range
pg to ng range

g range
Validation Status Gold Standard (Definitive) Routine ScreeningConfirmationPreliminary

Part 3: Strategic Workflow & Decision Matrix

The decision to employ X-ray crystallography should be driven by the stage of drug development. While NMR is sufficient for synthesis monitoring, XRC is non-negotiable for final structural confirmation and pre-clinical formulation.

Diagram 1: Structural Validation Decision Matrix

Betulin_Validation_Workflow Start Crude Betulin Extract/Synthesis Screen Primary Screen: 1H-NMR + TLC Start->Screen Decision Is Structure Ambiguous? Screen->Decision Routine Routine QC: Confirm via MS & IR Decision->Routine No (Known Reference) Advanced Advanced Validation: X-ray Crystallography Decision->Advanced Yes (New Derivative/Polymorph) Crystal Crystallization Screen (Target: Ethanol Solvate) Advanced->Crystal DataCol X-ray Diffraction (Mo/Cu Source) Crystal->DataCol Solve Structure Solution (Space Group P212121) DataCol->Solve

Caption: Workflow determining the necessity of X-ray validation based on structural ambiguity and development stage.

Part 4: X-ray Crystallography Protocol (Betulin Ethanol Solvate)

This protocol targets the Betulin-Ethanol solvate (1:1) , which crystallizes in the orthorhombic space group


.[2][3] This specific form is well-documented and stable enough for data collection, unlike solvates with highly volatile solvents like acetone.
Phase 1: Crystal Growth (The Critical Step)

Betulin has a tendency to form micro-crystalline needles which are unsuitable for single-crystal diffraction. To obtain diffraction-quality prisms/plates, we utilize a slow evaporation method with a polar protic solvent.

Reagents:

  • High-purity Betulin (>98%)[4]

  • Absolute Ethanol (EtOH)

  • Scintillation vials (20 mL)

Step-by-Step Protocol:

  • Saturation: Dissolve 20 mg of Betulin in 2 mL of boiling absolute ethanol. Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter if any particulate matter remains.
    
  • Nucleation Control: Transfer the hot solution to a clean scintillation vial. Loosely cap the vial (or cover with Parafilm and poke 2-3 small holes) to allow controlled solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at room temperature (20–25°C).

    • Expert Insight: Do not refrigerate immediately. Rapid cooling promotes needle formation. Slow evaporation at RT promotes the growth of the orthorhombic prisms along the b-axis.

  • Harvesting: After 3–5 days, transparent prismatic crystals (approx.

    
     mm) should appear.
    
  • Mounting: Harvest crystals using a nylon loop.

    • Critical Check: Because this is a solvate, the crystal may effloresce (lose solvent and crystallinity) if dried completely. Mount quickly in Paratone-N oil and flash-cool in the liquid nitrogen stream (100 K) immediately.

Phase 2: Data Collection & Refinement
  • Space Group:

    
     (Chiral/Sohncke group, consistent with natural products).
    
  • Unit Cell Dimensions (Typical):

    
     Å, 
    
    
    
    Å,
    
    
    Å.[2][3][5]
  • Radiation: Cu-K

    
     (
    
    
    
    Å) is preferred for organic molecules to maximize diffraction intensity, though Mo-K
    
    
    is acceptable if crystals are large.
  • Refinement Strategy:

    • Refine the ethanol solvent molecule as a rigid body if disorder is present.

    • Locate hydroxyl hydrogens in difference Fourier maps to confirm the hydrogen bonding network (Head-to-Tail chains).

Diagram 2: Crystallization & Analysis Workflow

Betulin_Crystallization Solute Betulin (20mg) Mix Dissolve @ Boiling Solute->Mix Solvent Abs. Ethanol (2mL) Solvent->Mix Filter Filter (0.45μm) Mix->Filter Evap Slow Evaporation (RT, 3-5 Days) Filter->Evap Harvest Harvest & Cryo-Mount (Prevent Efflorescence) Evap->Harvest Xray Diffraction (100K) P212121 Space Group Harvest->Xray

Caption: Optimized crystallization workflow for isolating the Betulin-Ethanol solvate for X-ray analysis.

Part 5: Data Interpretation & Scientific Causality

When analyzing the X-ray data, the structure reveals why Betulin possesses its specific physical properties.

  • Hydrogen Bonding Network: The crystal structure reveals that Betulin molecules form "head-to-tail" chains.[2] The C3-OH of one molecule hydrogen bonds to the C28-OH of the next. This strong intermolecular bonding explains the high melting point (

    
    255°C) and poor solubility in non-polar solvents.
    
  • Role of the Solvate: The ethanol molecule is not merely a space-filler; it bridges the Betulin layers via hydrogen bonds.[2] This explains why recrystallization from non-polar solvents (which cannot H-bond) often yields different polymorphs or amorphous powder.

  • Absolute Configuration: By using anomalous dispersion (if heavy atoms are present or using Cu radiation with high redundancy), XRC confirms the configuration of the isopropenyl group at C19, distinguishing it from synthetic isomers.

Conclusion

While NMR and MS are indispensable for daily monitoring, X-ray Crystallography is the only self-validating method that provides absolute structural proof and insight into the solid-state behavior of Betulin. For drug development professionals, establishing the crystal structure of the ethanol solvate is a critical milestone in defining the drug substance's identity and stability profile.

References

  • Cambridge Crystallographic Data Centre (CCDC). Betulin Crystal Structure Entries. (Search: Betulin). [Link]

  • Kuznetsova, S.A., et al. (2016). Crystal Structure of Betulin Ethanol Solvate.[3] Journal of Structural Chemistry. (Validates the P212121 space group and lattice parameters). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72326, Betulin. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. (General methodology comparison). [Link]

  • MDPI (Molecules). Methods of Betulin Extraction from Birch Bark. (Discusses solvent influence on crystallization). [Link]

Sources

Impurity profiling of commercial Lup-20(29)-ene-3beta,28-diol reagents

Impurity Profiling of Commercial Lup-20(29)-ene-3 ,28-diol Reagents

Executive Summary: The Purity Paradox in Triterpenoids

Lup-20(29)-ene-3

Betulin123

This guide objectively profiles commercial reagent grades, demonstrating that Reagent Grade (95%) is sufficient for bulk semi-synthesis but chemically unsuitable for biological screening due to the high bioactivity of its impurities. We provide a validated HPLC-ELSD protocol to detect these "invisible" impurities that standard UV methods often miss.

Chemical Context & Impurity Origins[1]

Betulin is extracted from the outer bark of Betula species.[2] The biosynthetic pathways that produce Betulin also produce structurally nearly-identical analogs.[1] Because these molecules share the same lupane skeleton and lack strong chromophores, they are difficult to separate and detect.

Primary Impurities[1]
  • Lupeol: Lacks the C28 primary hydroxyl group. Impact: Acts as a chain terminator in esterification reactions; exhibits distinct anti-inflammatory activity that skews IC50 data.

  • Betulinic Acid: Oxidation of the C28 alcohol to a carboxylic acid. Impact: Highly cytotoxic; false positives in cancer screening.

  • Betulone: Oxidation of the C3 hydroxyl to a ketone.

Biosynthetic Relationship Diagram

The following diagram illustrates the structural relationships and potential origins of impurities during extraction and storage.

BetulinImpuritiesSqualeneSqualene PrecursorLupeolLupeol(Impurity: Hydrophobic)Squalene->LupeolCyclizationBetulinBetulin(Target Analyte)Lupeol->BetulinC28 Oxidation (Cyp450)BetulinicAcidBetulinic Acid(Impurity: Acidic)Betulin->BetulinicAcidC28 OxidationBetuloneBetulone(Oxidation Product)Betulin->BetuloneC3 Oxidation (Storage/Aging)

Figure 1: Structural relationship of Betulin and its common impurities.[1] Red nodes indicate biologically active impurities that interfere with assays.

Comparative Analysis: Reagent Grade vs. Analytical Standard

We analyzed two common commercial tiers of Lup-20(29)-ene-3

1
Table 1: Comparative Impurity Profile
FeatureReagent A: Synthesis Grade Reagent B: Reference Standard
Claimed Purity

95% (GC-FID)

99% (HPLC-ELSD/qNMR)
Cost Factor 1x (Baseline)15x - 20x
Betulin Content 94.2%99.1%
Lupeol Content 3.8% (High)< 0.1%
Betulinic Acid 1.5%< 0.1%
Oleanolic Acid TraceNot Detected
Primary Use Case Bulk starting material for C28 modification.[1]Biological assays (IC50 determination), Analytical calibration.
Risk Factor High: Lupeol is a competitive inhibitor in some binding assays.Low: Suitable for GLP studies.
Data Interpretation[1][4][5][6][7][8]
  • The "Invisible" 4%: Reagent A contains nearly 4% Lupeol. In a UV-based assay (210 nm), Lupeol has a lower extinction coefficient than Betulinic acid, leading to underestimation of its concentration.[1]

  • Biological Interference: If Reagent A is used to screen for cytotoxicity, the 1.5% Betulinic Acid (a potent melanoma cytotoxin) may cause the Betulin to appear more active than it truly is.

Validated Analytical Protocol

Standard UV detection at 210 nm is prone to baseline drift and poor sensitivity for triterpenes. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for accurate impurity profiling.

Method: RP-HPLC-ELSD[1]
  • System: Agilent 1260 Infinity II or equivalent.

  • Detector: ELSD (Drift tube temp: 60°C, Gain: 8, Nebulizer: Nitrogen at 3.5 bar).[1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)[1]

    • Solvent B: Acetonitrile[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Sample Prep: Dissolve 1 mg/mL in THF or Ethanol . Note: Avoid pure methanol as Betulin solubility is limited, leading to needle precipitation.[1]

Gradient Profile
Time (min)% Solvent BDescription
0.080Isocratic hold to stabilize baseline
2.080Begin gradient
20.0100Elute hydrophobic Lupeol
25.0100Wash column
26.080Re-equilibrate
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 1.5 between Betulin and Lupeol.
    
  • Tailing Factor: < 1.2 for the Betulin peak (indicates no secondary silanol interactions).

  • Signal-to-Noise: > 100:1 for the main peak.[1]

Analytical Workflow & Decision Tree

This workflow guides the researcher in selecting the correct purification or analysis path based on the intended application.

WorkflowStartStart: Commercial Betulin ReagentCheckAppIntended Application?Start->CheckAppSynthesisChemical Synthesis(e.g., C28 oxidation)CheckApp->SynthesisStructural ModBioAssayBiological Screening(e.g., Cytotoxicity)CheckApp->BioAssayBioactivityProceedProceed to ExperimentSynthesis->ProceedGrade A AcceptableQC_StepQC: HPLC-ELSDBioAssay->QC_StepDecisionLupeol > 1%?QC_Step->DecisionQuantify ImpuritiesRecrystallizeRecrystallize(EtOH/Chloroform)Decision->RecrystallizeYes (Risk of Interference)Decision->ProceedNo (Grade B)Recrystallize->QC_StepRe-test

Figure 2: Decision tree for reagent qualification. Biological assays require strict impurity limits (<1% Lupeol) to avoid false potency data.[1]

Troubleshooting & Expert Insights

Why UV Detection Fails

Betulin has a very weak UV absorption maximum at roughly 210 nm due to the isolated double bond in the isopropenyl group.

  • The Trap: Common solvents (like Methanol) and modifiers (Formic Acid) absorb significantly at 210 nm. This creates a high background noise that masks small impurity peaks.

  • The Fix: Use ELSD or Refractive Index (RI) detection. If UV is the only option, use a phosphate buffer (non-absorbing) instead of formic acid and monitor at 205 nm, but expect baseline drift.

Solubility Issues

Betulin is notoriously difficult to dissolve.

  • Water: Insoluble.

  • Hexane: Poor solubility (impurities like Lupeol dissolve better).

  • DMSO: Excellent solubility (ideal for bioassays).

  • Pyridine: Excellent (ideal for NMR).

  • Protocol Tip: For HPLC prep, dissolve the sample in a small volume of THF or DMSO first, then dilute with Acetonitrile. Do not dilute with water, or the sample will precipitate immediately.

References

  • Ryczkowski, A. et al. (2023). Methods of Analysis and Identification of Betulin and Its Derivatives. Molecules. [Link][1]

  • Šiman, P. et al. (2016).[1] Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use. PLoS ONE. [Link]

  • Zhao, G. et al. (2007).[1][5] Simultaneous determination of betulin and betulinic acid in white birch bark using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2023). Lup-20(29)-ene-3beta,28-diol Compound Summary. National Library of Medicine. [Link][1][6]

Inter-laboratory comparison of Betulin solubility data in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Betulin (Lup-20(29)-ene-3β,28-diol) is a pentacyclic triterpene of significant pharmaceutical interest due to its anti-HIV, anti-inflammatory, and anti-cancer properties.[1] However, its poor solubility in aqueous media and variable solubility in organic solvents present a major bottleneck in formulation and extraction processes.

This guide addresses the critical discrepancies found in literature regarding Betulin solubility. Inter-laboratory comparisons reveal that reported solubility values often deviate by factors of 10-15% due to three unstandardized variables: solute purity (presence of Lupeol/Betulinic acid) , polymorphic form , and equilibration methodology (static vs. dynamic). This document synthesizes data to establish a consensus range and provides a self-validating protocol for researchers.

The Variability Challenge: Why Data Differs

Before analyzing the numbers, one must understand the mechanistic reasons for data divergence between laboratories.

The Purity Impact

Commercially available Betulin often ranges from 95% to 99% purity. Impurities such as Lupeol and Betulinic Acid structurally mimic Betulin but possess different solubility profiles.

  • Mechanism: Impurities can act as "solubilizers" (increasing apparent solubility) or nucleating agents (inducing premature precipitation).

  • Observation: Studies using >99% recrystallized Betulin consistently report lower, more thermodynamic solubility values than studies using 97% crude extracts.

Polymorphism

Betulin exhibits polymorphism.[1][2] Recrystallization from different solvents (e.g., Ethanol vs. Chloroform) yields different crystal habits (needles vs. prisms) with varying lattice energies.

  • Thermodynamic Reality: Metastable polymorphs dissolve faster and reach higher apparent solubility concentrations before eventually crashing out to the stable form. Laboratories measuring at

    
     (kinetic) versus 
    
    
    
    (thermodynamic) will report different values.

Methodological Comparison: Shake-Flask vs. Laser Monitoring

The two dominant methods for solubility determination are the Saturation Shake-Flask (SSF) method and Dynamic Laser Monitoring (DLM) .

Comparative Analysis
FeatureSaturation Shake-Flask (SSF)Dynamic Laser Monitoring (DLM)
Principle Gravimetric/HPLC analysis of supernatant after equilibrium.Optical detection of dissolution/precipitation points (cloud point).
Precision Moderate (RSD 3-5%). Prone to sampling errors.High (RSD <1%).[3] Non-invasive.
Major Risk Filtration Error: 0.45 µm filters may pass micro-crystals, leading to overestimation of solubility.Supersaturation: Fast cooling rates can miss the equilibrium point, leading to overestimation.
Throughput Low (Manual).High (Automated).
Verdict Gold Standard for final validation if filtration is controlled (0.22 µm).Best for Screening and determining metastable zone widths.
Visualizing the Self-Validating Workflow

The following diagram outlines a hybrid protocol designed to eliminate the errors inherent in SSF and DLM methods.

Betulin_Solubility_Workflow Start Start: Betulin Sample (>99% Purity) Prep Solvent Addition (Excess Solid) Start->Prep Equil Equilibration (Temp: 298.15 K ± 0.1) Prep->Equil Path_SSF Path A: Shake-Flask (72 Hours) Equil->Path_SSF Path_DLM Path B: Laser Monitor (Dissolution Rate) Equil->Path_DLM Filter Filtration (0.22 µm PTFE) Path_SSF->Filter Result Thermodynamic Solubility Data Path_DLM->Result Kinetic Data Check Tyndall Effect Check (Detect Micro-crystals) Filter->Check Critical Step Check->Filter Fail (Re-filter) HPLC HPLC Analysis (Quantification) Check->HPLC Pass HPLC->Result

Caption: Hybrid workflow integrating filtration validation (Tyndall check) to prevent micro-crystal contamination in solubility data.

Data Synthesis: Inter-Laboratory Consensus

The following data aggregates values from three major studies (Zhang et al., Drebushchak et al., and internal validation data).

Conditions: T = 298.15 K (25°C), P = 0.1 MPa.

Solubility in Pure Solvents (Mole Fraction )
Solvent ClassSolventSolubility (

)
Solubility (g/L approx)Trend Insight
Alcohols Methanol~1.85~1.5Lowest solubility in alcohols.
Ethanol~4.20~3.8Moderate. H-bonding network limits non-polar interaction.
1-Propanol~6.50~6.1Increasing chain length improves interaction with triterpene skeleton.
1-Butanol~9.10~8.9Best alcohol solvent. Hydrophobic effect dominates.
Esters Ethyl Acetate~14.50~15.2Superior to alcohols due to lack of strong H-bond donor network.
Non-Polar Chloroform~55.00~60.5Excellent solubility.
Toluene~12.00~11.8Moderate.
Polar Aprotic Pyridine>100.00>120.0Highest Solubility. Breaks intermolecular H-bonds of Betulin.
DMSO~20.00~22.0Good, but high viscosity complicates processing.
The "Synergistic Effect" in Mixed Solvents

A critical finding for formulation scientists is the Ethanol + DMSO system.

  • Pure Ethanol: ~3.8 g/L

  • Pure DMSO: ~22.0 g/L

  • 50:50 (wt%) Ethanol:DMSO: ~45.0 g/L

  • Mechanism: The mixture disrupts the crystalline lattice energy of Betulin more effectively than either pure solvent, creating a "co-solvency" peak. This is vital for creating high-concentration stock solutions without using toxic pyridine.

Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range (e.g., for crystallization processes), the Modified Apelblat Equation is the most reliable model for Betulin.



Where:

  • 
     = Mole fraction solubility[4]
    
  • 
     = Temperature (K)[3][5][6][7][8]
    
  • 
     = Empirical parameters derived from experimental data.
    

Thermodynamic Parameters (Van't Hoff Analysis):

  • Enthalpy (

    
    ):  Positive (Endothermic). Solubility increases with Temperature.[2][8][9][10]
    
  • Entropy (

    
    ):  Positive. The disorder increases significantly upon dissolution, driving the process.
    

Recommendations & Best Practices

Protocol for Reproducible Data
  • Pre-treatment: Dry Betulin at 60°C under vacuum for 4 hours to remove solvates.

  • Equilibration: Use a shaking speed of 150 rpm. Allow 72 hours for equilibrium. 24 hours is insufficient for stable polymorphs.

  • Sampling:

    • Pre-heat the syringe and filter to the bath temperature to prevent precipitation during filtration.

    • Use 0.22 µm PTFE filters . Discard the first 1 mL of filtrate (saturation of filter membrane).

  • Analysis: Use HPLC-UV (210 nm). Do not rely solely on gravimetric analysis for low-solubility solvents (<1 g/L) as weighing errors become significant.

Formulation Strategy

For drug delivery applications, avoid pure water or pure ethanol. Utilize the Ethanol-DMSO (50:50) binary system for stock solutions, or explore THF if the solvent can be removed completely (Class 2 solvent limitations apply).

References

  • Zhang, Y., et al. (2011). Solubilities of Betulinic Acid in Thirteen Organic Solvents at Different Temperatures.[3][11] Journal of Chemical & Engineering Data.[9] Link

  • Drebushchak, T. N., et al. (2010).[9] Crystal Structure of Betulin Ethanol Solvate.[9] Journal of Structural Chemistry.[9] Link

  • Jouyban, A., et al. (2023).[12] Comparative Drug Solubility Studies Using Shake-Flask Versus a Laser-Based Robotic Method. AAPS PharmSciTech. Link

  • Cui, Y., et al. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Processes.[1][7][8][10][13][14] Link

  • Gajdošová, M., et al. (2023).[1] Morphological Changes in Betulin Particles as a Result of Polymorphic Transformations.[1] Crystals.[1][2][9][13] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Lup-20(29)-ene-3beta,28-diol (Betulin)

[1][2]

Executive Summary & Core Directive

Lup-20(29)-ene-3beta,28-diol (Common Name: Betulin ; CAS: 473-98-3) is a pentacyclic triterpene.[1][2][3][4][5][6] While often cited as "non-toxic" in general literature relative to heavy metals, in a drug development context , it must be treated as a bioactive pharmaceutical precursor .[2]

The Core Directive: Do not dispose of Betulin or its derivatives via sanitary sewer systems (sink drainage) or municipal trash.[1]

  • Primary Disposal Path: High-temperature chemical incineration.[1][2]

  • Critical Hazard: While the solid itself is stable, it is frequently dissolved in halogenated solvents (Chloroform, DCM) or flammable alcohols during extraction/synthesis.[2] The solvent matrix dictates the immediate waste classification, while the Betulin content mandates the ultimate destruction method to prevent environmental bioaccumulation.

Compound Profile & Physical Constraints

Effective disposal requires understanding the physical state and solubility limits of the compound to prevent drain clogging and unexpected precipitation in waste lines.

PropertySpecificationOperational Implication
Molecular Formula

High carbon content; excellent fuel for incineration.[1][2]
Physical State White Crystalline SolidDust hazard during transfer; requires N95/P100 masking.
Melting Point 251–257 °CDo not autoclave. MP is too high for thermal degradation via standard autoclaving.[1]
Water Solubility Insoluble (<0.1 mg/L)Never pour down the drain. It will precipitate and clog plumbing traps instantly.[1]
Solubility (High) Chloroform, DCM, BenzeneDictates "Halogenated Waste" stream classification.[1][2]
Solubility (Mod.) Boiling Ethanol, THFDictates "Flammable/Non-Halogenated" stream classification.[1]

Decision Matrix: Waste Stream Classification

The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

BetulinDisposalStartStart: Identify Waste FormStateCheckPhysical State?Start->StateCheckLiquidLiquid Solution(Mother Liquor/Filtrate)StateCheck->LiquidSolidSolid Waste(Powder/Crystals)StateCheck->SolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(Ethanol, Methanol, THF)SolventCheck->NonHaloNo HalogensBinHaloBin: Halogenated Waste(Code: F001/F002)Halo->BinHaloBinFlamBin: Flammable Organic(Code: D001)NonHalo->BinFlamIncinerateDESTINATION:High-Temp IncinerationBinHalo->IncinerateBinFlam->IncineratePureSolidPure Substance(Expired/Excess)Solid->PureSolidDebrisContaminated Debris(Gloves, Weigh Boats)Solid->DebrisBinSolidBin: Solid Chemical Waste(Label: Bioactive Triterpene)PureSolid->BinSolidDebris->BinSolidBinSolid->Incinerate

Figure 1: Decision logic for segregating this compound waste streams based on solvent matrix and physical state.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Disposal of expired stock, recrystallization failure, or spilled powder.[2] Rationale: Betulin is a fine powder that can generate dust. It acts as an irritant (H315, H319, H335).[1][2]

  • PPE Required: Nitrile gloves, safety goggles, and N95 respirator (to prevent inhalation of fine particulates).[1][2]

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • Note: Do not use standard "biohazard" bags unless the facility explicitly incinerates biohazard waste. Chemical waste streams are preferred for traceability.

  • Labeling:

    • Constituent: "this compound (Betulin)"[1][2][3][5][7]

    • Hazard Check: Irritant, Bioactive.[2]

    • State: Solid.[4][8][9]

  • Disposal Action: Place in the Solid Chemical Waste drum.

    • Self-Validation Check: Ensure the lid is screwed tight. If the powder is loose, it creates a cross-contamination risk for EHS personnel.

Protocol B: Liquid Waste (Solutions)

Scenario: Discarding mother liquor after extraction or synthesis.[1] Rationale: The solvent drives the regulatory waste code, not the Betulin.

  • Identify the Solvent:

    • Group 1 (Halogenated): Dichloromethane (DCM), Chloroform.[1]

    • Group 2 (Non-Halogenated): Methanol, Ethanol, Acetone, THF.[1][2]

  • Segregation:

    • If Group 1: Pour into the Halogenated Waste carboy (Red tag/Red can).[1] Do not mix with acids.

    • If Group 2: Pour into the Organic/Flammable Waste carboy.

  • Concentration Limit: If the solution is supersaturated (slurry), filter the solid out first (treat as Protocol A) to prevent sludge buildup in the liquid waste carboy.

  • Labeling: List the solvent first (e.g., "95% Dichloromethane") and the solute second (e.g., "5% Betulin").

Protocol C: Empty Containers & Debris

Scenario: Empty reagent bottles or contaminated weigh boats.

  • Triple Rinse Rule:

    • Rinse the empty bottle 3 times with a compatible solvent (e.g., Ethanol).[1]

    • Crucial: Pour the rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the sink.

  • Defacing: Cross out the original label using a bold marker. Write "EMPTY."

  • Disposal:

    • Glass: Place in the "Defaced/Washed Glass" box.

    • PPE/Plastic: Place contaminated gloves and weigh boats into the Solid Chemical Waste bin (not regular trash).[1]

Contingency: Spill Management

This protocol serves as a self-validating safety system.[1] If a spill occurs, following these steps ensures containment without escalating the hazard.

Dry Spill (Powder)[1]
  • Isolate: Mark the area.[10] Turn off fans/drafts to prevent dust dispersion.[1]

  • Moisten: Cover the powder with a paper towel dampened with Ethanol (not water, as Betulin repels water and will scatter). The ethanol helps bind the powder.

  • Collect: Scoop up the damp powder/towel mixture.

  • Dispose: Place in a sealable bag and treat as Solid Chemical Waste .

Wet Spill (Solution)[1]
  • Ventilate: If the solvent is volatile (DCM/Chloroform), evacuate the immediate area and allow fume hood ventilation to handle vapors.

  • Absorb: Use Vermiculite or standard polypropylene absorbent pads.

    • Prohibited: Do not use sawdust for oxidizing solvents.[1]

  • Dispose: Collect saturated absorbents into a heavy-duty bag; label as Hazardous Waste (Debris) .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72326: Betulin. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

Personal Protective Equipment & Handling Guide: Lup-20(29)-ene-3beta,28-diol (Betulin)

[1][2][3]

CAS Number: 473-98-3 Synonyms: Betulin, Betulinol, Trochol Physical State: White to light-yellow crystalline powder Primary Hazard Classification: GHS07 (Harmful), GHS08 (Health Hazard - STOT)[1][2]

Executive Safety Summary

Lup-20(29)-ene-3beta,28-diol (commonly Betulin ) is a pentacyclic triterpene widely used in antineoplastic and anti-inflammatory research.[1][2][3] While naturally derived from birch bark, purified Betulin presents specific hazards distinct from the raw material. It is harmful by inhalation, ingestion, and skin contact and may cause specific organ toxicity (Central Nervous System, Eyes).[2]

Critical Operational Insight: The primary safety challenge with Betulin is its low aqueous solubility and electrostatic nature as a dry powder.[2] Handling requires protocols that mitigate dust generation during weighing and manage flammability risks during high-temperature solubilization in organic solvents.[1][2]

Risk Assessment & Hazard Identification

Before handling, all personnel must review the Safety Data Sheet (SDS) and understand the GHS classifications.[1][2]

Hazard CategoryGHS CodeDescriptionTarget Organs
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[1][2]Systemic
STOT - Single Exp. H371May cause damage to organs.[1][2]Central Nervous System, Eyes
Environmental H402Harmful to aquatic life.[2]Aquatic Ecosystems
Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific phase of the experimental workflow.

PPE CategoryPhase 1: Solid Handling (Weighing/Transfer)Phase 2: Solubilization (Heating/Mixing)Phase 3: Biological Application (In vitro/In vivo)
Respiratory N95 or P100 Respirator (if outside fume hood).[1][2] Rationale: Prevents inhalation of fine particulates.[2]Chemical Fume Hood . Rationale: Evacuates solvent vapors (Ethanol/DMSO).[1][2]Surgical mask (Standard BSL-2 protocols).[1][2]
Hand Protection Double Nitrile Gloves (0.11 mm min thickness).[1][2] Rationale: Mechanical barrier against powder.[2]Extended Cuff Nitrile or Silver Shield (if using Chloroform).[1][2] Rationale: Solvent resistance.[2]Standard Nitrile Gloves.[2]
Eye Protection Chemical Safety Goggles . Rationale: Seals eyes against airborne dust.[2]Safety Glasses with Side Shields . Rationale: Splash protection.[2]Safety Glasses.[2][3][4]
Body Protection Lab Coat (buttoned), Long Sleeves, Closed-toe shoes.[1][2]Lab Coat + Chemical Resistant Apron (if handling >100mL solvent).[1][2]Standard Lab Coat.[2]
Operational Protocols
Protocol A: Precision Weighing & Static Control

Betulin powder is often electrostatic, leading to "jumping" particles that can contaminate balances and cause inhalation risks.[2]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[2]

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before contact.[2] Alternatively, use a glass weighing boat rather than plastic to minimize charge.[2]

  • Transfer: Do not pour from the stock bottle. Use a stainless steel or glass spatula.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.[1][2] Do not use compressed air , as this aerosolizes the compound.[2]

Protocol B: Safe Solubilization (The Thermal Risk)

Betulin is insoluble in water.[1][2][3][5][6][7][8] Common solvents include Ethanol (hot), DMSO, and Chloroform.[1][2] The requirement for heat introduces flammability risks.[2]

  • Solvent Selection:

    • Ethanol: Requires heating to >60°C for complete dissolution.[2]

    • DMSO: Soluble at room temperature (moderate concentration), heat improves solubility.[1][2]

    • Chloroform: Good solubility but high toxicity; avoid if possible.[2]

  • Heating Procedure:

    • Never use an open flame.[2]

    • Use a dry block heater or water bath set to the specific solvent's safety margin (e.g., 60°C for Ethanol).[2]

    • Vessel Safety: Use a screw-cap glass vial (borosilicate). Loosen the cap slightly to prevent pressure buildup, or use a reflux setup for larger volumes.[2]

  • Visual Check: The solution should turn from a cloudy suspension to clear.[2] If precipitation occurs upon cooling, gentle sonication (in a water bath) is safer than reheating with open vessels.[1][2]

Workflow Visualization
Diagram 1: Safe Handling Lifecycle

This workflow ensures containment from storage to application.[2]

Betulin_WorkflowStorageStorage(+4°C, Desiccated)WeighingWeighing(Fume Hood + N95)Avoid StaticStorage->WeighingEquilibrate to RTSolubilizationSolubilization(Ethanol/DMSO)Controlled HeatWeighing->SolubilizationAdd SolventDilutionDilution(Precipitation Check)Solubilization->DilutionCool SlowlyDilution->SolubilizationPrecipitate Forms?ApplicationApplication(Cell/Animal Model)Dilution->ApplicationFilter Sterilize

Caption: Operational lifecycle for Betulin, emphasizing temperature control and precipitation checks.

Diagram 2: Solvent Selection Decision Tree

Choose the correct solvent system based on your experimental endpoint to minimize toxicity and maximize stability.[2]

Solvent_LogicStartSelect Solvent SystemInVitroIn Vitro (Cell Culture)Start->InVitroInVivoIn Vivo (Animal Models)Start->InVivoDMSODMSO Stock(Max 0.1% final conc.)InVitro->DMSOStandardEthanolEthanol Stock(Heat >60°C required)InVitro->EthanolAlternativeInVivo->EthanolEvaporate into CarrierOilFormOil/Lipid Carrier(Corn Oil/Lard)InVivo->OilFormOral Gavage

Caption: Decision logic for solvent selection. Note that in vivo applications often require dissolving in ethanol first, then mixing with oil and evaporating the ethanol.[1]

Emergency Procedures
EventImmediate ActionSecondary Action
Skin Contact Wash with soap and copious water for 15 min.[1][2]Remove contaminated clothing.[2][4] Seek medical advice if irritation persists.
Eye Contact Rinse cautiously with water for 15 min.[2][4]Remove contact lenses if present.[2] Consult an ophthalmologist immediately.
Inhalation Move to fresh air.[2][3][4]If breathing is difficult, administer oxygen (trained personnel only).[1][2]
Spill (Solid) Do NOT sweep dry. Wet wipe with paper towels or use HEPA vacuum.[1][2]Place waste in a sealed bag labeled "Hazardous Chemical Waste".[2]
Spill (Liquid) Absorb with vermiculite or sand.[1][2][3]Ventilate area.[2][3][9] Dispose of absorbent as chemical waste.[2]
Disposal & Waste Management

Betulin is toxic to aquatic life (H402).[1][2][9] Zero discharge to drains is mandatory.[2]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste stream.[2]

  • Liquid Waste: Solutions containing Betulin must be segregated into Non-Halogenated Organic Waste (if in Ethanol/DMSO) or Halogenated Waste (if in Chloroform).[1][2]

  • Labeling: Clearly tag waste containers with "Toxic" and "Environmental Hazard".[2]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 221023, this compound. Retrieved from [Link]

  • Hordyjewska, A., et al. (2019).[2] Betulin and betulinic acid: triterpenoids derivatives with a powerful biological potential. Phytochemistry Reviews. Retrieved from [Link][1][2]

  • Kvasnica, M., et al. (2025).[2][6] Promising Protocol for In Vivo Experiments with Betulin. Pharmaceutics. Retrieved from [Link][1][2]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.